KU-60019
Description
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925701-49-1 | |
| Record name | KU-60019 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KU-60019 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KU-60019: A Technical Guide to a Potent ATM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] This thioxanthene derivative demonstrates significant improvements in potency and water solubility over its predecessor, KU-55933.[4] this compound's ability to sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents has positioned it as a valuable tool in cancer research and a potential candidate for clinical development.[1] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and detailed experimental protocols for its investigation.
Core Concepts: this compound and its Primary Target
This compound's primary molecular target is the ATM serine/threonine kinase .[5] ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[3]
By competitively inhibiting the ATP-binding site of ATM, this compound effectively blocks its kinase activity.[1][2] This inhibition prevents the phosphorylation of key downstream targets, thereby disrupting the DNA damage response. The abrogation of ATM signaling leads to a failure in cell cycle checkpoint activation and DNA repair, ultimately resulting in increased sensitivity of cancer cells to DNA-damaging agents.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type | Reference |
| ATM | 6.3 nM | Cell-free kinase assay | [2][5][7][8] |
| DNA-PKcs | 1.7 µM | Cell-free kinase assay | [2][7][8] |
| ATR | >10 µM | Cell-free kinase assay | [2][7][8] |
Table 2: Cellular Activity of this compound
| Effect | Cell Line | Concentration | Notes | Reference |
| Inhibition of radiation-induced p53 (S15) phosphorylation | Human glioma U87 and U1242 | 1-3 µM | 3- to 10-fold more potent than KU-55933 | [2][6] |
| Radiosensitization (Dose Enhancement Ratio) | Human glioma cells | 1 µM | DER = 1.7 | [2] |
| Radiosensitization (Dose Enhancement Ratio) | Human glioma cells | 10 µM | DER = 4.4 | [2] |
| Inhibition of migration | Human glioma U87 and U1242 | 3 µM | >50% inhibition | [2] |
| Inhibition of invasion | Human glioma U87 and U1242 | 3 µM | ~60% inhibition | [2] |
Signaling Pathway
The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Western Blotting for ATM Activity
This protocol is designed to assess the inhibitory effect of this compound on ATM kinase activity by measuring the phosphorylation of its downstream targets, such as p53 at Serine 15.
Materials:
-
Human cancer cell lines (e.g., U87, U1242 glioma cells)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-p53
-
Rabbit anti-phospho-ATM (Ser1981)
-
Mouse anti-ATM
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Ionizing radiation source (optional)
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1 - 10 µM) for 1-2 hours. If investigating radiosensitization, expose cells to ionizing radiation (e.g., 5-10 Gy) after this compound pre-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect protein bands using an ECL substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or ionizing radiation, providing a measure of cytotoxicity and radiosensitization.
Materials:
-
Human cancer cell lines
-
This compound
-
Complete cell culture medium
-
Ionizing radiation source
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours). For radiosensitization studies, irradiate the cells after this compound treatment.
-
Colony Formation: Replace the treatment medium with fresh medium and incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound and seed them into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 12-48 hours to allow for cell migration/invasion.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound.
Conclusion
This compound is a highly specific and potent inhibitor of ATM kinase, making it an invaluable research tool for dissecting the DNA damage response pathway. Its ability to sensitize cancer cells to genotoxic treatments underscores its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to investigate the multifaceted effects of this compound in various cancer models. As research in this area continues, a deeper understanding of this compound's mechanism of action will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. snapcyte.com [snapcyte.com]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
KU-60019: A Technical Guide to a Selective ATM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KU-60019, a second-generation, potent, and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its mechanism of action, inhibitory potency, and effects on cellular pathways, and provides standardized protocols for its use in key experimental assays.
Introduction to ATM Kinase and this compound
Ataxia-Telangiectasia Mutated (ATM) is a master regulator of the DNA Damage Response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[1] Upon activation, the ATM kinase phosphorylates a multitude of downstream proteins to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3] Given its critical role, ATM is a prime therapeutic target for sensitizing cancer cells to DNA-damaging agents like ionizing radiation and chemotherapy.[4][5]
This compound is a specific, ATP-competitive small molecule inhibitor of ATM kinase.[2][6] It is an improved analogue of the first-generation inhibitor KU-55933, exhibiting greater potency and favorable pharmacological properties.[7][8] this compound has demonstrated significant efficacy in vitro as a radiosensitizer and chemosensitizer and has become a critical tool for investigating the multifaceted roles of ATM in cellular processes.[6][9]
Quantitative Data: Inhibitory Potency and Cellular Effects
The efficacy of this compound is quantified by its inhibitory concentration (IC50), binding affinity (Ki), and its functional impact in cellular contexts.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 Value | Selectivity vs. ATM | Reference |
|---|---|---|---|
| ATM | 6.3 nM | - | [10][11][12] |
| DNA-PKcs | 1.7 µM | ~270-fold | [10][11] |
| ATR | >10 µM | >1600-fold | [10][11] |
| PI3K | Little to no activity | >10,000-fold | [10][13] |
| mTOR | Little to no activity | >10,000-fold |[10][13] |
Table 2: Cellular Activity of this compound in Human Glioma Cells
| Cellular Effect | Cell Line | Concentration | Result | Reference |
|---|---|---|---|---|
| Radiosensitization | U87 | 1 µM | Dose Enhancement Ratio (DER) of 1.7 | [2][10] |
| U87 | 10 µM | Dose Enhancement Ratio (DER) of 4.4 | [2][10] | |
| U1242 / U373 | 300-600 nM | Significant radiosensitization | [4] | |
| Inhibition of Migration | U87 | 3 µM | >70% inhibition | [10] |
| U1242 | 3 µM | >50% inhibition | [10] | |
| Inhibition of Invasion | U87 | 3 µM | ~60% inhibition | [10] |
| U1242 | 3 µM | ~60% inhibition | [10] | |
| Inhibition of p53 (S15) Phosphorylation | U87 | 1 µM | >70% inhibition | [2][10] |
| | U1242 | 300 nM | Complete inhibition |[4][14] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ATM, which has profound consequences on the DNA Damage Response and other interconnected signaling pathways.
Caption: ATM-mediated DNA Damage Response (DDR) pathway.
Caption: Mechanism of action of this compound in the DDR pathway.
Beyond the canonical DDR pathway, this compound also impacts pro-survival signaling. Studies have shown that this compound reduces the phosphorylation of AKT at serine 473 (S473), a key node in the PI3K/AKT pathway that promotes cell survival, proliferation, and migration.[2][7] This effect appears to be indirect, potentially through ATM-mediated regulation of a protein phosphatase that acts on AKT.[2][10] This inhibition of AKT signaling contributes to the ability of this compound to reduce glioma cell migration and invasion, independent of its radiosensitizing properties.[2][7]
Caption: this compound's indirect effect on the AKT signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
This protocol is designed to assess the inhibitory effect of this compound on the radiation-induced phosphorylation of ATM targets.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U87, U1242 glioma cells) and allow them to adhere overnight. Pre-treat cells with this compound (e.g., 0.1 to 3 µM) or a vehicle control (DMSO) for 1 hour.[2]
-
Irradiation: Expose the cells to ionizing radiation (e.g., 5-10 Gy).
-
Cell Lysis: At specified time points post-irradiation (e.g., 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Resolve 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68), and anti-phospho-H2AX (Ser139, γ-H2AX).[2][4] Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[16]
Caption: Experimental workflow for Western Blot analysis.
This assay is the gold standard for determining the ability of a compound to sensitize cells to radiation by measuring their long-term reproductive viability.
Methodology:
-
Cell Plating: Prepare a single-cell suspension and plate a predetermined number of cells (e.g., 200-2000 cells/well, depending on radiation dose) into 6-well plates. Allow cells to attach for 6-12 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) or vehicle control for 1 hour prior to irradiation.[4]
-
Irradiation: Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.[8]
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
Wash with water and air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for non-irradiated controls.
-
Calculate the Surviving Fraction (SF) for each dose: SF = (colonies counted) / (cells seeded x PE).
-
Plot the log(SF) versus radiation dose to generate survival curves.
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.1) by dividing the radiation dose for the control by the dose for the this compound treated group.
-
Caption: Workflow for a Colony Formation Radiosensitization Assay.
This protocol provides a measure of metabolically active, viable cells after treatment.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound, a cytotoxic agent (e.g., doxorubicin), or a combination of both.[9][14] Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[10][17]
-
Reagent Addition: Add AlamarBlue (Resazurin) reagent to each well (typically 10% of the total volume).[14]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized based on cell type and density.
-
Measurement: Measure the fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[10][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background reading from media-only wells.
Conclusion
This compound is a powerful and selective research tool for probing the function of ATM kinase. With an IC50 in the low nanomolar range and high selectivity against other PIKK family members, it allows for precise inhibition of the ATM-mediated DNA Damage Response.[10][11] Its demonstrated ability to radiosensitize cancer cells and inhibit pro-survival pathways like AKT signaling underscores its potential as a lead compound for developing novel anti-cancer therapeutics.[2][4] The protocols and data provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer biology, DNA repair, and cell signaling.
References
- 1. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. adooq.com [adooq.com]
- 14. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
The Biological Functions of ATM Kinase and Their Inhibition by KU-60019: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its central role in maintaining genomic integrity through the orchestration of DNA repair, cell cycle checkpoints, and apoptosis has made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the biological functions of ATM kinase and the specific inhibitory effects of KU-60019, a potent and selective small-molecule inhibitor. We will delve into the signaling pathways governed by ATM, present quantitative data on the efficacy of this compound, and provide detailed experimental protocols for key assays used to investigate ATM inhibition.
Introduction to ATM Kinase
ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] In its inactive state, ATM exists as a non-covalently associated dimer.[2] Upon the induction of DNA DSBs, the Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to the damaged DNA, leading to a conformational change in ATM that facilitates its autophosphorylation at Ser1981 and its dissociation into active monomers.[2][3] This activation initiates a signaling cascade that phosphorylates a multitude of downstream substrates, thereby coordinating the cellular response to DNA damage.[2][4]
The critical functions of ATM include:
-
DNA Damage Repair: ATM plays a pivotal role in the initiation of both homologous recombination (HR) and non-homologous end joining (NHEJ), the two major pathways for DSB repair.[5]
-
Cell Cycle Checkpoint Control: ATM activation leads to the phosphorylation and activation of checkpoint kinases such as Chk2, which in turn target downstream effectors to induce cell cycle arrest at the G1/S, intra-S, and G2/M phases.[6] This provides time for the cell to repair the DNA damage before proceeding with cell division.
-
Apoptosis: In the face of extensive, irreparable DNA damage, ATM can trigger programmed cell death, or apoptosis, primarily through the p53 signaling pathway.[2][7]
-
Redox Sensing: Beyond its role in the DNA damage response, ATM can also be activated by oxidative stress, functioning as a sensor of cellular redox status.[1][8]
Given its central role in cell fate decisions following DNA damage, the inhibition of ATM kinase has emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.
This compound: A Potent and Selective ATM Kinase Inhibitor
This compound is a second-generation, potent, and highly selective ATP-competitive inhibitor of ATM kinase.[9][10][11] It is an improved analog of the earlier ATM inhibitor, KU-55933, exhibiting greater potency and improved pharmacokinetic properties.[10][11]
Quantitative Data on this compound Inhibition
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (ATM) | 6.3 nM | Cell-free kinase assay | [4][9][12] |
| Ki (ATM) | ~ half of KU-55933 | Kinase assay | [9][11] |
| IC50 (DNA-PKcs) | 1.7 µM | Cell-free kinase assay | [4][12][13] |
| IC50 (ATR) | >10 µM | Cell-free kinase assay | [4][12][13] |
| IC50 (mTOR) | >10 µM | Cell-free kinase assay | [13] |
| IC50 (PI3K) | >10 µM | Cell-free kinase assay | [13] |
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| U87 Glioma | 1 µM this compound + IR | Radiosensitization | DER = 1.7 | [9] |
| U87 Glioma | 10 µM this compound + IR | Radiosensitization | DER = 4.4 | [9] |
| U1242 Glioma | 3 µM this compound + IR | Radiosensitization | Significant | [9][14] |
| U87 Glioma | 3 µM this compound | Inhibition of p53 (S15) phosphorylation | Complete inhibition | [9] |
| U1242 Glioma | 3 µM this compound | Inhibition of Chk2 (T68) phosphorylation | Complete inhibition | [9] |
| U87 Glioma | 3 µM this compound | Inhibition of basal AKT (S473) phosphorylation | ~70% reduction | [13] |
| U87 Glioma | 3 µM this compound | Inhibition of insulin-induced AKT (S473) phosphorylation | ~50% reduction | [13] |
| MCF-7 Breast Cancer | 3 µM this compound | G1/S phase cell cycle arrest | 62.2 ± 2.9% of cells | [15] |
ATM Signaling Pathways and Inhibition by this compound
The intricate network of ATM-mediated signaling is crucial for the cellular response to DSBs. This compound, by directly inhibiting the kinase activity of ATM, effectively abrogates these downstream signaling events.
Core ATM Signaling Pathway in Response to DNA Damage
Upon activation by DSBs, ATM phosphorylates a vast array of substrates to orchestrate the DNA damage response. A simplified representation of this core pathway is depicted below.
Impact of this compound on Pro-survival Signaling
Interestingly, this compound has been shown to affect pro-survival pathways, such as the PI3K/AKT pathway, independently of its role in the DNA damage response.[10][16] Inhibition of ATM by this compound can lead to a reduction in AKT phosphorylation at serine 473, thereby impairing downstream signaling that promotes cell survival, proliferation, and migration.[13][16] This suggests a broader role for ATM in cellular homeostasis that can be targeted by this compound.
Detailed Experimental Protocols
To facilitate the study of ATM kinase and its inhibition by this compound, this section provides detailed protocols for key experimental assays.
In Vitro ATM Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on ATM kinase activity in a cell-free system.
Materials:
-
Recombinant active ATM kinase
-
ATM substrate (e.g., GST-p53 fusion protein)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and phospho-specific antibodies
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blotting equipment
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant ATM kinase, and the ATM substrate.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection: Dry the gel and expose it to a phosphor screen. Quantify the band corresponding to the phosphorylated substrate using a phosphorimager.
-
For non-radioactive detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-p53 Ser15). Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of ATM Signaling
This protocol details the detection of phosphorylated ATM targets in cell lysates following treatment with this compound and/or DNA damaging agents.[17][18]
Materials:
-
Cell culture reagents
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM Ser1981, anti-phospho-p53 Ser15, anti-phospho-Chk2 Thr68, anti-γ-H2AX Ser139)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Induce DNA damage (e.g., expose to ionizing radiation).
-
Harvest cells at various time points post-damage.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with this compound.[2][12][16][19]
Materials:
-
Cells and culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle (DMSO) controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, particularly in combination with radiation.[5][6][20][21][22]
Materials:
-
Cells and culture medium
-
6-well plates or culture dishes
-
This compound
-
Source of ionizing radiation
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest a single-cell suspension of exponentially growing cells and count them accurately.
-
Plate a known number of cells (e.g., 200-1000 cells per well, depending on the expected survival rate) into 6-well plates.
-
Allow the cells to attach for at least 4 hours.
-
Treat the cells with this compound for a specified duration before and/or after irradiation.
-
Irradiate the plates with a range of radiation doses.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Remove the medium, wash with PBS, and fix the colonies with the fixing solution for 10-15 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves and determine the dose enhancement ratio (DER).
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of ATM kinase in cellular processes. Its high potency and selectivity make it an invaluable agent for probing the DNA damage response and for investigating the potential of ATM inhibition as a therapeutic strategy. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments aimed at further understanding the biological functions of ATM and the therapeutic potential of its inhibition. The continued exploration of ATM inhibitors like this compound holds significant promise for the development of novel cancer therapies, particularly in combination with radiotherapy and other DNA-damaging agents.
References
- 1. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM mediates phosphorylation at multiple p53 sites, including Ser(46), in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. static.igem.wiki [static.igem.wiki]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. chondrex.com [chondrex.com]
- 20. benchchem.com [benchchem.com]
- 21. scribd.com [scribd.com]
- 22. m.youtube.com [m.youtube.com]
Downstream Effects of ATM Inhibition by KU-60019: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation by DSBs, ATM orchestrates a complex signaling network that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Given its central role in maintaining genomic integrity, ATM is a prime target for therapeutic intervention, particularly in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy. KU-60019 is a potent and specific second-generation inhibitor of ATM kinase, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of the downstream effects of ATM inhibition by this compound, with a focus on its impact on key signaling pathways and cellular processes.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (ATM) | 6.3 nM | Cell-free assay | [1][2] |
| Kᵢ (ATM) | Approx. half of KU-55933 (Kᵢ = 2.2 nM) | In vitro | [1][3] |
| IC₅₀ (DNA-PKcs) | 1.7 µM | Cell-free assay | [1][2] |
| IC₅₀ (ATR) | >10 µM | Cell-free assay | [1][2] |
| Selectivity (vs. DNA-PKcs) | ~270-fold | Cell-free assay | [1][2] |
| Selectivity (vs. ATR) | ~1600-fold | Cell-free assay | [1][2] |
Table 2: Radiosensitizing Effects of this compound
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |
| U87 (glioma) | 1 µM | 1.7 | [1] |
| U87 (glioma) | 10 µM | 4.4 | [1] |
| U87 (glioma) | 3 µM | 3.0 | [4] |
| U1242 (glioma) | 3 µM | 3.2 | [4] |
| Normal Fibroblasts | 3 µM | 2.8 | [4] |
| U1242 (glioma) | 300 nM (continuous exposure) | 1.8 | [5] |
| U1242 (glioma) | 600 nM (continuous exposure) | 2.1 | [5] |
Table 3: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |
| p53 (S15) Phosphorylation | U87 (glioma) | 1 µM | >70% decrease | [1] |
| p53 (S15) Phosphorylation | U87 (glioma) | 3 µM | Complete inhibition | [1][2] |
| CHK2 (T68) Phosphorylation | U1242 (glioma) | 3 µM | Complete inhibition | [4] |
| Basal AKT (S473) Phosphorylation | U87 (glioma) | 3 µM | ~70% reduction | [1] |
| Insulin-induced AKT (S473) Phosphorylation | U87 (glioma) | 3 µM | ~50% reduction | [1] |
| Cell Migration | U87 (glioma) | 3 µM | >70% inhibition | [1] |
| Cell Invasion | U87 (glioma) | 3 µM | ~60% inhibition | [1] |
| Cell Invasion | U1242 (glioma) | 3 µM | ~60% inhibition | [1] |
| Apoptosis (in combination with Doxorubicin) | MCF-7 (breast cancer) | 3 µM | Significant increase | [6] |
| G2/M Arrest (in combination with γ-irradiation) | U87MG (glioblastoma) | 2 µM | Strong upregulation | [7] |
Signaling Pathways Affected by this compound
DNA Damage Response (DDR) Pathway
The primary and most well-characterized downstream effect of this compound is the potent inhibition of the ATM-mediated DNA Damage Response (DDR). In response to DSBs, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest and DNA repair. This compound, by competitively binding to the ATP-binding pocket of ATM, prevents this kinase activity.
Key downstream targets of ATM that are inhibited by this compound include:
-
p53: Phosphorylation of p53 at Serine 15 by ATM is a critical event for its stabilization and activation, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). This compound effectively blocks this phosphorylation.[1][2]
-
CHK2: ATM-dependent phosphorylation of CHK2 at Threonine 68 activates it to phosphorylate downstream effectors like Cdc25A, leading to its degradation and subsequent cell cycle arrest. This compound completely abrogates this activation.[4]
-
H2AX: Phosphorylation of the histone variant H2AX at Serine 139 (to form γH2AX) is one of the earliest events in the DDR, serving as a scaffold for the recruitment of DNA repair proteins. While ATM is a major kinase for H2AX phosphorylation, other kinases like DNA-PKcs also contribute. This compound partially inhibits the formation of γH2AX.[4]
-
KAP1: Phosphorylation of KAP1 at Serine 824 by ATM leads to chromatin relaxation, facilitating DNA repair. This phosphorylation is inhibited by this compound.
Cell Cycle Checkpoint Abrogation
A direct consequence of inhibiting the ATM signaling pathway is the abrogation of cell cycle checkpoints, particularly the G1/S and G2/M checkpoints. By preventing the activation of p53 and CHK2, this compound allows cells with damaged DNA to progress through the cell cycle, leading to mitotic catastrophe and cell death. This is a key mechanism behind its radiosensitizing and chemosensitizing effects. Studies have shown that treatment with this compound leads to a significant increase in the percentage of cells arrested in the G2/M phase, especially when combined with DNA damaging agents.[7]
Induction of Apoptosis
By inhibiting the DNA damage response and abrogating cell cycle checkpoints, this compound can lead to the induction of apoptosis, particularly in combination with DNA-damaging agents. The inability of cells to repair DNA damage and the subsequent progression through the cell cycle with genomic instability triggers the intrinsic apoptotic pathway. In MCF-7 breast cancer cells, combining this compound with doxorubicin significantly increased the apoptotic rate compared to either agent alone.[6]
Inhibition of Pro-survival Signaling (AKT Pathway)
Interestingly, this compound has been shown to have effects beyond the canonical DDR pathway. It reduces the phosphorylation of AKT at Serine 473, a key node in the pro-survival PI3K/AKT signaling pathway.[1] This effect appears to be independent of its role in the DNA damage response. The reduction in p-AKT levels contributes to the anti-proliferative, anti-migration, and anti-invasion properties of this compound observed in various cancer cell lines.[1]
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
This protocol is for the detection of phosphorylated ATM (Ser1981), p53 (Ser15), CHK2 (Thr68), and AKT (Ser473).
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-p53 (Ser15), p-CHK2 (Thr68), or p-AKT (S473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize band intensities to a loading control such as β-actin or GAPDH.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation:
-
Treat cells with this compound and/or other agents as required.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay using Annexin V/PI Staining
This protocol is for the quantification of apoptotic cells by flow cytometry.
-
Cell Preparation:
-
Treat cells with this compound and/or other agents to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Transwell Migration and Invasion Assay
This protocol is for assessing the effect of this compound on cell migration and invasion.
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, leave the inserts uncoated.
-
-
Cell Seeding:
-
Harvest cells and resuspend in serum-free medium containing this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Assay:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration or invasion.
-
-
Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.
-
Clonogenic Survival Assay
This protocol is for determining the long-term reproductive viability of cells after treatment with this compound and/or radiation.
-
Cell Seeding:
-
Harvest cells and seed a known number of cells into culture dishes. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat cells with this compound for a specified duration before and/or after irradiation with various doses of ionizing radiation.
-
-
Colony Formation:
-
Incubate the cells for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies in each dish.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Generate survival curves by plotting the log of the surviving fraction against the radiation dose.
-
Determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect of this compound.
-
Conclusion
This compound is a highly potent and selective inhibitor of ATM kinase with significant potential as a therapeutic agent, particularly as a sensitizer for radiotherapy and chemotherapy. Its primary mechanism of action involves the abrogation of the DNA damage response and cell cycle checkpoints, leading to increased tumor cell killing. Furthermore, its ability to inhibit the pro-survival AKT signaling pathway contributes to its anti-proliferative and anti-metastatic properties. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ATM inhibition in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
A Comparative Analysis of ATM Kinase Inhibitors: KU-60019 and its Predecessor KU-55933
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of two potent and selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase: KU-60019 and its predecessor, KU-55933. ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy for cancer therapy, particularly in combination with radiation or chemotherapy. This document delves into the core differences in their mechanism of action, potency, selectivity, and cellular effects. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these important research compounds.
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), among the most cytotoxic forms of DNA damage.[1][2][3] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. The development of small molecule inhibitors targeting ATM has been a significant focus in cancer research, aiming to sensitize tumor cells to DNA-damaging agents.
KU-55933 was one of the first potent and specific inhibitors of ATM kinase to be developed.[4][5][6][7] Subsequently, this compound was developed as an improved analogue of KU-55933, exhibiting enhanced potency and favorable pharmacological properties.[1][2][3][8] This guide will provide a detailed technical comparison of these two inhibitors, highlighting the advancements made with this compound.
Chemical and Physical Properties
Both KU-55933 and this compound are small molecule inhibitors that act as ATP-competitive inhibitors of ATM kinase. Their chemical structures are presented below, along with their key properties.
| Property | KU-55933 | This compound |
| Chemical Name | 2-(4-Morpholinyl)-6-(1-thianthrenyl)-4H-pyran-4-one | rel-2R,6S-dimethyl-N-[5-[6-(4-morpholinyl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl]-4-morpholineacetamide |
| Molecular Formula | C21H17NO3S2 | C30H33N3O5S |
| Molecular Weight | 395.49 g/mol | 547.67 g/mol [1] |
| CAS Number | 587871-26-9 | 925701-46-8[9] |
Mechanism of Action and In Vitro Potency
Both compounds function by competitively binding to the ATP-binding pocket of the ATM kinase, thereby inhibiting its catalytic activity. This compound, however, demonstrates significantly greater potency compared to its predecessor.
Kinase Inhibition
The inhibitory activity of this compound and KU-55933 against ATM and other related kinases has been determined through in vitro kinase assays. The data clearly indicates that this compound is a more potent inhibitor of ATM.
| Kinase | This compound IC50 | KU-55933 IC50 | This compound Ki | KU-55933 Ki |
| ATM | 6.3 nM[8][10][11] | 12.9 nM[4][6] | ~ half of KU-55933[2][3] | 2.2 nM[4][6] |
| DNA-PK | 1.7 µM[8][10][11] | 2.5 µM[4] | - | - |
| ATR | >10 µM[8][10][11] | >100 µM | - | - |
| mTOR | - | 9.3 µM[4] | - | - |
| PI3K | - | 16.6 µM[4] | - | - |
Signaling Pathway Visualization
The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of inhibition by this compound and KU-55933.
Cellular Potency and Selectivity
The enhanced potency of this compound is also evident in cellular assays, where it is more effective at inhibiting the phosphorylation of ATM downstream targets.
Inhibition of ATM-Dependent Phosphorylation
Studies in various cell lines, including human glioma cells, have demonstrated that this compound is approximately 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets.[1][2][3][10]
| Target Protein (Phosphorylation Site) | This compound Cellular Potency | KU-55933 Cellular Potency |
| p53 (Ser15) | Complete inhibition at 1-3 µM[1][10] | Complete inhibition at 10 µM[1][10] |
| CHK2 (Thr68) | Complete inhibition at 3 µM[1] | - |
| γ-H2AX (Ser139) | Partial inhibition[1] | Partial inhibition at 10 µM[1] |
Radiosensitization
A key therapeutic application of ATM inhibitors is their ability to sensitize cancer cells to ionizing radiation. This compound has been shown to be a more potent radiosensitizer than KU-55933.[1][2][3]
| Cell Line | This compound Effect | KU-55933 Effect |
| Human Glioma Cells | Effective radiosensitizer[1][2][3] | Radiosensitizes human cancer cells[1][2][3][12] |
Effects on Pro-survival Signaling and Cell Migration
Beyond its role in the DNA damage response, ATM has been implicated in other cellular processes, including pro-survival signaling. This compound has been shown to inhibit the phosphorylation of AKT at Ser473, a key node in pro-survival pathways.[1][11] This activity, which is separate from its radiosensitizing properties, may contribute to its anti-cancer effects by inhibiting glioma cell migration and invasion.[1][2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare this compound and KU-55933.
In Vitro ATM Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ATM kinase.
Methodology:
-
Immunoprecipitate ATM from nuclear extracts of a suitable cell line (e.g., HeLa cells) using an anti-ATM antibody.
-
Incubate the immunoprecipitated ATM with a specific substrate (e.g., a p53-derived peptide) and γ-³²P-ATP in the presence of varying concentrations of the inhibitor (this compound or KU-55933).
-
Terminate the reaction and separate the phosphorylated substrate from the free ATP using phosphocellulose paper.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of kinase activity against the inhibitor concentration.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the ability of the inhibitors to block ATM-dependent phosphorylation in cells.
Methodology:
-
Culture cells (e.g., U87 glioma cells) to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or KU-55933 for a specified time (e.g., 1 hour).
-
Expose the cells to a DNA-damaging agent, such as ionizing radiation (e.g., 10 Gy), to activate ATM.
-
Lyse the cells at different time points post-treatment and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of ATM targets (e.g., anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68)) and total protein antibodies for loading controls.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and visualize it on an imaging system.
Cell Viability and Radiosensitization Assay
Objective: To determine the effect of the inhibitors on cell survival following exposure to ionizing radiation.
Methodology:
-
Plate cells at a low density in multi-well plates.
-
Treat the cells with the inhibitor at various concentrations for a defined period before and after irradiation.
-
Expose the cells to a range of doses of ionizing radiation.
-
Allow the cells to grow for a period sufficient for colony formation (e.g., 7-14 days).
-
Fix and stain the colonies with a solution such as crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the surviving fraction for each treatment condition.
-
Plot the surviving fraction against the radiation dose to generate survival curves and calculate the dose enhancement ratio.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing the cellular effects of this compound and KU-55933.
Conclusion
This compound represents a significant advancement over its predecessor, KU-55933, as a potent and selective inhibitor of ATM kinase. Its enhanced in vitro and cellular potency, leading to more effective radiosensitization and inhibition of pro-survival signaling, makes it a valuable tool for cancer research and a more promising candidate for clinical development. The detailed comparative data and methodologies presented in this guide are intended to assist researchers in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of ATM inhibition.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. symansis.com [symansis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KU-55933 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
The Impact of KU-60019 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] By targeting ATM, this compound disrupts critical cellular signaling networks, leading to increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.
Core Mechanism of Action: ATM Kinase Inhibition
This compound functions as a highly selective ATP-competitive inhibitor of ATM kinase.[1][3] It exhibits significantly greater potency than its predecessor, KU-55933, with a reported IC50 value of 6.3 nM in cell-free assays.[3] Its selectivity for ATM is substantial, being approximately 270-fold and 1600-fold more selective for ATM than for DNA-PK and ATR, respectively.[3] This specificity ensures that the observed cellular effects are primarily due to the inhibition of ATM-dependent signaling.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various experimental settings. The following tables summarize key quantitative data regarding its inhibitory concentration, radiosensitizing effects, and impact on downstream signaling molecules.
| Parameter | Value | Context | Reference |
| IC50 (ATM, cell-free) | 6.3 nM | Cell-free kinase assay | [3][4] |
| IC50 (DNA-PKcs) | 1.7 µM | Cell-free kinase assay | [3] |
| IC50 (ATR) | >10 µM | Cell-free kinase assay | [3] |
Table 1: In vitro inhibitory concentrations of this compound against key DNA damage response kinases.
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |
| U87 Glioma | 1 µM | 1.7 | [1][3] |
| U87 Glioma | 10 µM | 4.4 | [1][3] |
| U87 Glioma | 3 µM | 3.0 | [1] |
| U1242 Glioma | 300 nM | 1.8 | [2] |
| U1242 Glioma | 600 nM | 2.1 | [2] |
| Normal Fibroblasts | 3 µM | 2.8 | [1] |
Table 2: Radiosensitization effects of this compound in different cell lines.
| Target Protein (Phosphorylation Site) | Cell Line | This compound Concentration | Effect | Reference |
| p53 (Ser15) | U87 Glioma | 1 µM | >70% decrease | [3] |
| p53 (Ser15) | U1242 Glioma | 300 nM | Complete inhibition | [2] |
| H2AX (Ser139) | U1242 Glioma | 100 nM | 50% inhibition | [2] |
| H2AX (Ser139) | U1242 Glioma | 300 nM | Complete inhibition | [2] |
| CHK2 (Thr68) | U1242 Glioma | 3 µM | Complete inhibition | [1] |
| AKT (Ser473) | U87 Glioma | 3 µM | ~70% decrease (basal) | [3] |
| AKT (Ser473) | U87 Glioma | 3 µM | ~50% decrease (insulin-induced) | [3] |
Table 3: Inhibition of phosphorylation of key downstream targets by this compound.
Cellular Pathways Modulated by this compound
DNA Damage Response (DDR) Pathway
The primary consequence of this compound treatment is the abrogation of the ATM-mediated DNA damage response. In response to double-strand breaks (DSBs) induced by ionizing radiation or chemotherapy, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. This compound effectively blocks these phosphorylation events.[1]
Key downstream targets in the DDR pathway affected by this compound include:
-
p53: this compound inhibits the radiation-induced phosphorylation of p53 at Serine 15, a critical step for its activation and stabilization, thereby impairing p53-mediated cell cycle arrest and apoptosis.[1][2]
-
CHK2: The activation of the checkpoint kinase CHK2, through phosphorylation at Threonine 68 by ATM, is completely inhibited by this compound.[1] This disrupts the G2/M cell cycle checkpoint.
-
H2AX: Phosphorylation of H2AX to form γ-H2AX is a key early event in the DDR, marking the sites of DNA damage. This compound partially inhibits the formation of γ-H2AX.[1]
Pro-survival Signaling: The PI3K/AKT Pathway
Beyond its role in the DDR, this compound also impacts pro-survival signaling pathways, most notably the PI3K/AKT pathway. Treatment with this compound has been shown to reduce both basal and insulin- or radiation-induced phosphorylation of AKT at Serine 473.[1][5][6] This inhibitory effect on AKT, a central node in cell survival, proliferation, and metabolism, suggests that this compound may exert anti-tumor effects independent of its radiosensitizing properties. The mechanism is thought to involve ATM-dependent regulation of a protein phosphatase that acts on AKT.[1]
Cell Migration and Invasion
A significant finding is that this compound can inhibit the migration and invasion of cancer cells, such as glioma cells.[1] This effect is likely linked to the inhibition of the AKT and potentially the MEK/ERK signaling pathways, which are known to regulate cell motility. This suggests that this compound could not only enhance the efficacy of radiotherapy but also potentially limit tumor dispersal and metastasis.[1]
Autophagy
Recent studies have revealed a role for ATM in the regulation of autophagy. Treatment with this compound has been shown to cause an accumulation of autophagosomes and the autophagy receptor p62, while inhibiting the formation of autolysosomes. This suggests that ATM is involved in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes. The disruption of this cellular recycling process can lead to increased cellular stress and may contribute to the cytotoxic effects of this compound, particularly under conditions of nutrient deprivation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to assess the effects of this compound.
Western Blotting for Phospho-protein Analysis
-
Cell Lysis: Treat cells with this compound and/or ionizing radiation. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ATM, p53, CHK2, H2AX, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time before and/or after irradiation with different doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose and plot survival curves. Determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect.
Transwell Migration Assay
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into 24-well plates.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free media with or without this compound in the upper chamber.
-
Incubation: Incubate for 12-24 hours to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Autophagy Flux Assay (LC3 Turnover)
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time.
-
Cell Lysis and Western Blotting: Harvest cells and perform Western blotting as described above.
-
LC3 Detection: Probe the membrane with an antibody against LC3. Two bands, LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated), will be detected.
-
Data Analysis: Quantify the amount of LC3-II. An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates the autophagic flux. The effect of this compound on this flux can then be determined.
Conclusion and Future Directions
This compound is a powerful tool for both basic research and potential therapeutic applications. Its profound impact on the DNA damage response, pro-survival signaling, cell motility, and autophagy underscores the central role of ATM kinase in cellular homeostasis and cancer biology. The ability of this compound to sensitize tumor cells to radiation, particularly those with p53 mutations, highlights its potential as an adjuvant therapy in oncology.[7]
Future research should focus on further elucidating the complex interplay between ATM and other signaling pathways, as well as on the development of next-generation ATM inhibitors with improved pharmacokinetic properties for clinical translation. The detailed understanding of the cellular pathways affected by this compound will be instrumental in designing rational combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
KU-60019 and Cell Cycle Checkpoint Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KU-60019, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its critical role in the modulation of cell cycle checkpoint control. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed protocols for essential experiments to evaluate its efficacy.
Introduction to this compound
This compound is a second-generation ATM inhibitor, developed as an improved analogue of KU-55933.[1] It exhibits high potency and specificity for ATM kinase, a master regulator of the DNA damage response (DDR).[2][3][4][5] By inhibiting ATM, this compound effectively abrogates the signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.[1][6]
Mechanism of Action: ATM Inhibition and Cell Cycle Abrogation
Upon DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to arrest the cell cycle and promote DNA repair. Key downstream targets of ATM include p53 and Checkpoint Kinase 2 (Chk2), which are critical for inducing G1/S and G2/M checkpoint arrest.[7]
This compound, as a potent ATM inhibitor, blocks the phosphorylation and subsequent activation of these downstream effectors.[2] This inhibition prevents the cell from arresting in the G1/S or G2/M phases of the cell cycle, forcing it to proceed with damaged DNA, which can ultimately lead to mitotic catastrophe and apoptosis.[6][8][9][10]
dot
Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Ki | Notes |
| ATM | 6.3 nM[2][3][4][5] | 2.2 nM (for KU-55933)[3] | Highly potent and specific for ATM. |
| DNA-PKcs | 1.7 µM[2][3][4] | - | ~270-fold more selective for ATM.[2][3][4] |
| ATR | >10 µM[2][3][4] | - | >1600-fold more selective for ATM.[2][3][4] |
| PI3K, mTOR | Little to no activity[2] | - | Tested against a panel of 229 other protein kinases.[2] |
Table 2: Radiosensitizing Effect of this compound in Human Glioma Cells
| Cell Line | This compound Concentration | Dose-Enhancement Ratio (DER) |
| U87 | 1 µM | 1.7[2] |
| U87 | 10 µM | 4.4[2] |
| U1242 | 3 µM | Similar to U87 at 1-10 µM |
Impact on Signaling Pathways
ATM-p53-Chk2 Pathway
This compound effectively blocks the phosphorylation of key ATM targets, including p53 at Serine 15 and Chk2 at Threonine 68.[2] This inhibition disrupts the DNA damage-induced cell cycle checkpoints.
dot
Inhibition of the ATM-p53-Chk2 Pathway by this compound.
ATM-AKT Pro-survival Pathway
This compound has also been shown to reduce the phosphorylation of AKT at Serine 473, a key node in pro-survival signaling.[1] This suggests that this compound may also inhibit tumor cell growth and motility, independent of its radiosensitizing effects.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Western Blotting for ATM Signaling Pathway Proteins
This protocol is for the detection of total and phosphorylated ATM, Chk2, and AKT.
dot
Western Blot Workflow.
Materials:
-
Cells of interest (e.g., U87, U1242 glioma cells)
-
This compound (dissolved in DMSO)
-
Ionizing radiation source (optional)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours) before or after exposure to ionizing radiation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive viability.
Materials:
-
Single-cell suspension of treated and untreated cells
-
Complete growth medium
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Plating: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with this compound and/or ionizing radiation.
-
Incubation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound is a highly effective and specific inhibitor of ATM kinase that plays a crucial role in disrupting cell cycle checkpoint control. Its ability to sensitize cancer cells to DNA-damaging therapies makes it a promising agent for cancer treatment. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the cellular and molecular effects of this compound and other ATM inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. protocols.io [protocols.io]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Specificity of KU-60019 for ATM Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the specificity of KU-60019, a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy, particularly in combination with radiation or chemotherapy. This document details the quantitative data defining this compound's selectivity, outlines experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows.
Core Concept: The Critical Role of ATM in DNA Damage Response
Upon DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that coordinates cell cycle arrest, DNA repair, and apoptosis.[1][2] This response is crucial for maintaining genomic integrity. Key downstream targets of ATM include p53, CHK2, and H2AX, which are phosphorylated to execute their functions in the DDR pathway.[3] The central role of ATM makes it a compelling target for therapeutic intervention.
Data Presentation: Quantitative Analysis of this compound Specificity
This compound was developed as an improvement upon its predecessor, KU-55933, exhibiting enhanced potency and solubility while maintaining high selectivity.[3][4] The following tables summarize the in vitro inhibitory activity of this compound against ATM and other related kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. ATM |
| ATM | 6.3 | - |
| DNA-PKcs | 1,700 | ~270-fold |
| ATR | >10,000 | >1,600-fold |
| PI3K | >10,000 | >1,600-fold |
| mTOR | >10,000 | >1,600-fold |
Data compiled from multiple sources.[4][5][6]
Table 2: Cellular Potency of this compound
| Cell Line | Assay | Endpoint | Effective Concentration |
| Human Glioma (U87, U1242) | Western Blot | Inhibition of radiation-induced p53 (S15) phosphorylation | 1-3 µM |
| Human Glioma (U87, U1242) | Western Blot | Inhibition of radiation-induced CHK2 (T68) phosphorylation | 3 µM |
| Human Glioma (U87, U1242) | Western Blot | Partial inhibition of radiation-induced γ-H2AX (S139) phosphorylation | 3 µM |
| Human Glioma (U87) | Cell Viability | Radiosensitization (Dose Enhancement Ratio) | 1 µM (DER ~1.7), 10 µM (DER ~4.4) |
Data compiled from multiple sources.[3][5]
Furthermore, this compound has been screened against a panel of 229 different protein kinases and showed minimal to no inhibitory activity, underscoring its high degree of selectivity for ATM.[5][7][8]
Mandatory Visualizations
ATM Signaling Pathway
Caption: ATM Signaling Pathway in Response to DNA Damage.
Experimental Workflow: Assessing this compound Specificity
References
- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. assets.fishersci.com [assets.fishersci.com]
The Impact of KU-60019 on Prosurvival Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ATM kinase inhibitor, KU-60019, and its multifaceted impact on critical prosurvival signaling pathways. Drawing from peer-reviewed research, this document outlines the molecular mechanisms of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades it modulates.
Executive Summary
This compound is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1] Beyond its role in sensitizing cancer cells to radiation, this compound has been shown to significantly disrupt key prosurvival signaling pathways, notably the PI3K/Akt/mTOR axis.[2][3] This interference with fundamental cellular processes of growth, proliferation, and survival makes this compound a compelling molecule in the landscape of cancer therapeutics. This guide will explore the intricate details of this compound's mechanism of action, its effects on cellular signaling, and the experimental methodologies used to elucidate these functions.
Mechanism of Action and Key Molecular Targets
This compound exerts its primary effect through the competitive inhibition of the ATM kinase.[4] ATM is a critical apical kinase in the DDR, activated by DNA double-strand breaks. Upon activation, ATM phosphorylates a multitude of downstream substrates that orchestrate cell cycle arrest, DNA repair, or apoptosis.[5] By inhibiting ATM, this compound effectively cripples this response, leading to the accumulation of DNA damage and enhanced cell death, particularly in combination with genotoxic agents like ionizing radiation.[1]
Beyond the canonical DDR, ATM has been implicated in the regulation of other signaling pathways, including those promoting cell survival. A key finding is the ability of this compound to reduce the phosphorylation of Akt at serine 473 (S473), a critical activating phosphorylation site.[2] This suggests a novel role for ATM in regulating the PI3K/Akt/mTOR pathway, a central hub for cell growth, proliferation, and survival.[6][7]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified across various studies. The following tables summarize key quantitative data.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. ATM | Reference(s) |
| ATM | 6.3 | - | [4][8] |
| DNA-PKcs | 1700 | ~270-fold | [4][8] |
| ATR | >10000 | >1600-fold | [4][8] |
Table 2: Radiosensitizing Effects of this compound in Human Glioma Cells
| Cell Line | This compound Concentration (µM) | Dose-Enhancement Ratio (DER) | Reference(s) |
| U87 | 1 | 1.7 | [8] |
| U87 | 10 | 4.4 | [8] |
| U87 | 3 | DERs of 3.0 and 2.8 | [2] |
| U1242 | 3 | Intermediate between U87 at 1 and 10 µM | [2] |
Table 3: Effects of this compound on Prosurvival Signaling and Cellular Processes
| Cell Line | This compound Concentration (µM) | Effect | Quantitative Measurement | Reference(s) |
| Human Glioma Cells | 3 | Inhibition of basal Akt S473 phosphorylation | ~70% reduction | [8] |
| Human Glioma Cells | 3 | Inhibition of insulin-induced Akt S473 phosphorylation | ~50% reduction | [8] |
| U87 Glioma Cells | 3 | Inhibition of cell migration | ≥70% inhibition | [2][8] |
| U87 Glioma Cells | 3 | Inhibition of cell invasion | ~60% inhibition | [2][8] |
| U1242 Glioma Cells | 3 | Inhibition of cell migration | >50% inhibition | [8] |
| U1242 Glioma Cells | 3 | Inhibition of cell invasion | ~60% inhibition | [8] |
Impact on Prosurvival Signaling Pathways
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][9] Research has demonstrated that this compound can significantly attenuate this pathway by reducing the phosphorylation of Akt at S473.[2] This inhibitory effect is observed in both basal and growth factor-stimulated conditions.[8] The exact mechanism by which ATM regulates Akt phosphorylation is still under investigation, but evidence suggests the involvement of a protein phosphatase regulated by ATM.[2] The dampening of Akt signaling by this compound has profound consequences for downstream cellular processes, including cell survival, migration, and invasion.[2][10]
Autophagy and Apoptosis
The interplay between autophagy and apoptosis is a critical determinant of cell fate. ATM has been shown to play a role in regulating autophagy.[11][12] Inhibition of ATM by this compound can lead to an accumulation of autophagosomes, suggesting a disruption in the autophagy-lysosomal pathway.[11] This disruption can tip the balance between cell survival and cell death. In some contexts, the inhibition of autophagy in ATM-deficient cells can rescue them from apoptosis.[11] The precise role of this compound in modulating this balance is an active area of research and appears to be context-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Western Blotting for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins such as Akt (S473), p53 (S15), and CHK2 (T68).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87 or U1242 human glioma cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1, 3, or 10 µM) for a specified duration (e.g., 1 hour) prior to stimulation or harvesting.[13]
-
For radiation studies, expose cells to ionizing radiation (e.g., 5 or 10 Gy) and harvest at various time points post-irradiation (e.g., 15, 30, 60 minutes).[13]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total proteins of interest (e.g., anti-phospho-Akt (S473), anti-Akt, anti-phospho-p53 (S15), etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.[13]
-
Cell Viability Assay
Objective: To assess the effect of this compound, alone or in combination with radiation, on cell viability.
Methodology (AlamarBlue Assay): [8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
Treat cells with various concentrations of this compound. For radiosensitization studies, treat cells with this compound prior to irradiation.
-
Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate cells for the desired period (e.g., 1, 3, or 5 days).[8]
-
-
AlamarBlue Addition:
-
Add AlamarBlue reagent to each well to a final concentration of 10%.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[8]
-
Calculate cell viability as a percentage relative to the untreated control.
-
Cell Migration and Invasion Assays
Objective: To evaluate the impact of this compound on the migratory and invasive potential of cancer cells.
Methodology (Transwell Assay):
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of an 8-µm pore size Transwell insert with Matrigel. For migration assays, no coating is required.
-
Rehydrate the inserts in serum-free medium.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 6-24 hours).
-
-
Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of cells in several microscopic fields.
-
Alternatively, for luciferase-expressing cells, quantify cell numbers by measuring luciferase activity.[13]
-
Logical Workflow and Experimental Design
The investigation of this compound's effects on prosurvival pathways typically follows a logical progression, as depicted in the workflow diagram below.
Conclusion
This compound is a highly specific and potent inhibitor of ATM kinase that demonstrates significant activity beyond its established role in radiosensitization. Its ability to disrupt the PI3K/Akt/mTOR prosurvival signaling pathway, inhibit cell migration and invasion, and modulate the delicate balance between autophagy and apoptosis underscores its potential as a multifaceted anticancer agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | ATM Kinase-Dependent Regulation of Autophagy: A Key Player in Senescence? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. nacalai.com [nacalai.com]
Initial Studies of KU-60019 in Glioma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies investigating the effects of KU-60019, a second-generation ataxia-telangiectasia mutated (ATM) kinase inhibitor, in glioma cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes and workflows.
Core Findings and Significance
This compound has emerged as a potent and specific inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] Initial research highlights its potential as a radiosensitizer for glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[2][5] Beyond its role in sensitizing cancer cells to ionizing radiation (IR), this compound has been shown to independently inhibit key pro-survival signaling pathways, such as the PI3K/Akt/mTOR cascade, and to reduce glioma cell migration and invasion.[1][3][4][6] These multifaceted effects position this compound as a promising candidate for further preclinical and clinical investigation in the context of glioma therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound in glioma cells, providing a comparative overview of its efficacy.
Table 1: Radiosensitization Efficacy of this compound in Glioma Cell Lines
| Cell Line | This compound Concentration | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) | Significance | Reference |
| U87 | 10 µM (KU-55933) | Not specified | 1.6 | - | [1] |
| U87 | 10 µM | Not specified | 4.4 | - | [1] |
| U87 | 1 µM | Not specified | 1.7 | - | [1] |
| U87 | 3 µM | 2, 4, 6, 8 | 3.0 | p < 0.0001 at 8 Gy | [5][7] |
| U1242 | 3 µM | 2, 4, 6, 8 | 3.2 | p < 0.0001 at 8 Gy | [5][7] |
| U1242 | 300 nM (continuous) | Not specified | 1.8 | - | [4] |
| U1242 | 600 nM (continuous) | Not specified | 2.1 | - | [4] |
| U373 | 300 nM (continuous) | 2 | 98% cell killing | - | [4] |
Table 2: Inhibitory Effects of this compound on ATM Kinase Activity and Downstream Targets
| Cell Line | This compound Concentration | Target Protein | Effect | Reference |
| U87 & U1242 | 3 µM | p-ATM (S1981) | Suppressed radiation-induced phosphorylation | [5] |
| U87 | Not specified | p-p53 (S15), p-CHK2 (T68), γ-H2AX | Complete or partial inhibition of radiation-induced phosphorylation | [1] |
| U1242 | 3 µM | p-CHK2 (T68) | Complete inhibition of radiation-induced phosphorylation | [1] |
| U1242 | 300 nM | p-p53 (S15), γ-H2AX | Complete inhibition of radiation-induced phosphorylation | [4] |
| U1242 | 100 nM | p-p53 (S15) | 80% inhibition | [4] |
| U1242 | 100 nM | γ-H2AX | 50% inhibition | [4] |
Table 3: Impact of this compound on Pro-Survival Signaling
| Cell Line | This compound Concentration | Target Protein | Effect | Reference |
| Multiple glioma lines | Not specified | p-Akt (S473) | Reduced basal phosphorylation | [1] |
| U1242 | 600 nM | p-Akt (S473) | 50% reduction in phosphorylation | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of this compound.
Cell Culture
Human glioma cell lines, such as U87 and U1242, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
To assess protein expression and phosphorylation, cells were treated with this compound and/or ionizing radiation.
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against total and phosphorylated forms of ATM, p53, CHK2, H2AX, and Akt.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Colony-Forming Radiosurvival Assay
This assay was used to determine the radiosensitizing effect of this compound.
-
Cell Seeding: Cells were seeded at low density in culture dishes.
-
Drug Treatment and Irradiation: Cells were pre-treated with this compound for a specified duration (e.g., 1 hour) before being exposed to varying doses of ionizing radiation.
-
Incubation: The drug-containing medium was replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed, stained with crystal violet, and counted.
-
Data Analysis: The surviving fraction was calculated for each treatment condition, and dose-enhancement ratios (DERs) were determined.
Cell Migration and Invasion Assays
The effect of this compound on glioma cell motility was assessed using Boyden chamber assays.
-
Chamber Preparation: Transwell inserts with or without a Matrigel coating were used for invasion and migration assays, respectively.
-
Cell Seeding: Glioma cells, pre-treated with this compound, were seeded into the upper chamber in serum-free medium.
-
Chemoattraction: The lower chamber was filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers were incubated to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells were removed from the upper surface of the insert. The cells on the lower surface were fixed, stained, and counted.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflows.
Caption: this compound inhibits ATM kinase in the DNA Damage Response pathway.
Caption: this compound's impact on the pro-survival PI3K/Akt signaling pathway.
Caption: General experimental workflow for assessing this compound radiosensitization.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: KU-60019
Audience: Researchers, scientists, and drug development professionals.
These notes provide detailed information on the solubility of KU-60019, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in common laboratory solvents DMSO and ethanol. Included are experimental protocols for solubility determination, stock solution preparation, and a representative cell-based assay, along with diagrams of the relevant signaling pathway and experimental workflows.
This compound Solubility Data
This compound is a small molecule inhibitor of ATM kinase with an IC50 of 6.3 nM.[1][2] Its solubility can vary depending on the supplier and experimental conditions. The following table summarizes the reported solubility data in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility (Concentration) | Reported Solubility (Molarity) | Source |
| DMSO | 100 mg/mL | 182.59 mM | Selleck Chemicals[3] |
| Soluble to 100 mM | 100 mM | R&D Systems[1], Abcam[2] | |
| ≥27.4 mg/mL | ~50 mM | APExBIO[4] | |
| 50 mg/mL | 91.3 mM | TargetMol[5] | |
| 100 mg/mL | 182.59 mM | MedchemExpress[6] | |
| Ethanol | Insoluble | - | Selleck Chemicals[3] |
| Soluble to 100 mM | 100 mM | R&D Systems[1], Abcam[2] | |
| ≥51.2 mg/mL | ~93.5 mM | APExBIO[7] | |
| < 1 mg/mL | Insoluble or slightly soluble | TargetMol[5] | |
| 10 mg/mL | 18.26 mM | MedchemExpress[6] |
Note: The molecular weight of this compound is 547.67 g/mol .[1] Discrepancies in reported solubility, particularly in ethanol, highlight the importance of empirical determination for specific experimental needs.
Experimental Protocols
Protocol 2.1: Determination of this compound Solubility (Equilibrium Solubility Method)
This protocol outlines a general method to determine the equilibrium solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO or 100% Ethanol
-
Microcentrifuge tubes (1.5 mL)
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Calibrated analytical equipment (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical standard of this compound
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 2-5 mg).
-
Solvent Addition: Add a defined volume of the selected solvent (e.g., 1 mL of DMSO or Ethanol).
-
Equilibration: Securely cap the tube and place it in a shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[8]
-
Sample Clarification: After equilibration, let the tube stand for 1 hour to allow excess solid to settle. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the remaining solid.[9]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any residual microparticles. This step is critical to ensure only the dissolved compound is measured.[8]
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or LC-MS system.[8]
-
Generate a standard curve from the analytical standards.
-
Determine the concentration of this compound in the supernatant by comparing its signal to the standard curve. This concentration represents the equilibrium solubility at the specified temperature.
-
Protocol 2.2: Preparation of this compound Stock Solutions and Use in Cell-Based Assays
This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent use in a typical in vitro radiosensitization assay.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Human glioma cells (e.g., U87, U1242)[4]
-
Complete cell culture medium
-
Sterile cell culture plates
-
Radiation source (e.g., X-ray irradiator)
Methodology:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 5.48 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solid is completely dissolved.[4]
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[4][6]
-
-
In Vitro Radiosensitization Assay:
-
Cell Seeding: Seed human glioma cells (e.g., U87) in 96-well plates or other appropriate culture vessels at a density that allows for exponential growth over the course of the experiment.
-
Compound Treatment: The day after seeding, dilute the 10 mM this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-3 µM).[4][10] For example, to make a 1 µM working solution, perform a serial dilution of the stock solution in culture medium. Replace the existing medium in the cell plates with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
-
Irradiation: Approximately 30-60 minutes after adding the compound, irradiate the cells with the desired dose of ionizing radiation (e.g., 2-8 Gy).[10] Non-irradiated plates should be handled identically but not exposed to the radiation source.
-
Incubation: Return the plates to the incubator and culture for the desired period (e.g., 1-5 days).[3]
-
Endpoint Analysis: Assess the experimental endpoint. This can include:
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ATM signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
preparing KU-60019 stock and working solutions
Topic: Preparing and Utilizing KU-60019 Stock and Working Solutions in Research
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro and in vivo studies involving ATM kinase inhibition.
Introduction
This compound is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2][3] With an IC50 of 6.3 nM, it is significantly more potent than its predecessor, KU-55933.[4][5][6] this compound exhibits high selectivity for ATM over other related kinases, such as DNA-PK (270-fold) and ATR (1600-fold), making it a precise tool for dissecting ATM-dependent signaling pathways.[4][5] These application notes provide detailed protocols for the preparation of stock and working solutions of this compound and summarize its use in various experimental contexts.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Parameter | Value | Source(s) |
| Molecular Weight | 547.67 g/mol | [3][4][6] |
| IC50 (ATM Kinase) | 6.3 nM | [3][4][5][6] |
| Solubility in DMSO | ≥27.4 mg/mL to 100 mg/mL (up to 182.59 mM) | [3][4][6][7][8][9][10] |
| Solubility in Ethanol | ≥51.2 mg/mL to 100 mM | [3][6][7][8][9] |
| Solubility in Water | Insoluble | [4][7][8][9] |
| Stock Solution Storage | Aliquot and store at -20°C for several months or -80°C for up to 2 years. | [4][5][7][8][9][11] |
| Working Concentration | 1 µM to 10 µM for in vitro cell-based assays. | [1][4] |
| In Vivo Concentration | 10 µM delivered via osmotic pump. | [4][7][8][9] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.48 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. To aid dissolution, you may gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[7]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[4][8][9]
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[4][5][11]
-
2. Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution gently by pipetting or inverting the tube.
-
Add the working solution to your cell culture plates immediately. It is recommended to prepare the working solution fresh for each experiment.[8][9]
-
Note on Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to cells.[9] For a 10 µM working solution prepared from a 10 mM stock, the final DMSO concentration will be 0.1%.
-
Visualizations
Signaling Pathway of this compound Action
Caption: ATM signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Preparation and Application
Caption: Workflow for preparing and using this compound solutions.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 9. aktpathway.com [aktpathway.com]
- 10. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 11. ATM Inhibitor, KU 60019 - CAS 925701-46-8 - Calbiochem | 531978 [merckmillipore.com]
Application Notes and Protocols for KU-60019 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2][3] With an IC50 of 6.3 nM, it is significantly more potent than its predecessor, KU-55933.[3][4] this compound exhibits high selectivity for ATM over other related kinases such as DNA-PK (270-fold) and ATR (1600-fold).[3][4] These characteristics make this compound an invaluable tool for investigating ATM-dependent signaling pathways and for developing novel anti-cancer therapies, particularly as a radiosensitizer.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-line and assay-dependent. The following tables summarize effective concentrations from various studies.
Table 1: IC50 and Inhibitory Concentrations
| Parameter | Value | Kinase Target | Notes |
| IC50 | 6.3 nM | ATM (cell-free assay) | Highly potent and selective inhibition.[3][4][5] |
| IC50 | 1.7 µM | DNA-PKcs | ~270-fold less potent than for ATM.[4] |
| IC50 | >10 µM | ATR | ~1600-fold less potent than for ATM.[4] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Key Findings |
| U1242 Glioma | Inhibition of ATM kinase activity | 300 nM | 15 min | Complete inhibition of p53 and H2AX phosphorylation.[2][5] |
| U1242 Glioma | Inhibition of ATM kinase activity | 100 nM | 1 h | Partial inhibition of p53 (~80%) and H2AX (~50%) phosphorylation.[2] |
| U87 and U1242 Glioma | Inhibition of radiation-induced phosphorylation | 1 µM | 1 h | >70% decrease in p53 (S15) phosphorylation.[4] |
| U87 and U1242 Glioma | Radiosensitization | 1 µM | 1, 3, 5 days | Dose-enhancement ratio of 1.7.[4] |
| U87 and U1242 Glioma | Radiosensitization | 10 µM | 1, 3, 5 days | Dose-enhancement ratio of 4.4.[4] |
| U87 and U1242 Glioma | Migration and Invasion Assay | 3 µM | - | Significant inhibition of migration (>70% and >50%) and invasion (~60%).[4] |
| U87 and U1242 Glioma | Inhibition of AKT phosphorylation | 3 µM | 1 h | Blocks basal and insulin-induced AKT S473 phosphorylation.[1][4] |
| MCF-7 Breast Cancer | Cell Viability (antiproliferative effect) | >6 µM | 24 h | Significant suppression of proliferation.[6] |
| MCF-7 Breast Cancer | Chemosensitization (with Doxorubicin) | 3 µM | - | Significantly increased chemosensitization.[6] |
| Melanocytes | Cell Viability (oxidative stress) | 5 µM | 1 h pre-treatment | Used to assess the role of ATM in cell survival under oxidative stress.[7] |
| Bovine Aortic Endothelial Cells (BAECs) | Functional Assay | 10 µM | 1 h | Abolishes ATM-Ser1981 phosphorylation and inhibits NOS activity increase.[4] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the kinase activity of ATM, which is a critical component of the DNA damage response. Upon DNA double-strand breaks, ATM is activated and phosphorylates a plethora of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.
Caption: Inhibition of the ATM signaling pathway by this compound.
General Experimental Workflow for Studying this compound Effects
This diagram outlines a typical workflow for assessing the cellular effects of this compound.
Caption: A general experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO and ethanol up to 100 mM.[8] It is poorly soluble in water.[9]
-
To prepare a 10 mM stock solution, dissolve 5.48 mg of this compound (MW: 547.67 g/mol ) in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol for Cell Viability/Proliferation Assay (AlamarBlue)
This protocol is adapted from methods used in studies with this compound.[4][10]
Materials:
-
Cells of interest (e.g., U87, U1242 glioma cells)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution
-
AlamarBlue® reagent
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[4][10][11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Western Blotting to Detect ATM Pathway Inhibition
This protocol is a general guideline based on standard Western blotting procedures and information from this compound studies.[1]
Materials:
-
Cells treated with this compound (and potentially irradiated)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-γ-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
Seed cells and treat with this compound at the desired concentration (e.g., 1-3 µM) for 1 hour before inducing DNA damage (e.g., 5-10 Gy irradiation).
-
Harvest cells at different time points post-irradiation (e.g., 15 min, 30 min, 1 h).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a powerful and specific tool for studying ATM-dependent cellular processes. The provided data and protocols offer a comprehensive guide for researchers to effectively design and execute experiments using this inhibitor. Careful consideration of cell type, experimental endpoint, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KU 60019 (CAS 925701-46-8): R&D Systems [rndsystems.com]
- 9. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols: Utilizing KU-60019 for the Investigation of DNA Repair Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC50 of approximately 6.3 nM, it offers a significant improvement in potency and specificity over its predecessor, KU-55933.[4] ATM activation is a pivotal event in the cellular response to DNA double-strand breaks (DSBs), initiating a signaling cascade that orchestrates DNA repair, cell cycle arrest, and apoptosis.[1][3] In many cancer types, the DDR pathway is dysregulated, and its inhibition presents a promising therapeutic strategy. This compound serves as a powerful research tool to dissect the intricacies of DNA repair pathways in cancer cells and to evaluate its potential as a sensitizing agent for conventional cancer therapies like radiation and chemotherapy.[1][5][6]
These application notes provide a comprehensive guide for utilizing this compound in cancer research, complete with detailed experimental protocols, quantitative data summaries, and illustrative diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
Upon induction of DNA double-strand breaks by endogenous or exogenous agents such as ionizing radiation (IR) or chemotherapeutic drugs, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM, through autophosphorylation at Ser1981, then phosphorylates a multitude of downstream substrates.[7] Key targets include p53, CHK2, and H2AX, which collectively mediate cell cycle arrest at G1/S and G2/M checkpoints, initiate DNA repair processes (primarily homologous recombination and non-homologous end joining), and, in cases of irreparable damage, trigger apoptosis.[1][3][7]
This compound competitively binds to the ATP-binding pocket of ATM, effectively inhibiting its kinase activity.[8] This blockade prevents the phosphorylation of downstream targets, thereby abrogating the DNA damage response. The consequences of ATM inhibition by this compound in cancer cells are multifaceted:
-
Inhibition of DNA Repair: By preventing the phosphorylation of key repair factors, this compound impairs the efficient repair of DNA double-strand breaks.[1][5]
-
Abrogation of Cell Cycle Checkpoints: The inhibition of ATM-mediated signaling prevents the activation of cell cycle checkpoints, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.[1][8]
-
Sensitization to Genotoxic Agents: By crippling the DNA repair machinery, this compound enhances the cytotoxic effects of DNA damaging agents like ionizing radiation and various chemotherapeutics.[1][5][6]
-
Induction of Apoptosis: In some cellular contexts, the accumulation of unrepaired DNA damage due to ATM inhibition can directly trigger programmed cell death.[6][9][10]
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Notes | Reference |
| This compound | ATM | 6.3 | ~270-fold more selective for ATM over DNA-PK and ~1600-fold over ATR. | [4] |
| KU-55933 | ATM | 13 | First-generation ATM inhibitor. | [4] |
Table 2: Radiosensitizing Effects of this compound in Human Glioma Cell Lines
| Cell Line | p53 Status | This compound Concentration (µM) | Dose Enhancement Ratio (DER) | Reference |
| U87 | Wild-type | 1 | 1.7 | [1] |
| U87 | Wild-type | 10 | 4.4 | [1] |
| U87 | Wild-type | 3 | 3.0 | [2] |
| U1242 | Mutant | 3 | 3.2 | [2] |
Table 3: Chemosensitizing Effects of this compound in Human Lung Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | this compound Concentration | IC50 of Chemotherapeutic Agent (µM) | Fold-Sensitization | Reference | |---|---|---|---|---| | H1299 | VP-16 (Etoposide) | IC20 | 1.25 (VP-16 alone) | 2.3 |[6] | | H1299 | VP-16 (Etoposide) | IC20 | 0.54 (VP-16 + this compound) | |[6] | | A549 | VP-16 (Etoposide) | IC20 | 0.93 (VP-16 alone) | 3.7 |[6] | | A549 | VP-16 (Etoposide) | IC20 | 0.25 (VP-16 + this compound) | |[6] |
Mandatory Visualizations
Caption: ATM Signaling Pathway and Inhibition by this compound.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM inhibition overcomes resistance to histone deacetylase inhibitor due to p21 induction and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for In Vivo Administration of KU-60019 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] By inhibiting ATM, this compound can sensitize cancer cells to chemo- and radiotherapy and may also impact cell migration, invasion, and survival signaling pathways.[1][2] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, summarizing key quantitative data, and offering detailed experimental protocols.
Quantitative Data Summary
The following tables provide a summary of reported dosages and vehicle formulations for the in vivo administration of this compound in mice via various routes.
Table 1: Systemic Administration of this compound in Mice
| Administration Route | Dosage | Vehicle | Mouse Model | Reference |
| Intraperitoneal (IP) | 100 mg/kg (daily for 5 days) | Not specified | SCID mice with PTEN-deficient tumors | [3] |
| Intravenous (IV) | 0.5 mg/kg (3 hours before radiation) | 0.9% Normal Saline | C57BL/6J and Athymic-nude mice |
Table 2: Intratumoral and Intracranial Administration of this compound in Mice
| Administration Route | Dosage/Concentration | Vehicle | Mouse Model | Reference |
| Convection-Enhanced Delivery (CED) | 250 µM (12.5 µL total volume) | 2.5% ethanol in 0.9% NaCl | Immunodeficient mice with orthotopic glioma | [4] |
| Osmotic Pump | 10 µM (0.5 µL/hour) | PBS | Athymic nude mice with orthotopic glioma | [5][6] |
Table 3: Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Administration Route | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Systemic (e.g., IP, IV) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Systemic (e.g., IP, IV) | ≥ 2.5 mg/mL | |
| 2.5% ethanol in 0.9% NaCl | Convection-Enhanced Delivery | Not specified | [4] |
| Phosphate-Buffered Saline (PBS) | Osmotic Pump | Not specified | [5][6] |
Signaling Pathway
This compound primarily targets the ATM kinase. In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include p53, CHK2, and H2AX.[1][2] this compound has also been shown to reduce the phosphorylation of AKT at serine 473, suggesting an interplay between the DNA damage response and pro-survival signaling pathways.[2][7]
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mice. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection
This protocol is suitable for systemic delivery of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Warm the PEG300 to 37°C to reduce viscosity.
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound in DMSO.
-
Add the PEG300 and mix thoroughly by vortexing.
-
Add the Tween-80 and vortex again until the solution is clear.
-
Add the saline and vortex to obtain a homogenous solution. The final solution should be clear. Prepare fresh on the day of use.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Wipe the lower right quadrant of the mouse's abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or the bladder.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any signs of distress or adverse reactions.
-
Caption: Workflow for intraperitoneal injection of this compound in mice.
Protocol 2: Intravenous (IV) Injection (Tail Vein)
This protocol is for rapid systemic delivery of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% Normal Saline with solubilizing agents if necessary)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Heat lamp or warming pad
-
Animal restraint device for tail vein injection
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in a suitable vehicle. Ensure it is sterile and free of particulates.
-
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. The vein should blanch. If a subcutaneous bleb forms, the injection is not intravenous and should be discontinued.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
Protocol 3: Convection-Enhanced Delivery (CED)
This neurosurgical technique allows for direct and localized delivery to the brain, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Vehicle (e.g., 2.5% ethanol in 0.9% NaCl)
-
Stereotactic frame
-
Microinfusion pump
-
Fused silica cannula
-
Anesthesia machine
-
Surgical tools
Procedure:
-
Preparation of this compound Infusion Solution:
-
Prepare a sterile solution of this compound in the appropriate vehicle.
-
-
Surgical Procedure:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole over the target brain region.
-
Carefully lower the infusion cannula to the desired depth.
-
-
Infusion:
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) using the microinfusion pump.
-
After the infusion is complete, leave the cannula in place for a few minutes to prevent reflux upon withdrawal.
-
Slowly retract the cannula.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the mouse for recovery from anesthesia and any neurological deficits.
-
Protocol 4: Osmotic Pump Implantation
This method provides continuous, long-term delivery of this compound to a specific site.
Materials:
-
This compound
-
Vehicle (e.g., PBS)
-
Osmotic pump (e.g., ALZET)
-
Brain infusion cannula
-
Stereotactic frame
-
Anesthesia machine
-
Surgical tools
Procedure:
-
Pump Preparation:
-
Fill the osmotic pump with the sterile this compound solution according to the manufacturer's instructions.
-
Prime the pump in sterile saline at 37°C for the recommended time.
-
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Perform a craniotomy and implant the brain infusion cannula at the target coordinates, securing it with dental cement.
-
Create a subcutaneous pocket on the back of the mouse.
-
Place the osmotic pump in the subcutaneous pocket and connect it to the brain infusion cannula via tubing.
-
-
Post-operative Care:
-
Close the incisions with sutures or wound clips.
-
Provide post-operative analgesia and monitor the mouse for recovery and any signs of infection or discomfort.
-
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining KU-60019 with Doxorubicin for Enhanced Chemotherapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional chemotherapy holds significant promise for improving cancer treatment outcomes. KU-60019, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, has emerged as a promising agent to enhance the efficacy of DNA-damaging chemotherapeutics like doxorubicin. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapy drug that induces DNA double-strand breaks (DSBs) in cancer cells, primarily through the inhibition of topoisomerase II and intercalation into DNA.[1][2][3] The cellular response to this DNA damage is orchestrated by the DNA Damage Response (DDR) pathway, in which ATM plays a central role.[4][5][6] By inhibiting ATM, this compound abrogates the cell's ability to repair doxorubicin-induced DNA damage, leading to increased cancer cell death.[7]
These application notes provide a comprehensive overview of the preclinical data supporting the combination of this compound and doxorubicin, along with detailed protocols for key in vitro experiments to assess the synergistic effects of this combination.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and doxorubicin in the MCF-7 human breast cancer cell line.
| Drug/Combination | IC50 Value | Cell Line | Reference |
| Doxorubicin | 2.5 mg/L | MCF-7 | [7] |
| This compound | 12.4 µM | MCF-7 | [7] |
| Table 1: IC50 Values of Single Agents in MCF-7 Cells. |
| Treatment | Concentration | % Cell Viability (relative to control) | Reference |
| Doxorubicin | 0.25 mg/L | ~75% | [7] |
| This compound | 3 µM | ~80% | [7] |
| Doxorubicin + this compound | 0.25 mg/L + 3 µM | ~50% | [7] |
| Table 2: Synergistic Effect of this compound and Doxorubicin on MCF-7 Cell Viability. |
| Treatment | % Cells in G1/S Phase | % Cells in G2/M Phase | Reference |
| Control | 45.3 ± 2.1% | 10.2 ± 1.5% | [7] |
| This compound (3 µM) | 62.2 ± 2.9% | 8.9 ± 1.1% | [7] |
| Doxorubicin (0.25 mg/L) | 40.1 ± 1.8% | 18.5 ± 2.3% | [7] |
| Doxorubicin + this compound | 48.7 ± 2.5% | 12.3 ± 1.7% | [7] |
| Table 3: Effect of this compound and Doxorubicin on MCF-7 Cell Cycle Distribution. |
Signaling Pathways and Experimental Workflows
Doxorubicin-Induced DNA Damage and ATM Signaling Pathway
Caption: Doxorubicin induces DNA double-strand breaks, activating the ATM signaling cascade leading to cell cycle arrest, DNA repair, or apoptosis. This compound inhibits ATM activation, preventing downstream signaling and repair.
Experimental Workflow for Assessing Synergistic Cytotoxicity
Caption: A typical workflow for evaluating the synergistic cytotoxicity of this compound and doxorubicin using a cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of this compound, doxorubicin, and their combination on the viability of cancer cells.
Materials:
-
MCF-7 cells (or other relevant cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatment, add 50 µL of the this compound dilution and 50 µL of the doxorubicin dilution to the wells.
-
Include vehicle control wells (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment using dose-response curve fitting software.
-
Protocol 2: Western Blot Analysis of ATM Signaling
Objective: To assess the effect of this compound on doxorubicin-induced activation of the ATM signaling pathway.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 1-10 µM) for 1 hour prior to the addition of doxorubicin (e.g., 0.25-1 mg/L) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound and doxorubicin on cell cycle distribution.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound and Doxorubicin
-
PBS
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat MCF-7 cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of the ATM inhibitor this compound with the DNA-damaging agent doxorubicin represents a rational and promising strategy for cancer therapy. The preclinical data strongly suggest that this compound can significantly enhance the cytotoxic effects of doxorubicin in cancer cells by inhibiting the DNA damage response. The provided protocols offer a framework for researchers to further investigate and validate the synergistic potential of this combination in various cancer models. These studies are crucial for the continued development of more effective and targeted cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Clinically Applicable Inhibitors Impacting Genome Stability [mdpi.com]
- 5. Ataxia-Telangiectasia Mutated (ATM) Protein Signaling Participates in Development of Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
experimental protocol for KU-60019 in cellular senescence assays
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of approximately 6.3 nM.[1] ATM is a master regulator of the DNA Damage Response (DDR), a critical signaling network that detects and repairs DNA lesions.[2] Chronic activation of the DDR is a primary driver of cellular senescence, a state of irreversible cell-cycle arrest that contributes to aging and age-related diseases.[3][4] By inhibiting ATM, this compound can prevent the downstream signaling that leads to senescence, making it a valuable tool for studying the mechanisms of cellular aging and for developing potential senolytic or senomorphic therapies.[2][5][6]
These application notes provide detailed protocols for utilizing this compound in cellular senescence assays, summarizing key quantitative data and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: ATM's Role in Senescence
Upon DNA damage, such as telomere shortening during replicative senescence or stress-induced DNA lesions, the ATM kinase is activated.[3] Activated ATM phosphorylates a cascade of downstream targets, including the tumor suppressor p53.[3][7] Phosphorylated p53, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21 (CDKN1A), which enforces cell cycle arrest by inhibiting cyclin/CDK complexes, a hallmark of senescence.[8][9] this compound directly inhibits the kinase activity of ATM, thereby blocking this entire signaling cascade and preventing the establishment of the senescent state.
Quantitative Data Summary
The following tables summarize the experimental parameters and quantitative effects of this compound treatment in various cellular senescence models.
Table 1: this compound Treatment Parameters in Cellular Senescence Studies
| Cell Type | Senescence Model | This compound Concentration | Treatment Duration | Key Outcome | Reference |
| Human Fibroblasts (HGPS) | Accelerated Aging | Not specified | Not specified | Reduced SA-β-gal activity, decreased ROS, increased MMP | [10] |
| Human Fibroblasts (WS) | Accelerated Aging | Not specified | Not specified | Reduced SA-β-gal activity, decreased ROS, increased MMP | [10] |
| Human Fibroblasts (WI38, MRC5) | Replicative Senescence | 670 nM | 4 days | Increased BrdU incorporation (cell cycle re-entry) | [6] |
| Normal Human Cells | Normal Aging | Not specified | Not specified | Alleviation of senescence markers | [5] |
HGPS: Hutchinson-Gilford Progeria Syndrome; WS: Werner Syndrome; SA-β-gal: Senescence-Associated β-Galactosidase; ROS: Reactive Oxygen Species; MMP: Mitochondrial Membrane Potential.
Table 2: Quantitative Effects of this compound on Senescence Markers
| Marker | Cell Type | Quantitative Effect of this compound Treatment | Reference |
| Reactive Oxygen Species (ROS) | Senescent HGPS Fibroblasts | 83.6% reduction | [10] |
| Reactive Oxygen Species (ROS) | Senescent WS Fibroblasts | 61.7% reduction | [10] |
| Mitochondrial Membrane Potential (MMP) | Senescent HGPS Fibroblasts | 51.8% increase | [10] |
| Mitochondrial Membrane Potential (MMP) | Senescent WS Fibroblasts | 52.5% increase | [10] |
| SA-β-gal Positive Cells | Senescent HGPS & WS Fibroblasts | Significant reduction | [10] |
| Phosphorylated ATM (p-ATM) | Senescent HGPS & WS Fibroblasts | Reduction in protein levels | [10] |
Experimental Protocols
The following diagram outlines a typical workflow for assessing the effect of this compound on cellular senescence.
Protocol 1: Cell Culture and Senescence Induction
-
Cell Culture: Culture primary human fibroblasts (e.g., IMR-90, WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Senescence Induction:
-
Replicative Senescence: Continuously passage cells (typically 1:4 split) until they reach their Hayflick limit, characterized by a cessation of proliferation and the adoption of a flattened, enlarged morphology. This can take over 50 population doublings.[6]
-
Stress-Induced Premature Senescence (SIPS): Treat sub-confluent, early-passage cells with a DNA damaging agent. For example, treat with 100 µM Bromodeoxyuridine (BrdU) for 48 hours or a lower dose of Doxorubicin (e.g., 250 nM) for 24 hours, followed by removal of the drug and incubation in fresh media for 3-5 days to allow the senescent phenotype to develop.[11][12]
-
Protocol 2: this compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound (Selleckchem S1570 or equivalent) in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed complete culture medium to the desired final concentration (e.g., 100 nM to 1 µM). A concentration of 670 nM has been shown to be effective.[6]
-
Treatment:
-
Seed senescent cells and allow them to adhere overnight.
-
Aspirate the old medium and replace it with the medium containing this compound or a vehicle control (an equivalent concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 hours to 7 days), replacing the medium every 2-3 days.
-
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for a 6-well plate format.[13][14][15]
-
Cell Preparation: After this compound treatment, aspirate the culture medium.
-
Wash: Gently wash the cells once with 2 mL of 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well. Incubate for 10-15 minutes at room temperature.
-
Caution: The fixative solution is hazardous. Work in a chemical fume hood and wear appropriate personal protective equipment.
-
-
Wash: Remove the fixative and wash the cells twice with 2 mL of 1X PBS per well.
-
Staining: Prepare the SA-β-gal Staining Solution fresh. For each well, you will need approximately 1 mL.
-
Staining Solution (pH 6.0):
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
-
-
Incubation: Add 1 mL of the staining solution to each well. Seal the plate with parafilm to prevent evaporation and incubate at 37°C overnight in a dry incubator (no CO₂). Protect from light.
-
Imaging and Quantification:
-
The next day, check for the development of a blue precipitate inside senescent cells.
-
Wash the cells with PBS and overlay with 70% glycerol for long-term storage at 4°C.
-
Using a bright-field microscope, capture multiple images per well.
-
Quantify the percentage of senescent cells by counting the number of blue-stained cells and dividing by the total number of cells in each field. Calculate the average across multiple fields.
-
Protocol 4: Analysis of Senescence Markers by Western Blot
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
p53
-
p21
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | ATM Kinase-Dependent Regulation of Autophagy: A Key Player in Senescence? [frontiersin.org]
- 3. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 4. An Integrated Approach for Monitoring Cell Senescence | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical screening identifies ATM as a target for alleviating senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replicative senescence is ATM driven, reversible, and accelerated by hyperactivation of ATM at normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the P53/P21 Pathway Attenuates the Effects of Senescent Nucleus Pulposus Cell‐Derived Exosomes on the Senescence of Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of Senescence via ATM Inhibition in Accelerated Aging Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: KU-60019 for Synthetic Lethality in Cancer Therapy
Introduction
KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With an IC50 of approximately 6.3 nM, it is significantly more potent than its predecessor, KU-55933.[2][3] ATM inhibitors like this compound are at the forefront of targeted cancer therapies, particularly through the concept of "synthetic lethality." This strategy exploits the dependencies of cancer cells on specific DNA repair pathways.[4] Many tumors harbor deficiencies in certain DNA repair mechanisms (e.g., PTEN or BRCA mutations). While normal cells can compensate for the loss of one repair pathway, these cancer cells become critically dependent on the remaining pathways for survival. By inhibiting a key compensatory pathway with a drug like this compound, it is possible to selectively kill cancer cells while sparing normal, healthy cells.[4][5]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings to induce synthetic lethality in cancer cells.
Mechanism of Action: ATM Inhibition
Upon DNA double-strand breaks (DSBs), typically induced by ionizing radiation or chemotherapy, the ATM kinase is activated. It then phosphorylates a multitude of downstream target proteins, including p53, CHK2, and H2AX, to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[1][6] this compound acts by competitively inhibiting the ATP-binding site of the ATM kinase, thereby preventing the phosphorylation of its downstream targets. This abrogation of the DDR prevents cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage, particularly when combined with DNA-damaging agents.[1][7]
Caption: ATM kinase activation by DNA damage and its inhibition by this compound.
Application: Inducing Synthetic Lethality
The principle of synthetic lethality is a promising strategy for cancer therapy. For instance, cancer cells with a deficiency in the PTEN tumor suppressor gene often have impaired homologous recombination (HR) DNA repair.[5][8] These cells become highly reliant on other repair pathways, including the one mediated by ATM. Treatment with this compound can be synthetically lethal to these PTEN-deficient cells.[8][9] This approach has been shown to be effective in combination with DNA-damaging agents like cisplatin, where this compound preferentially sensitizes PTEN-deficient breast cancer cells.[8]
Caption: Synthetic lethality in PTEN-deficient cells treated with this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines and its efficacy as a radiosensitizer.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines [10]
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| EBC-1 | Lung Squamous Cell Carcinoma | Lung | 2.41 |
| SW156 | Renal Clear Cell Carcinoma | Kidney | 2.58 |
| NEC8 | Testicular Germ Cell Tumor | Testis | 2.62 |
| ALL-PO | Acute Lymphoblastic Leukemia | Blood | 2.84 |
| OCI-LY7 | Diffuse Large B-Cell Lymphoma | Blood | 2.91 |
| BV-173 | Chronic Myeloid Leukemia | Blood | 3.00 |
| SKM-1 | Acute Myeloid Leukemia | Blood | 3.24 |
| A375 | Skin Cutaneous Melanoma | Skin | 4.38 |
| PA-1 | Ovarian Teratocarcinoma | Ovary | 4.45 |
| U87 | Glioblastoma | Brain | Not specified, but used in studies |
| U1242 | Glioblastoma | Brain | Not specified, but used in studies |
| MCF-7 | Breast Adenocarcinoma | Breast | Not specified, but used in studies |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[10]
Table 2: Radiosensitization Effect of this compound [1][11]
| Cell Line | This compound Conc. (µM) | Radiation Dose | Dose-Enhancement Ratio (DER) |
| Human Glioma Cells | 1 | Varies | 1.7 |
| Human Glioma Cells | 10 | Varies | 4.4 |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound.
Caption: A typical workflow for evaluating this compound's effects on cancer cells.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 [PTEN-deficient], MDA-MB-231 [PTEN-wild type])[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)[3]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations could range from 0.1 µM to 20 µM. For combination studies, add the second agent (e.g., cisplatin) at a fixed concentration.
-
Drug Addition: Remove the old medium and add 100 µL of the medium containing the desired drug concentrations to the wells.
-
Treatment Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot dose-response curves to determine the IC50 value.[15]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (from 6-well plates)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[16]
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3-10 µM) with or without a DNA-damaging agent for 24-48 hours.[17]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2) channels to detect Annexin V and PI, respectively.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Western Blot for ATM Pathway Inhibition
This protocol verifies the on-target effect of this compound by measuring the phosphorylation status of ATM downstream targets.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-p53 (Ser15), anti-γ-H2AX (Ser139), anti-Actin)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with this compound (e.g., 1-3 µM) for 1 hour, followed by treatment with a DNA-damaging agent like ionizing radiation (e.g., 5-10 Gy) or doxorubicin.[1][6]
-
Lysate Preparation: Harvest cells at different time points post-damage (e.g., 15-60 min). Lyse cells in ice-cold lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[20]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. A decrease in the phosphorylated forms of ATM targets in this compound-treated samples confirms inhibition.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 4. us.gsk.com [us.gsk.com]
- 5. Evolving DNA repair synthetic lethality targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATM inhibition induces synthetic lethality and enhances sensitivity of PTEN-deficient breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. benchchem.com [benchchem.com]
- 20. brd.nci.nih.gov [brd.nci.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with KU-60019
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in mammalian cells using the specific ATM kinase inhibitor, KU-60019. The subsequent analysis is performed via flow cytometry with propidium iodide (PI) staining, a common method for assessing DNA content and cell cycle distribution.[1][2]
Introduction
This compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with an IC50 of 6.3 nM.[3][4] ATM kinase is a master regulator of the DNA damage response (DDR), playing a critical role in activating cell cycle checkpoints, DNA repair, and apoptosis.[5][6][7] In response to DNA double-strand breaks (DSBs), ATM phosphorylates a multitude of downstream targets, including p53 and CHK2, to initiate signaling cascades that can lead to cell cycle arrest, primarily at the G1/S and G2/M transitions.[5][8][9] By inhibiting ATM, this compound prevents these phosphorylation events, thereby abrogating the cell cycle checkpoints and sensitizing cells to DNA damaging agents.[9][10] This makes it a valuable tool for cancer research and drug development.[9][11]
Flow cytometry with propidium iodide (PI) is a widely used technique to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][12] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[2] This protocol outlines the use of this compound to induce cell cycle arrest and the subsequent analysis of this arrest by flow cytometry.
Signaling Pathway of ATM Inhibition by this compound
Caption: ATM signaling pathway and its inhibition by this compound.
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
RNase A solution (100 µg/mL in PBS)[2]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[2]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period and yield approximately 1 x 10^6 cells per sample for analysis.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. A common concentration range to test is 1-10 µM.[3][10][13] A vehicle control (DMSO) should be run in parallel. The incubation time can vary, but 24-48 hours is a typical duration to observe effects on the cell cycle.
-
Cell Harvesting: After the treatment period, harvest the cells. For adherent cells, wash with PBS, and then detach using trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.[2] For suspension cells, directly collect them into a centrifuge tube.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.[2]
Protocol for Cell Fixation and Staining
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.[2][14] This ensures proper fixation and minimizes cell clumping.
-
Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice or at -20°C.[2][14] Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[2] Carefully decant the ethanol and resuspend the pellet in 1-2 mL of PBS. Centrifuge again and discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[2] Incubate for 30 minutes at 37°C to ensure that only DNA is stained by PI.[12]
-
Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[2] Gently mix and incubate for at least 10-15 minutes at room temperature in the dark.[2][12]
-
Filtering: (Optional but recommended) Filter the stained cell suspension through a 35-40 µm nylon mesh to remove cell aggregates before analysis.[14]
Flow Cytometry Analysis Workflow
Caption: Experimental workflow for flow cytometry analysis.
Data Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence of PI, typically in the FL2 or FL3 channel. Use a linear scale for the PI signal.
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.[2][12] Use a low flow rate to improve data resolution.
-
Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. To exclude cell doublets and aggregates, which can interfere with accurate cell cycle analysis, use a plot of fluorescence pulse area (FLA) versus fluorescence pulse width (FLW) or pulse height (FLH).
-
Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content). The S phase cells will have an intermediate DNA content and will be located between the G0/G1 and G2/M peaks. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
The quantitative data from the cell cycle analysis can be summarized in a table for easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 (DMSO) | Expected Baseline | Expected Baseline | Expected Baseline |
| This compound | 1 | Expected Change | Expected Change | Expected Change |
| This compound | 3 | Expected Change | Expected Change | Expected Change |
| This compound | 10 | Expected Change | Expected Change | Expected Change |
Note: The expected changes in cell cycle distribution will depend on the cell line and the specific experimental conditions. Inhibition of ATM can lead to an accumulation of cells in the G1 and/or G2/M phases, or a failure to arrest in the presence of DNA damage, leading to an altered distribution across all phases.
Troubleshooting
-
High CV of G0/G1 Peak: This can be caused by improper fixation, cell clumping, or a high flow rate during acquisition. Ensure dropwise addition of cold ethanol while vortexing, filter the samples before analysis, and use a low flow rate.[2]
-
Excessive Debris: This may indicate cell death. Consider reducing the drug concentration or incubation time. Use a proper FSC vs. SSC gate to exclude debris from the analysis.
-
No Change in Cell Cycle: The chosen cell line may be resistant to this compound, or the concentration and/or incubation time may be insufficient. Confirm the activity of the compound with other methods (e.g., Western blot for phosphorylated ATM targets).
-
PI Staining Too Dim or Too Bright: Adjust the photomultiplier tube (PMT) voltage for the PI channel. Ensure the PI and RNase A concentrations are correct.[14]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for KU-60019 in Tumor Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly specific second-generation inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2][3] Beyond its role in sensitizing cancer cells to radiation and chemotherapy, emerging evidence highlights the crucial involvement of ATM kinase in regulating tumor cell motility.[4][5][6] this compound has demonstrated significant efficacy in inhibiting the migration and invasion of various cancer cell types in vitro, suggesting its potential as a therapeutic agent to curtail tumor dispersal and metastasis.[6][7]
These application notes provide a comprehensive overview of the use of this compound in cell migration and invasion assays, complete with detailed experimental protocols and a summary of its effects on different cancer cell lines.
Mechanism of Action in Cell Migration and Invasion
ATM kinase, in addition to its canonical role in the DDR, influences cell motility through non-canonical signaling pathways. One key pathway involves the regulation of the pro-survival kinase AKT.[1][2][8] ATM can modulate AKT phosphorylation, and the inhibition of ATM by this compound has been shown to reduce basal and induced AKT phosphorylation.[1][2][8] This disruption of the ATM-AKT signaling axis is believed to be a primary mechanism through which this compound impairs the migratory and invasive capabilities of tumor cells.[1][2] Some studies also suggest a potential role for the MEK/ERK pathway in ATM-regulated cell migration.[9]
ATM-AKT Signaling Pathway in Cell Migration
Data Presentation: Efficacy of this compound in Inhibiting Tumor Cell Migration and Invasion
The following tables summarize the quantitative data from in vitro studies investigating the inhibitory effects of this compound on the migration and invasion of various cancer cell lines.
Table 1: Inhibition of Tumor Cell Migration by this compound
| Cell Line | Cancer Type | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | Percent Inhibition (%) | Reference |
| U87-Luc | Glioblastoma | Transwell | 1 | 6 | ~40% | [1] |
| U87-Luc | Glioblastoma | Transwell | 3 | 6 | >70% | [1][10] |
| U87-Luc | Glioblastoma | Transwell | 10 | 6 | >70% | [1] |
| U1242 | Glioblastoma | Wound Healing | 3 | 10 | 50% slower gap closure | [11] |
| MCF-7 | Breast Cancer | Transwell | 3 | 24 | Significant Inhibition | [12] |
Table 2: Inhibition of Tumor Cell Invasion by this compound
| Cell Line | Cancer Type | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | Percent Inhibition (%) | Reference |
| U87 | Glioblastoma | Matrigel Transwell | 3 | 48 | ~60% | [1][10] |
| U1242 | Glioblastoma | Matrigel Transwell | 3 | Not Specified | ~60% | [10] |
| MCF-7 | Breast Cancer | Matrigel Transwell | 3 | 24 | Significant Inhibition | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Transwell Cell Migration Assay
This assay assesses the chemotactic ability of cells to migrate through a porous membrane.
Transwell Cell Migration Assay Workflow
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower wells of a 24-well plate. Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
Treatment: Add this compound to the upper chamber at the desired final concentrations (e.g., 1, 3, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 6-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in a staining solution for 10-15 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Quantification:
-
Microscopy: Allow the insert to air dry. Count the number of stained cells in several random fields of view using a microscope.
-
Absorbance: Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid or 5% SDS). Measure the absorbance of the eluate at a wavelength appropriate for the stain (e.g., 570 nm for Crystal Violet).
-
Protocol 2: Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.
Additional Materials:
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free cell culture medium
-
Cold pipette tips
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for at least 2-4 hours to allow the Matrigel to solidify.
-
-
Rehydration: Carefully add warm, serum-free medium to the inside of the coated inserts and to the bottom of the wells. Incubate for 2 hours at 37°C to rehydrate the Matrigel.
-
Cell Seeding and Assay: Carefully remove the rehydration medium. Proceed with steps 2-8 of the Transwell Cell Migration Assay protocol. Note that the incubation time for invasion assays is typically longer (24-48 hours) to allow for matrix degradation.
Protocol 3: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Wound Healing (Scratch) Assay Workflow
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL or 1000 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Quantification: Measure the width of the scratch in the images from each time point. The rate of wound closure can be calculated as the change in width over time. Image analysis software (e.g., ImageJ) can be used for more precise measurements. The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100
Conclusion
This compound serves as a valuable research tool for investigating the role of ATM kinase in tumor cell migration and invasion. The protocols outlined in these application notes provide a standardized framework for assessing the anti-migratory and anti-invasive properties of this inhibitor. The presented data underscores the potential of ATM inhibition as a therapeutic strategy to target tumor metastasis. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. med.virginia.edu [med.virginia.edu]
- 4. clyte.tech [clyte.tech]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. academic.oup.com [academic.oup.com]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KU-60019 stability in aqueous solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and use of KU-60019 in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mM.[2] For optimal results, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] Some suppliers recommend shorter storage periods for stock solutions at -20°C (up to 3 months).[5]
Q3: How stable is this compound in aqueous solutions for long-term experiments?
A3: this compound has been shown to be stable in aqueous solutions for extended periods. One study demonstrated that a 100 µM solution of this compound in saline remained stable at room temperature for up to 3 weeks.[6] In tissue culture media, this compound was found to be stable for up to 72 hours.[6]
Q4: Can I prepare aqueous working solutions from a DMSO stock?
A4: Yes, it is common practice to dilute a high-concentration DMSO stock solution into an aqueous buffer or cell culture medium to prepare the final working solution. It is important to ensure proper mixing to avoid precipitation.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent and highly selective inhibitor of the ATM (Ataxia Telangiectasia Mutated) kinase, with an IC50 of 6.3 nM.[1] It functions by blocking the kinase activity of ATM, which plays a critical role in the cellular response to DNA double-strand breaks.
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution into aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution may be too high, exceeding its aqueous solubility. Another cause could be insufficient mixing.
-
Solution:
-
Ensure the final DMSO concentration in your aqueous solution is low (typically ≤ 0.1%) to minimize solvent effects and improve solubility.
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing.
-
If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Consider preparing a more dilute stock solution or using a co-solvent system if high concentrations in aqueous media are required.
-
Issue: Loss of this compound activity in a long-term cell culture experiment.
-
Possible Cause: Although stable for up to 72 hours in culture media, very long experiments (e.g., over a week) may experience some degradation.[6] Another possibility is cellular adaptation to the inhibitor.
-
Solution:
-
For experiments lasting longer than 72 hours, consider replacing the media with freshly prepared this compound-containing media every 48-72 hours to maintain a consistent effective concentration.
-
To confirm if the drug is still active, you can collect the conditioned media from your experiment and apply it to a fresh batch of cells, then assess the inhibition of ATM signaling (e.g., by checking for radiation-induced p53 phosphorylation).[6]
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of this compound solutions or variations in storage conditions.
-
Solution:
-
Strictly follow a standardized protocol for preparing and storing this compound solutions.
-
Aliquot the DMSO stock solution after the initial preparation to avoid multiple freeze-thaw cycles.
-
Always use fresh, high-quality DMSO to prepare stock solutions.[2]
-
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 100 mM | |
| Powder Storage | -20°C for up to 3 years | [1][3] |
| Stock Solution Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [4] |
Table 2: Stability of this compound in Aqueous Solutions
| Aqueous Solution | Concentration | Storage Condition | Duration of Stability | Reference |
| Saline | 100 µM | Room Temperature | Up to 3 weeks | [6] |
| Tissue Culture Media | Not specified | 37°C | Up to 72 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, sterile DMSO (anhydrous/molecular biology grade).
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Based on the molecular weight of this compound (547.67 g/mol ), weigh out the required amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.48 mg of this compound. c. Add the appropriate volume of DMSO to the this compound powder. d. Vortex or sonicate until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, you will need 10 µL of the 10 mM stock solution. c. Add the calculated volume of the stock solution to the pre-warmed cell culture medium. d. Mix thoroughly by inverting the tube or pipetting up and down. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%). e. Use the working solution immediately. For long-term experiments, refer to the troubleshooting guide regarding media changes.
Visualizations
References
- 1. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting KU-60019 insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, KU-60019. The information herein is designed to address common challenges, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What is the primary cause?
A1: The most common reason for this compound precipitation is its low aqueous solubility.[1] this compound is practically insoluble in water and aqueous solutions like cell culture media.[1][2] Therefore, when a concentrated stock solution (typically in DMSO) is diluted into the medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the aqueous environment.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions.[2][3][4] It can be dissolved in DMSO at concentrations of 100 mg/mL (182.59 mM) or up to 100 mM.[2] Ethanol is another potential solvent, with solubility reported up to 100 mM. However, DMSO is more commonly cited in cell culture protocols.[2]
Q3: What is a safe final concentration of DMSO in my cell culture?
A3: While cell line dependent, most cell lines can tolerate DMSO concentrations up to 0.5%. However, it is best practice to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound directly in water or PBS?
A4: No, this compound is insoluble in water and phosphate-buffered saline (PBS).[2] Attempting to dissolve it directly in aqueous solutions will result in insolubility and inaccurate concentrations.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][5] Stock solutions are generally stable for up to 3 months at -20°C.[6]
Troubleshooting Guide: this compound Insolubility in Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Issue: Precipitation observed after adding this compound stock to culture media.
Step 1: Verify Stock Solution Preparation
-
Action: Ensure your this compound stock solution in DMSO is fully dissolved.
-
Troubleshooting: If you observe any particulates in your stock, gently warm the vial to 37°C for 10 minutes and/or sonicate in a water bath for a few minutes to aid dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Step 2: Optimize the Dilution Method
-
Action: The method of dilution into the aqueous culture medium is critical. Rapid and thorough mixing is essential to prevent localized high concentrations that can lead to precipitation.
-
Recommended Protocol:
-
Pre-warm your cell culture medium to 37°C.
-
Add the required volume of this compound DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube.
-
Alternatively, add the stock solution to a smaller volume of medium first, mix well, and then add this intermediate dilution to the final volume of media.
-
Step 3: Check the Final Concentration
-
Action: The final concentration of this compound in your culture medium may be too high.
-
Troubleshooting: While working concentrations are often in the 1-10 µM range, it's crucial to determine the optimal and soluble concentration for your specific cell line and media combination.[2] If you observe precipitation, try reducing the final concentration of this compound.
Step 4: Perform a Solubility Test
-
Action: If precipitation persists, perform a simple solubility test in your specific cell culture medium.
-
Protocol:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.
-
Visually inspect for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (182.59 mM) | [2] |
| DMSO | ≥27.4 mg/mL | [3] |
| DMSO | 50 mg/mL | [4] |
| Ethanol | 100 mM | |
| Ethanol | ≥51.2 mg/mL | [3] |
| Ethanol | 50 mg/mL | [4] |
| Water | Insoluble | [2] |
| DMF | 20 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 547.67 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 5.48 mg of this compound.
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM stock).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment (e.g., 3 µM).
-
Calculate the volume of stock solution required. For a final volume of 10 mL of medium with a final this compound concentration of 3 µM, you will need 3 µL of the 10 mM stock solution.
-
Pipette 10 mL of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the 3 µL of the 10 mM this compound stock solution.
-
Ensure the solution is mixed thoroughly and immediately add it to your cell culture plates.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Caption: Step-by-step workflow for preparing and using this compound.
References
potential off-target effects of KU-60019 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of KU-60019, particularly at high concentrations. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a reported IC50 value of 6.3 nM.[1] It is an improved analog of the earlier ATM inhibitor, KU-55933.
Q2: Is this compound completely selective for ATM kinase?
While this compound is highly selective for ATM, it is not completely specific, especially at higher concentrations. It has been shown to have little to no activity against a broad panel of 229 other protein kinases at a concentration of 1 µM.[2] However, some off-target activity has been reported against other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family and isoforms of PI3K itself.
Q3: What are the known off-targets of this compound?
Known off-targets of this compound include:
-
DNA-PKcs: A member of the PIKK family, with a reported IC50 of 1.7 µM.
-
ATR: Another member of the PIKK family, with a reported IC50 of >10 µM.
-
PI3K isoforms: Known off-target inhibition has been reported for the β, γ, and δ isoforms of PI3K.[3]
-
mTOR: While generally considered selective against mTOR, some studies investigating the broader PI3K/Akt/mTOR pathway suggest potential indirect effects.
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?
Yes, unexpected phenotypes, especially at higher concentrations of this compound, could be attributable to its off-target activities. For instance, effects on cell migration, invasion, and survival pathways beyond what is expected from ATM inhibition alone have been observed and may be linked to off-target signaling, such as modulation of the PI3K/Akt pathway.[2][4]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation or Survival
Symptoms: You observe a greater-than-expected decrease in cell viability or proliferation in your experiments, which does not correlate with the known roles of ATM in your cell model.
Possible Cause: Off-target inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. This compound has been shown to reduce the phosphorylation of Akt at Ser473.[2][5]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. Off-target effects are more prominent at higher concentrations.
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at both Ser473 and Thr308) and downstream targets like S6 ribosomal protein or 4E-BP1. A decrease in phosphorylation would suggest off-target activity.
-
Use a Structurally Different ATM Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective ATM inhibitor with a different chemical scaffold. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: If possible, overexpress a constitutively active form of a suspected off-target (e.g., Akt) to see if it rescues the observed phenotype.
Issue 2: Alterations in Cellular Morphology, Migration, or Invasion
Symptoms: You observe changes in cell shape, increased or decreased cell motility, or altered invasive capacity that are not consistent with the established functions of ATM.
Possible Cause: Off-target effects on signaling pathways that regulate the cytoskeleton and cell motility, potentially downstream of PI3K.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting ATM at the concentrations used by assessing the phosphorylation of a known ATM substrate, such as Chk2 or p53.
-
Investigate PI3K/Akt Pathway: As this pathway is implicated in cell migration, perform western blotting for key nodes as described in Issue 1.
-
Use a More Selective Inhibitor: If available, test a more recently developed and potentially more selective ATM inhibitor to see if the migratory phenotype persists.
-
Inhibitor Combination Studies: Treat cells with specific inhibitors of suspected off-target pathways (e.g., a PI3K inhibitor) to see if they phenocopy the effects of this compound.
Quantitative Data on this compound Activity
| Target | IC50 | Notes |
| On-Target | ||
| ATM | 6.3 nM | Potent and primary target.[1] |
| Off-Targets | ||
| DNA-PKcs | 1.7 µM | ~270-fold less potent than against ATM. |
| ATR | >10 µM | >1600-fold less potent than against ATM. |
| PI3Kβ | Reported Inhibition | Specific IC50 values at high concentrations are not consistently reported in literature.[3] |
| PI3Kγ | Reported Inhibition | Specific IC50 values at high concentrations are not consistently reported in literature.[3] |
| PI3Kδ | Reported Inhibition | Specific IC50 values at high concentrations are not consistently reported in literature.[3] |
Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in a suitable solvent like DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active human kinases (e.g., >200 kinases).
-
Assay Format: The service will typically perform either a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence/luminescence-based assay to measure kinase activity.
-
Competition Binding Assay: The inhibitor is incubated with each kinase and its specific substrate in the presence of ATP. The activity is measured and compared to a vehicle control (DMSO).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For hits showing significant inhibition (e.g., >70%), a follow-up dose-response curve is generated to determine the IC50 value.
Western Blot for PI3K/Akt Pathway Analysis
Objective: To assess the effect of high concentrations of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Potential on- and off-target effects of this compound on the PI3K/Akt/mTOR pathway.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. adooq.com [adooq.com]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KU-60019 Cytotoxicity in Non-Cancerous Cells: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on assessing the cytotoxicity of KU-60019 in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and summarized data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| Why are my non-cancerous control cells showing increased sensitivity to radiation when treated with this compound? | This is an expected on-target effect. This compound is a potent inhibitor of the ATM kinase, a central protein in the DNA damage response (DDR) pathway. By inhibiting ATM, this compound sensitizes cells—both cancerous and non-cancerous—to DNA-damaging agents like ionizing radiation.[1][2] The effect is dependent on the presence of functional ATM protein; cells lacking ATM (like those from Ataxia-telangiectasia patients) are not radiosensitized by this compound.[1][3] |
| What is the expected direct cytotoxicity of this compound on non-cancerous cells without any co-treatment? | In the absence of DNA-damaging agents, this compound generally exhibits low intrinsic toxicity to non-cancerous cells.[4][5][6] For instance, studies have shown no significant effect on the survival of human embryonic stem cell-derived astrocytes when treated with this compound alone.[2] It has been reported to have low toxicity at doses up to 10 μM and does not appear to be mutagenic.[4] |
| I am observing unexpected levels of cell death in my non-cancerous cell line with this compound alone. What could be the issue? | Several factors could contribute to this. First, ensure the correct concentration of this compound is being used, as very high concentrations may lead to off-target effects or inherent cytotoxicity. Second, consider the specific non-cancerous cell line you are using, as sensitivity can vary. Some "normal" cell lines may have underlying mutations or altered signaling pathways that make them more susceptible. Finally, ensure proper handling and storage of the compound to maintain its stability and integrity. |
| Are there any known in vivo toxicities associated with this compound in non-cancerous tissues? | Preclinical studies in animal models have reported some potential for toxicity at high doses. For example, repeated high doses of this compound in combination with radiation led to neurological symptoms in mice, suggesting potential damage to the meninges and peripheral nerves.[4] However, other studies have shown that this compound can be used to radiosensitize tumors in vivo with a manageable safety profile, and local drug delivery can reduce systemic toxicity.[7] |
| How does this compound affect cell signaling in non-cancerous cells? | This compound primarily targets and inhibits the ATM kinase. This leads to the suppression of downstream signaling events crucial for the DNA damage response, such as the phosphorylation of p53 and H2AX.[1][8] Additionally, this compound has been shown to reduce the phosphorylation of AKT at S473 in normal fibroblasts, suggesting an impact on pro-survival signaling pathways.[1] |
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound in various cell lines, with a focus on non-cancerous or non-transformed lines where data is available.
| Cell Line | Cell Type | Assay | IC50 / Concentration | Effect | Reference |
| Normal Fibroblasts (NF) | Human Fibroblast | Colony-forming radiosurvival | 3 µM | Dose Enhancement Ratio (DER) of 2.8 with radiation | [1] |
| hESC-derived astrocytes | Human Astrocyte | Survival Assay | Not specified | No significant effect on survival without radiation | [2] |
| HEC-6 | Human Endometrial Cancer | Cell Viability | 20 µM | IC50 value | [9] |
| H1299 | Human Lung Cancer | ATP-lite | IC20 used in combination | Sensitizes cells to VP-16 | [6] |
| A549 | Human Lung Cancer | ATP-lite | IC20 used in combination | Sensitizes cells to VP-16 | [6] |
| Panel of MCL cell lines | Mantle Cell Lymphoma | Cytotoxicity Assay | 10-20 µM | IC50 range | [10] |
Note: Data on direct cytotoxicity in a wide range of non-cancerous cell lines is limited in the public domain, as research has primarily focused on its radiosensitizing effects in cancer models.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Clonogenic Survival Assay
This protocol provides a general framework for evaluating the cytotoxic and radiosensitizing effects of this compound.
-
Cell Seeding:
-
Culture your chosen non-cancerous cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the plating efficiency of your cell line.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
-
Remove the old medium from the wells and add the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate for 1 hour prior to irradiation.
-
-
Irradiation:
-
Transport the plates to an irradiator.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator. The drug can be left in the media for a specified period (e.g., 16 hours) before being replaced with fresh media, or it can be left for the duration of the experiment, depending on the experimental design.[3]
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
After the incubation period, aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating this compound inhibition of ATM kinase.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing KU-60019 and Radiation Co-Treatment Timing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ATM inhibitor KU-60019 in combination with radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for this compound before irradiation?
A1: A pre-incubation time of 1 hour with this compound prior to irradiation is a common starting point and has been shown to be effective in radiosensitizing various cancer cell lines, including glioma cells.[1][2] However, the optimal timing can be cell-line dependent. We recommend performing a time-course experiment (e.g., 1, 2, 4, 6, and 24 hours of pre-incubation) to determine the ideal window for maximal radiosensitization in your specific model. The key is to ensure that this compound has sufficiently inhibited ATM kinase activity at the time of radiation-induced DNA damage.
Q2: What is a typical effective concentration range for this compound in radiosensitization experiments?
A2: this compound is a potent ATM inhibitor. For in vitro radiosensitization studies, concentrations ranging from 1 µM to 10 µM are typically used.[1][3] Some studies have shown effective radiosensitization at concentrations as low as 300 nM with continuous exposure.[2] It is advisable to perform a dose-response curve to identify the lowest effective concentration that achieves significant ATM inhibition and radiosensitization in your cell line of interest.
Q3: How can I confirm that this compound is effectively inhibiting ATM kinase in my cells?
A3: The most direct method to confirm ATM inhibition is to perform a Western blot analysis of key downstream targets of ATM. Following treatment with this compound and irradiation, you should observe a significant reduction in the phosphorylation of proteins such as p53 (at Ser15), Chk2 (at Thr68), and H2AX (γ-H2AX).[1][3] A decrease in the autophosphorylation of ATM at Ser1981 also indicates target engagement.[4][5]
Q4: Is this compound stable in cell culture media?
A4: Yes, this compound is stable in aqueous solutions like cell culture media for extended periods.[2] However, it is always good practice to prepare fresh dilutions from a concentrated stock solution (e.g., in DMSO) for each experiment to ensure consistent potency.
Q5: Should this compound be removed from the media after irradiation?
A5: The experimental design can vary. Some protocols involve leaving the inhibitor in the media for the duration of the experiment (e.g., for a clonogenic assay).[2][6] Other studies have shown that even transient inhibition of ATM is sufficient to sensitize cells to ionizing radiation.[7] If you are investigating the immediate effects on DNA repair, you may choose to wash out the compound after a defined period post-irradiation. For long-term survival assays, continuous exposure is often employed.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant radiosensitization observed with this compound. | 1. Ineffective ATM inhibition. 2. Suboptimal this compound concentration. 3. Inappropriate pre-incubation timing. 4. Cell line is resistant to ATM inhibition-mediated radiosensitization. 5. Degraded this compound compound. | 1. Verify ATM Inhibition: Perform a Western blot for p-ATM (S1981), p-p53 (S15), and γ-H2AX. A lack of decrease in these markers post-IR in the presence of this compound indicates a problem with drug activity or delivery.[1][3] 2. Optimize Concentration: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 100 nM to 10 µM). 3. Optimize Timing: Conduct a time-course experiment for pre-incubation (e.g., 1, 4, 12, 24 hours) before irradiation. 4. Cell Line Characterization: Investigate the status of DNA damage response pathways in your cell line. Cells with certain genetic backgrounds may respond differently. 5. Use Fresh Compound: Prepare fresh dilutions of this compound from a validated stock for each experiment. |
| High levels of toxicity observed with this compound alone. | 1. This compound concentration is too high for the specific cell line. 2. Prolonged incubation period. 3. Off-target effects at high concentrations. | 1. Titrate Concentration: Determine the IC50 of this compound alone in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic threshold for radiosensitization studies. 2. Reduce Incubation Time: If continuous exposure is toxic, consider a shorter incubation period or a washout step post-irradiation. 3. Confirm Specificity: While this compound is highly selective for ATM over other PIKKs like DNA-PK and ATR, at very high concentrations, off-target effects can occur.[3][8] Stick to the recommended concentration range. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of drug addition and irradiation. 3. Fluctuation in radiation dose delivery. | 1. Standardize Cell Culture: Maintain consistent cell seeding densities and use cells within a defined passage number range. 2. Precise Timing: Use a timer to ensure consistent pre-incubation times and the interval between treatment and irradiation. 3. Calibrate Radiation Source: Regularly check and calibrate your irradiator to ensure accurate dose delivery. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes | Reference |
| IC50 (ATM kinase) | 6.3 nM | Cell-free assay. | [3][8] |
| Selectivity vs. DNA-PK | ~270-fold | [3][8] | |
| Selectivity vs. ATR | ~1600-fold | [3][8] |
Table 2: Radiosensitization Effects of this compound in Glioma Cells
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |
| U87 | 1 µM | 1.7 | [1] |
| U87 | 10 µM | 4.4 | [1] |
| U1242 | 0.3 µM | 1.8 (continuous exposure) | [2] |
| U1242 | 0.6 µM | 2.1 (continuous exposure) | [2] |
| U373 | 0.3 µM | Kills 98% of cells after 2 Gy | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ATM Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the determined pre-incubation time (e.g., 1 hour).
-
Irradiation: Irradiate the cells with the specified dose of ionizing radiation (e.g., 5 Gy).
-
Cell Lysis: At various time points post-irradiation (e.g., 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ATM (S1981), ATM, p-p53 (S15), p-Chk2 (T68), γ-H2AX, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for colony formation. Allow cells to attach overnight.
-
Treatment and Irradiation: Treat the cells with this compound or vehicle control for the optimized pre-incubation time. Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Return the plates to the incubator and allow colonies to form over a period of 10-14 days. The medium can be changed every 3-4 days.
-
Colony Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and radiation dose. Plot the data on a semi-log graph to generate survival curves and calculate the Dose Enhancement Ratio (DER).
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound and/or radiation as described in the Western blot protocol.
-
Cell Harvesting and Fixation: At the desired time points post-treatment, harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
Visualizations
Caption: ATM Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Co-Treatment.
Caption: Troubleshooting Logic for Lack of Radiosensitization.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: KU-60019 and Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, KU-60019. The information below directly addresses common issues encountered during in vivo experiments, particularly concerning its limited central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not crossing the blood-brain barrier (BBB) in our in vivo experiments?
It has been noted that prior to the development of newer ATM inhibitors like AZ32, there were no reports of small-molecule ATM inhibitors that significantly cross the BBB during systemic treatment to effectively radiosensitize gliomas in vivo.[1] This has led to the common practice in preclinical studies of administering this compound directly into the brain (e.g., intra-tumorally via convection-enhanced delivery) to bypass the BBB and achieve therapeutic concentrations in the CNS.[2][3]
Q2: What are the specific physicochemical properties of this compound that likely limit its BBB permeability?
A2: The following table summarizes the known physicochemical properties of this compound. While not an exhaustive list, these parameters provide insight into its poor BBB penetration.
| Property | Value | Implication for BBB Permeability |
| Molecular Weight | 547.67 g/mol [4][5][6] | Generally, molecules with a molecular weight greater than 400-500 Da have a reduced ability to passively cross the BBB. This compound is above this threshold. |
| Chemical Formula | C₃₀H₃₃N₃O₅S[4][5][6] | The presence of multiple heteroatoms (N, O, S) can contribute to a higher polar surface area. |
| Solubility | Soluble in DMSO and ethanol; insoluble in water.[7] | While lipophilicity is required to cross the lipid membranes of the BBB, very poor aqueous solubility can also be a hindrance to systemic delivery and partitioning into the brain's interstitial fluid. |
Q3: Could active efflux by transporters at the BBB be preventing this compound from entering the brain?
A3: It is highly probable that this compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, representing a major mechanism for limiting drug entry into the CNS. Lipophilic compounds of low molecular weight, which might otherwise cross the BBB via transmembrane diffusion, are often substrates for P-gp.[8] Although direct experimental evidence confirming this compound as a P-gp substrate is not prominently available, its molecular characteristics are consistent with those of other known P-gp substrates.
Troubleshooting Guide
Issue: Low or undetectable levels of this compound in the brain following systemic administration.
Potential Cause 1: Inherent Poor BBB Permeability
-
Explanation: As detailed in the FAQs, the physicochemical properties of this compound are not favorable for crossing the BBB.
-
Recommendation:
-
Consider alternative administration routes that bypass the BBB, such as intracerebroventricular (ICV) injection, intrathecal injection, or convection-enhanced delivery (CED) directly to the brain region of interest.[2][3]
-
If systemic administration is necessary, co-administration with a P-gp inhibitor could be explored to assess the role of active efflux, though this would require careful dose optimization and consideration of potential systemic toxicities.
-
Potential Cause 2: Rapid Metabolism
-
Explanation: The compound may be rapidly metabolized in the periphery, leading to low plasma concentrations and consequently low brain penetration.
-
Recommendation:
-
Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound after systemic administration.
-
If rapid metabolism is confirmed, consider more frequent dosing or a different route of administration that avoids first-pass metabolism (e.g., intravenous infusion).
-
Visualizing the Barriers to this compound Brain Entry
Caption: Factors limiting this compound entry into the brain.
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Permeability via Intravenous Injection
This protocol provides a general framework for determining the brain-to-plasma concentration ratio of a compound after systemic administration.
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and/or other solubilizing agents).
-
Administer a single dose of this compound via intravenous (tail vein) injection.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, anesthetize the animals.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of this compound in the plasma and brain homogenate.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A low Kp value indicates poor BBB penetration.
-
Caption: Workflow for in vivo BBB permeability assessment.
Protocol 2: In Situ Brain Perfusion
This technique allows for a more direct measurement of BBB permeability by isolating the brain circulation.
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion:
-
Begin perfusion with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose or dextran).
-
The perfusion is typically carried out for a short duration (e.g., 1-5 minutes).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Determine the concentration of this compound and the vascular marker in the brain tissue and the perfusion fluid.
-
-
Calculation: The brain uptake clearance is calculated, providing a quantitative measure of the rate of transport across the BBB.
This compound Mechanism of Action: ATM Signaling Pathway
For context, the following diagram illustrates the ATM signaling pathway, which is inhibited by this compound. This is relevant as the desire for this compound to cross the BBB is often for the treatment of brain tumors where this pathway is a key therapeutic target.
Caption: Simplified ATM signaling pathway and this compound's point of inhibition.
References
- 1. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic changes in cells treated with KU-60019
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes in cells treated with the ATM inhibitor, KU-60019.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in cell migration and invasion after this compound treatment, even in the absence of DNA damaging agents. Is this an expected on-target effect?
A1: Yes, this is a recognized, albeit initially unexpected, effect of this compound. While this compound is a potent inhibitor of the ATM kinase involved in the DNA damage response, it also impacts pro-survival signaling pathways independent of DNA damage. Specifically, this compound has been shown to reduce the basal phosphorylation of AKT at the S473 residue.[1][2] This inhibition of the AKT pathway, and potentially the MEK/ERK pathway, leads to decreased cell motility and invasion.[1] This effect has been observed in various cell types, including glioma cells, and is not exclusive to tumor cells.[1]
Q2: Our experiments show that this compound treatment disrupts sister chromatid exchange (SCE), but this isn't seen in ATM-deficient (A-T) cells. Is this an off-target effect?
A2: This is a crucial and unexpected finding that is not considered an off-target effect. Research has demonstrated that the inhibition of ATM kinase activity by this compound in cells containing the ATM protein leads to a disruption of DNA damage-induced sister chromatid exchange (SCE), a process involved in homologous recombination repair.[3] In contrast, cells that completely lack the ATM protein (A-T cells) have normal SCE.[3] This indicates that the consequences of inhibiting the enzymatic function of ATM are distinct from the complete absence of the protein, revealing a novel role for the ATM kinase in this repair process.[3]
Q3: We are seeing a reduction in senescence markers in our cell cultures after treatment with this compound. Is this a documented phenomenon?
A3: Yes, the alleviation of cellular senescence is a significant and unexpected finding associated with this compound treatment.[4] this compound has been identified as an agent that can alleviate senescence by restoring the function of the lysosome/autophagy system.[4] It achieves this by interacting with vacuolar ATPase subunits, leading to re-acidification of the lysosome.[4] This, in turn, promotes mitochondrial functional recovery and metabolic reprogramming.[4][5] Co-treatment with a ROCK inhibitor can synergistically enhance the proliferation of senescent cells.[6]
Q4: When we combine this compound with a histone deacetylase inhibitor (HDACi), we observe increased apoptosis instead of the expected cell cycle arrest. Why is this happening?
A4: This paradoxical effect is due to the impact of this compound on the expression of the cyclin-dependent kinase inhibitor p21. While HDACis typically induce p21 expression, leading to cell cycle arrest, this compound can decrease p21 protein levels in a concentration-dependent manner.[7] By compromising the ability of the HDACi to induce p21-mediated cell cycle arrest, the combination treatment shifts the cellular response towards apoptosis.[7]
Q5: We have observed an increase in autophagic markers in our this compound treated cells. Is there a connection between ATM inhibition and autophagy?
A5: Yes, there is a documented link between ATM inhibition by this compound and an increase in autophagic flux. Treatment with this compound can lead to more acidic lysosomes and elevated levels of autophagy markers like LC3B-II.[8] This increase in autophagy has been shown to have protective effects in certain contexts, such as rescuing neurodegenerative phenotypes in ATM-deficient neurons.[8]
Q6: Our CRISPR-Cas9 gene editing experiments show an unusual increase in 1-bp insertions with this compound. Is this a known effect?
A6: This is a recently discovered and unexpected effect of this compound. Studies have shown that inhibiting ATM kinase with this compound can significantly increase the frequency of 1-bp insertions at the targeted locus during CRISPR-Cas9 editing.[9] This effect appears to be a direct consequence of ATM inhibition, as a similar increase in 1-bp insertions is observed in ATM knockout cells.[9]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability at Low this compound Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of Pro-survival Pathways | Assess the phosphorylation status of AKT (S473) and ERK via Western blot. | A dose-dependent decrease in p-AKT and/or p-ERK levels, independent of DNA damage, would confirm that this compound is affecting cell viability through these pathways.[1] |
| Cell Line Sensitivity | Perform a dose-response curve with a wider range of this compound concentrations to determine the precise IC50 for your specific cell line. | This will help in selecting a concentration that effectively inhibits ATM without causing excessive, unintended cytotoxicity. |
| p53 Status | Determine the p53 status of your cells. p53-mutant gliomas have shown greater sensitivity to this compound radiosensitization.[10][11] | This information can help interpret the observed sensitivity and guide experimental design. |
Issue 2: Altered Cellular Senescence Phenotype
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Modulation of Lysosomal Function | Measure lysosomal pH using a fluorescent probe (e.g., LysoSensor). Assess lysosomal and mitochondrial function. | Treatment with this compound is expected to decrease lysosomal pH (re-acidification) and improve mitochondrial membrane potential.[4][8] |
| Induction of Proliferation in Senescent Cells | If attempting to reverse senescence, co-treat with a ROCK inhibitor (e.g., Y-27632).[6] | A synergistic increase in the proliferation of senescent cells should be observed.[6] |
| Off-target Effects on Senescence Pathways | Verify the specificity of the effect by testing other ATM inhibitors or using siRNA to knock down ATM. | A similar effect with other ATM inhibition methods would confirm that the phenotype is ATM-dependent. |
Quantitative Data Summary
Table 1: Effect of this compound on Protein Phosphorylation and Cell Processes
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| p53 (S15) Phosphorylation | Human glioma U87 | 1 µM | >70% decrease | [11] |
| AKT (S473) Phosphorylation (Basal) | Human glioma U87 | 3 µM | ~70% decrease | [11] |
| AKT (S473) Phosphorylation (Insulin-induced) | Human glioma U87 | 3 µM | ~50% decrease | [11] |
| Cell Migration | Human glioma U87 | 3 µM | >70% inhibition | [11] |
| Cell Invasion | Human glioma U87 | 3 µM | ~60% inhibition | [11] |
| Cell Migration | Human glioma U1242 | 3 µM | >50% inhibition | [11] |
| Cell Invasion | Human glioma U1242 | 3 µM | ~60% inhibition | [11] |
| Radiosensitization (Dose-Enhancement Ratio) | Human glioma cells | 1 µM | 1.7 | [11] |
| Radiosensitization (Dose-Enhancement Ratio) | Human glioma cells | 10 µM | 4.4 | [11] |
Experimental Protocols
Protocol 1: Assessment of AKT S473 Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate human glioma cells (e.g., U87) and grow to 70-80% confluency. Treat cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for the desired duration (e.g., 1-24 hours). For insulin stimulation, serum-starve cells overnight and then stimulate with insulin (e.g., 100 nM) for 15 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (S473) and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the phospho-AKT signal to the total AKT signal.
Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber)
-
Cell Preparation: Culture human glioma cells (e.g., U87) and serum-starve them overnight.
-
Assay Setup: Use a Boyden chamber with an 8-µm pore size membrane. Coat the underside of the membrane with a chemoattractant (e.g., fibronectin).
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing this compound at various concentrations (e.g., 0, 1, 3, 10 µM). Seed the cells into the upper chamber.
-
Incubation: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS). Incubate the chamber for a specified time (e.g., 6 hours) at 37°C.
-
Analysis: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields under a microscope. Alternatively, for luciferase-expressing cells, quantify cell numbers by measuring luciferase activity.[2]
Signaling Pathway and Workflow Diagrams
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical screening identifies ATM as a target for alleviating senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alleviation of Senescence via ATM Inhibition in Accelerated Aging Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of ATM and ROCK synergistically improves cell proliferation in replicative senescence by activating FOXM1 and E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM inhibition overcomes resistance to histone deacetylase inhibitor due to p21 induction and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Small molecule inhibition of ATM kinase increases CRISPR-Cas9 1-bp insertion frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
KU-60019 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of KU-60019, a potent and specific ATM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound versus solutions.
-
Solid Form: this compound as a powder should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to four years or more at this temperature.[1] For shorter periods, storage at +2°C to +8°C is also cited.[2] The compound is a light beige solid and should be protected from light.[2]
-
Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution and store it frozen at -20°C or -80°C.[2][3] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2] Another source suggests stability for up to one year at -20°C or two years at -80°C.[3]
Q2: How should I reconstitute this compound?
This compound is soluble in several organic solvents.
-
Recommended Solvents: The most common solvent for reconstitution is dimethyl sulfoxide (DMSO), with solubility reported up to 100 mg/mL.[4] It is also soluble in ethanol up to 100 mM and in dimethylformamide (DMF).[1][5]
-
Reconstitution Protocol: To prepare a stock solution, add the appropriate volume of solvent to the vial of this compound powder. Gentle vortexing or sonication can be used to aid dissolution. For cell-based assays, it is advisable to prepare fresh working solutions from the frozen stock on the day of the experiment.[3]
Q3: How stable is this compound under experimental conditions?
This compound has demonstrated good stability in various experimental settings.
-
In Cell Culture: The compound is stable in tissue culture media for at least 72 hours.[6]
-
In Saline: When diluted in saline to a concentration of 100 µM, this compound remains stable at room temperature for up to 3 weeks.[6] This suggests good stability for in vivo experimental preparations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibitory activity observed | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommendations (solid at -20°C, aliquoted stocks at -20°C or -80°C). |
| Inaccurate concentration of the stock solution. | Confirm the calculations for reconstitution. If possible, verify the concentration using a spectrophotometer or HPLC. | |
| Compound precipitation out of solution. | Ensure the final concentration in your assay medium does not exceed the solubility limit. Use fresh DMSO for reconstitution as moisture-absorbing DMSO can reduce solubility.[4] | |
| Inconsistent results between experiments | Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Degradation of the compound in the working solution. | Prepare fresh working solutions from the stock for each experiment. Do not store diluted working solutions for extended periods. | |
| Precipitation in aqueous media | Low solubility in aqueous solutions. | When diluting the DMSO stock into aqueous media, ensure rapid mixing. Consider using a carrier solvent like Pluronic F-68 or preparing a fresh dilution just before use. |
Quantitative Data Summary
The following table summarizes the stability data for this compound under different conditions.
| Form | Solvent/Medium | Storage Temperature | Reported Stability | Citation |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | N/A | +2°C to +8°C | Not specified | [2] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [2] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [3] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [3] |
| Diluted Solution | Saline | Room Temperature | Up to 3 weeks | [6] |
| In Experiment | Tissue Culture Medium | 37°C | Up to 72 hours | [6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture
This protocol describes a method to verify the stability and activity of this compound in cell culture media over time.
-
Cell Seeding: Plate a human cancer cell line known to have a robust DNA damage response (e.g., U87 glioma cells) in multiple wells of a culture plate. Allow cells to adhere overnight.
-
Preparation of Conditioned Media: Prepare a working solution of this compound in your standard cell culture medium at the desired final concentration (e.g., 1 µM).
-
Incubation: Add the this compound-containing medium to a separate, cell-free culture flask and incubate at 37°C in a CO2 incubator for different time points (e.g., 0, 24, 48, 72 hours). This creates "conditioned media".
-
Treatment and Induction of DNA Damage: At each time point, retrieve an aliquot of the conditioned medium. Treat the seeded cells with this medium for 1 hour. Subsequently, induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy).
-
Protein Extraction and Western Blotting: After a short post-irradiation incubation (e.g., 15-30 minutes), lyse the cells and extract total protein.
-
Analysis: Perform a Western blot to analyze the phosphorylation status of a key ATM target, such as p53 on Serine 15. A stable and active this compound will inhibit the radiation-induced phosphorylation of p53. Compare the inhibition levels across the different conditioned media time points. A significant increase in p53 phosphorylation in cells treated with older conditioned media would indicate degradation of the inhibitor.
Visualizations
Signaling Pathway
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound activity on ATM target phosphorylation.
Troubleshooting Logic
References
minimizing DMSO toxicity in KU-60019 cell-based assays
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize Dimethyl Sulfoxide (DMSO) toxicity and optimize the use of the ATM inhibitor, KU-60019, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] With an IC50 of approximately 6.3 nM in cell-free assays, it is significantly more potent than its predecessor, KU-55933.[2][3] ATM is a critical protein that detects DNA double-strand breaks (DSBs) and initiates a signaling cascade to activate cell cycle checkpoints, DNA repair, or apoptosis.[4][5] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets like p53, CHK2, and H2AX, thereby compromising the DNA damage response.[1][3] This action makes it an effective radiosensitizer and chemosensitizer, increasing the efficacy of DNA-damaging cancer therapies.[1][6]
Q2: What is a safe concentration of DMSO for cell-based assays?
The appropriate concentration of DMSO is highly dependent on the specific cell line and the duration of exposure. However, some general guidelines are:
-
< 0.1%: Generally considered safe for most cell lines with minimal to no cytotoxic effects.[7][8]
-
0.1% to 0.5%: Most cell lines can tolerate this range, although some sensitive or primary cells may show signs of toxicity.[8][9] This is a widely used range for many in vitro experiments.
-
> 0.5% to 1.0%: Potential for toxic effects increases, including impacts on cell growth, morphology, and function.[7][10]
-
> 1.0%: Significant cytotoxicity is often observed, potentially leading to cell membrane damage and cell death.[7][10]
It is always imperative to perform a dose-response curve to determine the maximal tolerated DMSO concentration for your specific experimental setup.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary based on the cell line and the desired biological endpoint. Published studies have used concentrations ranging from the nanomolar to the low micromolar range. For example, 1 µM of this compound has been shown to significantly decrease the phosphorylation of key ATM targets.[3] In studies radiosensitizing human glioma cells, concentrations of 1 µM and 10 µM were effective.[1][3] For cell cycle arrest studies in MCF-7 breast cancer cells, a concentration of 3 µM was used.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). To prepare a 10 mM stock, dissolve 5.48 mg of this compound (MW: 547.67 g/mol ) in 1 mL of DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains within the non-toxic range for the cells being used.[11]
Troubleshooting Guides
Issue 1: High background toxicity observed in vehicle control wells.
Possible Cause: The final concentration of DMSO is too high for the cell line being used. Primary cells and some cancer cell lines are particularly sensitive to DMSO.[8]
Solution:
-
Determine DMSO Tolerance: Run a dose-response experiment with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to identify the highest concentration that does not significantly affect cell viability or proliferation over the time course of your experiment.
-
Reduce Final DMSO Concentration: If possible, remake your this compound stock solution at a higher concentration to allow for a smaller volume to be added to your culture medium, thereby lowering the final DMSO percentage.[12]
-
Minimize Exposure Time: If a higher DMSO concentration is unavoidable due to solubility issues, reduce the incubation time as much as possible while still allowing for the desired biological effect of this compound.
Issue 2: this compound is not showing the expected inhibitory effect (e.g., no reduction in phosphorylation of ATM targets).
Possible Causes:
-
Inactive compound due to improper storage or handling.
-
Sub-optimal concentration for the specific cell line or assay.
-
The ATM pathway is not activated in the experimental context.
Solution:
-
Confirm Compound Activity: Use a fresh aliquot of this compound. If possible, test its activity in a positive control cell line known to be sensitive to the inhibitor, such as U87 or U1242 glioma cells.[1][3]
-
Optimize Concentration: Perform a dose-response experiment with this compound (e.g., 100 nM, 500 nM, 1 µM, 3 µM, 10 µM) to determine the optimal effective concentration for your cell line.
-
Ensure Pathway Activation: The inhibitory effects of this compound on downstream targets are most evident when the ATM pathway is activated. Ensure your experimental design includes an appropriate stimulus for DNA double-strand breaks, such as ionizing radiation or treatment with a topoisomerase inhibitor.[6][13]
Issue 3: Precipitate forms in the cell culture medium after adding the this compound working solution.
Possible Cause: The compound has poor aqueous solubility and is crashing out of solution when diluted from the DMSO stock into the aqueous culture medium.
Solution:
-
Pre-warm the Medium: Always dilute your DMSO stock in culture medium that has been pre-warmed to 37°C. Adding a cold solution can cause the compound to precipitate.[11]
-
Modify Dilution Method: Instead of adding the small volume of DMSO stock directly into the well, first prepare an intermediate dilution in a larger volume of pre-warmed medium. Mix vigorously before adding this intermediate solution to the cells.[11]
-
Use a Solubilizing Agent: For particularly difficult compounds, supplementing the culture medium with a non-toxic concentration of a surfactant like Pluronic F-68 (e.g., 0.01-0.1%) may help improve solubility.[11]
-
Brief Sonication: Briefly sonicating the final diluted solution before adding it to the cells can help dissolve small precipitates.[11]
Quantitative Data Summary
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| DMSO Concentration | Expected Effect on Most Cell Lines | Reference(s) |
| < 0.1% | Generally safe, minimal cytotoxicity. | [7][8] |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | [8][9] |
| 0.5% - 1.0% | Potential for cytotoxicity, reduced proliferation, and altered cell function. | [7][10] |
| > 1.0% | Often leads to significant cell death. | [10] |
Note: These are general guidelines. The cytotoxic threshold is cell-line specific and should be experimentally determined.
Table 2: Experimentally Determined Working Concentrations of this compound
| Cell Line | Assay Type | Effective Concentration | Reference(s) |
| Human Glioma (U87, U1242) | Inhibition of p53 phosphorylation | 1-3 µM | [3] |
| Human Glioma (U87, U1242) | Radiosensitization | 1-10 µM | [1][3] |
| Bovine Aortic Endothelial Cells | Inhibition of ATM-Ser1981 phosphorylation | 10 µM | [3] |
| Human Breast Cancer (MCF-7) | Induction of G1/S phase cell cycle arrest | 3 µM | [6] |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance via MTT Assay
This protocol is for determining the maximum tolerated concentration of DMSO for a specific cell line in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
100% DMSO
-
MTT reagent (5 mg/mL in PBS)[14]
-
DMSO or other solubilization solvent[14]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.[15]
-
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations of 2x the desired test concentrations (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, etc.).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the appropriate wells. Include "medium only" and "untreated cells" as controls. Ensure at least 3-5 replicates for each condition.[16]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a shaker for 10 minutes.[15]
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control cells. The highest concentration that does not cause a significant drop in viability (e.g., >10-20%) is considered the tolerated limit.
Protocol 2: this compound Treatment for ATM Inhibition Assay
This protocol describes a general workflow for treating cells with this compound to assess the inhibition of ATM signaling (e.g., via Western Blot for phospho-p53).
Materials:
-
Cells seeded in appropriate culture vessels (e.g., 6-well plates)
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium, pre-warmed to 37°C
-
DNA damaging agent (e.g., ionizing radiation source, Etoposide)
-
PBS, lysis buffer, and reagents for Western Blotting
Procedure:
-
Cell Culture: Seed cells and grow them to ~70-80% confluency.
-
Pre-treatment with this compound:
-
Prepare the desired working concentration of this compound in pre-warmed complete medium. Remember to include a vehicle control with the same final DMSO concentration.
-
Remove the medium from the cells and replace it with the this compound or vehicle control medium.
-
Incubate for 1-2 hours at 37°C to allow for inhibitor uptake.[3][17]
-
-
Induce DNA Damage: Expose the cells to a DNA damaging agent. For example, irradiate the cells with 5-10 Gy of ionizing radiation.[17][18] Include a non-damaged control group.
-
Post-treatment Incubation: Return the cells to the incubator for a specified time to allow for the DNA damage response to occur (e.g., 30-60 minutes).[3][18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Quantify protein concentration and proceed with Western Blot analysis using antibodies against total and phosphorylated forms of ATM targets (e.g., p-ATM S1981, p-p53 S15, γ-H2AX).[3]
Visualizations
ATM Signaling Pathway
Caption: The ATM signaling pathway is activated by DNA damage and inhibited by this compound.
Troubleshooting Workflow for DMSO Toxicity
Caption: A logical workflow for troubleshooting and mitigating DMSO-induced cell toxicity.
Experimental Workflow for a this compound Assay
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with KU-60019 in different cell lines
Welcome to the technical support center for KU-60019, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues, such as inconsistent results across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation, highly specific and potent small molecule inhibitor of ATM kinase with an IC50 of 6.3 nM.[1][2] It functions as an ATP-competitive inhibitor and is significantly more selective for ATM compared to other PI3K-like kinases such as DNA-PK (270-fold) and ATR (1600-fold).[1][2] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in the DNA damage response (DDR), leading to radiosensitization and chemosensitization of cancer cells.[3][4]
Q2: Why am I observing different effects of this compound in various cell lines?
A2: Inconsistent results with this compound across different cell lines can be attributed to several factors:
-
Genetic Background: The status of key tumor suppressor genes like p53 and PTEN can significantly influence the cellular response to ATM inhibition. For instance, gliomas with mutant p53 have shown greater sensitivity to this compound-mediated radiosensitization compared to wild-type counterparts.[5]
-
Cellular Context and Signaling Pathways: The baseline activity and interconnectivity of pro-survival signaling pathways, such as AKT and ERK/MEK, can differ between cell lines. This compound has been shown to suppress AKT phosphorylation at Serine 473, and this effect can vary depending on the specific cellular context.[3]
-
Off-Target Effects (at high concentrations): While highly selective for ATM, at higher concentrations, off-target effects, although minimal, cannot be entirely ruled out and may contribute to differential responses.[6]
-
Compound Stability and Bioavailability: The stability of this compound in cell culture media and its uptake by different cell types can vary.[7][8]
Q3: What are the known off-target effects of this compound?
A3: this compound is known for its high specificity for ATM kinase.[2] It has been tested against a large panel of other kinases and showed little to no inhibitory activity at standard working concentrations.[1] However, it's important to note that at significantly higher concentrations, the potential for off-target effects increases, a common characteristic of kinase inhibitors.[6]
Q4: Can this compound affect signaling pathways other than the DNA damage response?
A4: Yes. This compound has been demonstrated to inhibit the pro-survival signaling pathways involving AKT and ERK.[3] It can reduce the phosphorylation of AKT at serine 473, which is a key step in its activation.[3] This effect on AKT signaling appears to be independent of its role in the DNA damage response and can contribute to the inhibitor's anti-migratory and anti-invasive properties in glioma cells.[3]
Troubleshooting Guide
This guide provides a structured approach to address inconsistent results when using this compound.
Problem: Variable Efficacy in Different Cell Lines
Possible Cause 1: Differences in Genetic Background (p53, PTEN status)
-
Troubleshooting Steps:
-
Characterize your cell lines: Determine the p53 and PTEN status of your cell lines through sequencing or western blotting.
-
Compare with published data: Correlate your findings with published studies that have used this compound in cell lines with known genetic backgrounds. For example, U87 glioma cells are p53 wild-type and PTEN null, while U1242 glioma cells have mutant p53 and wild-type PTEN.[3]
-
Stratify your results: Analyze your data based on the genetic background of the cell lines to identify patterns of sensitivity or resistance.
-
Possible Cause 2: Differential Impact on Pro-Survival Signaling (AKT, ERK pathways)
-
Troubleshooting Steps:
-
Assess baseline pathway activity: Perform western blot analysis to determine the basal levels of phosphorylated AKT (S473) and ERK in your untreated cell lines.
-
Evaluate the effect of this compound on these pathways: Treat your cells with this compound and measure the changes in p-AKT and p-ERK levels. This will help you understand if the differential efficacy is linked to the inhibitor's ability to modulate these pathways in specific cell lines.[3]
-
Problem: Lack of Expected Phenotype (e.g., no radiosensitization)
Possible Cause 1: Suboptimal Compound Concentration or Treatment Time
-
Troubleshooting Steps:
-
Perform a dose-response study: Determine the optimal concentration of this compound for your specific cell line and assay. Effective concentrations can range from nanomolar to low micromolar.[8]
-
Optimize treatment duration: The timing of this compound treatment relative to radiation or other insults is critical. For radiosensitization studies, pre-incubation for at least 1 hour is common.[3]
-
Possible Cause 2: Compound Instability or Inactivity
-
Troubleshooting Steps:
-
Properly store and handle the compound: this compound should be dissolved in DMSO and stored at -20°C or -80°C.[2][4] Avoid repeated freeze-thaw cycles.
-
Confirm ATM target engagement: Perform a western blot to check for the inhibition of radiation-induced phosphorylation of known ATM targets like p53 (Ser15), Chk2 (Thr68), or H2AX (Ser139).[3] A lack of inhibition indicates a problem with the compound's activity or its delivery to the target.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and effective doses of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATM) | 6.3 nM | Cell-free assay | [1][2] |
| IC50 (DNA-PK) | 1.7 µM | Cell-free assay | [1][2] |
| IC50 (ATR) | >10 µM | Cell-free assay | [1][2] |
| Effective Concentration (Inhibition of p53 phosphorylation) | 1 µM (partial), 3 µM (complete) | U87 Glioma | [2] |
| Effective Concentration (Radiosensitization) | 1 µM - 10 µM | Human Glioma Cells | [1] |
| Effective Concentration (Inhibition of migration/invasion) | 3 µM | U87 & U1242 Glioma | [1] |
| Effective Concentration (Cell cycle arrest) | 3 µM | MCF-7 Breast Cancer | [4] |
Key Experimental Protocols
Cell Viability Assay (AlamarBlue/Resazurin)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing cells to attach (typically 24 hours), treat with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[1]
Western Blot for ATM Signaling
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, with or without a DNA damaging agent (e.g., ionizing radiation). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (S1981), ATM, p-p53 (S15), p53, p-Chk2 (T68), Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[9][10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9]
Visualizations
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.
Caption: A typical experimental workflow for investigating the effects of this compound in cell lines.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. corefacilities.iss.it [corefacilities.iss.it]
Addressing KU-60019 Batch-to-Batch Variability: A Technical Support Center
For researchers and drug development professionals utilizing the potent ATM kinase inhibitor, KU-60019, ensuring experimental reproducibility is paramount. While this compound is a highly specific and effective tool, the potential for batch-to-batch variability in small molecule inhibitors is a critical consideration. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower users to validate new batches of this compound and confidently interpret their experimental results.
Frequently Asked Questions (FAQs)
Q1: My current batch of this compound seems less effective than the previous one. What could be the cause?
A1: Discrepancies in the efficacy of different batches of this compound can stem from several factors. These may include variations in the purity of the compound, the presence of inactive isomers, or degradation of the compound due to improper storage. It is also crucial to rule out experimental variables such as inconsistencies in cell line passage number, reagent quality, or assay conditions.
Q2: How can I confirm the identity and purity of a new batch of this compound?
A2: To ensure you are working with high-quality this compound, it is advisable to perform independent analytical validation. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound, while Mass Spectrometry (MS) can confirm its molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy can verify its chemical structure. Many reputable vendors provide a certificate of analysis (CoA) with this information for each batch.[1][2]
Q3: What is the most direct way to verify the biological activity of my this compound in cells?
A3: The most direct method to confirm the on-target activity of this compound is to assess the phosphorylation status of direct downstream targets of ATM kinase. A western blot analysis showing a dose-dependent decrease in the phosphorylation of ATM at Ser1981 (autophosphorylation), p53 at Ser15, or CHK2 at Thr68 upon treatment with this compound provides strong evidence of its inhibitory activity.[1][3][4]
Q4: I am observing high variability in my in vitro kinase assays with this compound. What are the common pitfalls?
A4: Inconsistent results in in vitro kinase assays can arise from several sources. Key factors to scrutinize include the accuracy of pipetting, the quality and concentration of ATP and the substrate, and the stability of the recombinant ATM kinase.[5][6] It is also important to ensure that the this compound is fully solubilized in the assay buffer and to include appropriate vehicle controls.
Q5: Could off-target effects be contributing to the variability I'm seeing?
A5: While this compound is known to be a highly selective ATM inhibitor, off-target effects can be a concern with any small molecule inhibitor, particularly at higher concentrations.[7] If you suspect off-target effects, consider performing your experiments at the lowest effective concentration and using a structurally distinct ATM inhibitor as a control to see if the same phenotype is observed.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variation in Potency | Determine the IC50 value for each new batch using a standardized in vitro kinase assay or a cell-based assay measuring ATM target phosphorylation. |
| Variable Enzyme Activity | Ensure consistent source, lot, and handling of the recombinant ATM kinase. Aliquot the enzyme to avoid multiple freeze-thaw cycles.[6] |
| Inconsistent ATP Concentration | Use a fresh, accurately prepared ATP solution for each experiment. The IC50 value of an ATP-competitive inhibitor like this compound is sensitive to ATP concentration.[5] |
| Cellular Factors | Maintain consistent cell line authentication, passage number, and cell density between experiments. Cellular responses can vary with these parameters. |
Issue 2: Reduced or No Inhibition of Downstream ATM Targets
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound from powder for each set of experiments. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. This compound stock solutions are typically stable for up to 2 years at -80°C and 1 year at -20°C.[8] |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and endpoint. |
| Antibody Quality | Use validated antibodies for western blotting that are specific for the phosphorylated and total forms of your target proteins. |
| Solubility Issues | Ensure this compound is completely dissolved in the solvent (typically DMSO) before diluting in aqueous media. Visually inspect for any precipitation. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 by In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound against recombinant ATM kinase.
Methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
In a 96-well plate, combine the reaction buffer, a fixed concentration of recombinant active ATM kinase, and the this compound dilutions or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a p53-derived peptide) and ATP (at a concentration close to the Km for ATM).
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP or a fluorescence-based method.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Validation of this compound Activity by Western Blot
Objective: To confirm the ability of a new batch of this compound to inhibit the DNA damage-induced phosphorylation of ATM downstream targets in a cellular context.
Methodology:
-
Seed a suitable cell line (e.g., U87 or U1242 glioma cells) in 6-well plates and allow them to adhere overnight.[1]
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent, such as ionizing radiation (e.g., 5-10 Gy) or etoposide.
-
After a specified time post-damage (e.g., 30-60 minutes), harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-ATM (Ser1981), phospho-p53 (Ser15), or phospho-CHK2 (Thr68), as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the dose-dependent inhibition by this compound.
Visualizing Key Processes
To further clarify the experimental logic and pathways involved, the following diagrams are provided.
Caption: ATM Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating a New Batch of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Challenges of In Vivo KU-60019 Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering the ATM kinase inhibitor KU-60019 for in vivo studies. The information is designed to assist researchers in overcoming common hurdles related to the compound's physicochemical properties and to provide clear, actionable guidance for successful experimental design and execution.
Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering this compound for in vivo experiments?
The primary challenge in delivering this compound in vivo stems from its poor aqueous solubility.[1] This characteristic can lead to low bioavailability, making it difficult to achieve therapeutic concentrations at the target site.[2][3] Consequently, careful formulation is critical for successful in vivo studies.
2. What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 547.67 g/mol | [2][4] |
| Solubility in DMSO | Up to 100 mM | [1][4] |
| Solubility in Ethanol | Up to 100 mM | [4][5] |
| Solubility in Water | Insoluble | [1] |
3. What are the recommended vehicles for in vivo administration of this compound?
Several vehicle formulations have been successfully used for in vivo delivery of this compound in mice. The choice of vehicle often depends on the route of administration. Common components include DMSO as a primary solvent, with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability in aqueous solutions. For some applications, cyclodextrins such as SBE-β-CD have also been used.[6]
4. Are there any known off-target effects of this compound in vivo?
This compound is a highly selective inhibitor of ATM kinase.[1][7] Studies have shown that it has minimal to no activity against a large panel of other protein kinases, suggesting that off-target effects are not a significant concern at therapeutic concentrations.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound formulations for in vivo studies.
Issue 1: Precipitation of this compound in the vehicle during or after preparation.
-
Question: My this compound is precipitating out of the vehicle. What can I do?
-
Answer: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Sonication and Heating: Gently warm the solution and use sonication to aid dissolution. This is often recommended when preparing formulations containing this compound.[6][8]
-
Sequential Addition of Solvents: When preparing a multi-component vehicle, add the solvents in a specific order. Typically, dissolve the this compound in DMSO first before adding co-solvents and aqueous components.[8]
-
Use Fresh Solvents: Ensure that your DMSO is of high quality and not hydrated, as moisture can reduce the solubility of this compound.[1]
-
Consider Alternative Formulations: If precipitation persists, you may need to try a different vehicle composition. For example, increasing the percentage of co-solvents like PEG300 or using a cyclodextrin-based formulation might be necessary.[6]
-
Issue 2: Poor bioavailability or lack of efficacy in vivo.
-
Question: I am not observing the expected biological effect of this compound in my animal model. What could be the reason?
-
Answer: A lack of efficacy can be due to several factors, primarily related to the formulation and administration of the compound.
-
Inadequate Formulation: The poor aqueous solubility of this compound can lead to low absorption and distribution to the target tissue. Ensure you are using a well-established formulation known to be effective for in vivo delivery.
-
Route of Administration: The route of administration significantly impacts bioavailability. For systemic delivery, intraperitoneal or intravenous injections are common. For localized delivery, such as in brain tumor models, direct intratumoral administration via convection-enhanced delivery (CED) or an osmotic pump may be necessary to bypass the blood-brain barrier.[9]
-
Dosage and Dosing Schedule: The dose and frequency of administration may need to be optimized for your specific animal model and research question. Refer to published studies for guidance on effective dosing regimens.
-
Experimental Protocols
Detailed Protocol for Preparing a this compound Formulation for Intraperitoneal Injection
This protocol is adapted from a commonly used vehicle for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would add a volume of PEG300 that is four times the volume of the DMSO stock solution. Mix thoroughly.
-
Add Tween-80 to the mixture. For the example formulation, add a volume of Tween-80 that is half the volume of the DMSO stock solution. Mix until the solution is clear.
-
Slowly add the saline to the mixture while vortexing. This will bring the formulation to the final desired volume.
-
Administer the freshly prepared formulation to the animal. It is recommended to use the working solution immediately after preparation.[8]
Example Formulation for a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume):
-
Desired final concentration: 1 mg/mL
-
To prepare 1 mL of formulation:
-
10 µL of a 100 mg/mL this compound in DMSO stock
-
400 µL of PEG300
-
50 µL of Tween-80
-
540 µL of Saline
-
Visualizations
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response, a pathway that is inhibited by this compound.
Caption: ATM Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Delivery
This diagram outlines a typical workflow for conducting in vivo studies with this compound.
Caption: A generalized workflow for in vivo experiments using this compound.
Troubleshooting Logic for this compound Formulation
This diagram provides a logical flow for troubleshooting common formulation issues.
Caption: A decision tree for troubleshooting this compound formulation precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | ATM/ATR | TargetMol [targetmol.com]
- 9. Pharmacokinetics, pharmacodynamics and efficacy on pediatric tumors of the glioma radiosensitizer KU60019 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ATM Kinase Inhibitors: KU-60019 versus KU-55933
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent ATM kinase inhibitors, KU-60019 and KU-55933. This document outlines their relative potency and specificity, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
Executive Summary
This compound emerges as a more potent and effective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase compared to its predecessor, KU-55933. While both compounds exhibit high selectivity for ATM, this compound demonstrates a lower IC50 value in cell-free assays and is significantly more effective at inhibiting ATM-mediated phosphorylation in cellular contexts. This enhanced potency translates to greater efficacy in radiosensitizing cancer cells.
Data Presentation: Potency and Specificity
The following tables summarize the quantitative data comparing the inhibitory activities of this compound and KU-55933 against ATM and other related kinases.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target Kinase | IC50 (nM) | K_i_ (nM) |
| This compound | ATM | 6.3 [1][2][3][4][5] | N/A |
| DNA-PK | 1,700[1][2][3] | N/A | |
| ATR | >10,000[1][2][3] | N/A | |
| KU-55933 | ATM | 12.9 [6][7][8][9] | 2.2 [6][7][8][9][10][11] |
| DNA-PK | 2,500[6][10][11] | N/A | |
| PI3K | 16,600[6][10][11] | N/A | |
| mTOR | 9,300[6][10][11] | N/A | |
| ATR | >100,000[10][11] | N/A |
Table 2: Cellular Potency against ATM-Mediated Phosphorylation
| Inhibitor | Cellular Effect | Concentration for Effect | Reference |
| This compound | Complete inhibition of p53 (S15) phosphorylation | 3 µM | [2] |
| Partial inhibition of γ-H2AX levels | 3 µM | [12] | |
| >70% decrease in p53 (S15) phosphorylation | 1 µM | [1] | |
| KU-55933 | Complete inhibition of p53 (S15) phosphorylation | 10 µM | [2][12] |
| Partial inhibition of γ-H2AX levels | 10 µM | [12] | |
| Dose-dependent inhibition of ATM-dependent phosphorylation | IC50 of 300 nM | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and KU-55933.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified target kinases.
Methodology:
-
The kinase activity of purified ATM, DNA-PK, ATR, PI3K, and mTOR is measured in a cell-free system.
-
The inhibitors (this compound or KU-55933) are serially diluted and incubated with the respective kinase and its specific substrate in the presence of ATP.
-
The phosphorylation of the substrate is quantified, typically using methods like ELISA with a phospho-specific antibody or by measuring ATP consumption.[8]
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Cellular ATM Inhibition
Objective: To assess the ability of the inhibitors to block the phosphorylation of downstream targets of ATM in a cellular context.
Methodology:
-
Human glioma cell lines (e.g., U87 or U1242) are cultured to a suitable confluency.[12]
-
Cells are pre-incubated with varying concentrations of this compound or KU-55933 for 1 hour.[12][13]
-
To induce DNA double-strand breaks and activate ATM, cells are exposed to ionizing radiation (e.g., 10 Gy).[12][13]
-
After a specified time (e.g., 1 hour), the cells are harvested, and whole-cell extracts are prepared.[12][13]
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of ATM targets, such as p-p53 (Ser15), γ-H2AX (p-H2AX Ser139), and p-CHK2 (Thr68).[12]
-
A loading control, such as β-actin, is also probed to ensure equal protein loading.
-
The protein bands are visualized and quantified using densitometry to determine the relative levels of phosphorylation.[12]
Visualizations
ATM Signaling Pathway in Response to DNA Damage
Caption: ATM signaling cascade upon DNA damage and points of inhibition.
Experimental Workflow for Cellular ATM Inhibition Assay
Caption: Workflow for assessing ATM inhibition in cells via Western Blot.
Conclusion
The data presented clearly indicates that this compound is a more potent inhibitor of ATM kinase than KU-55933. With approximately half the IC50 of KU-55933 in vitro, this compound demonstrates superior efficacy at lower concentrations in cellular assays, effectively blocking the phosphorylation of key ATM targets.[2][12] This enhanced potency makes this compound a more effective tool for radiosensitizing glioma cells and for studying the cellular functions of ATM.[12] Both inhibitors maintain high selectivity for ATM over other PI3K-like kinases, confirming their specificity. For researchers requiring maximal inhibition of ATM activity, this compound represents the more advanced and powerful option.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KU-55933 | PI3K | ATM/ATR | Autophagy | mTOR | DNA-PK | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. KU 55933 | ATM and ATR Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. bio-techne.com [bio-techne.com]
- 12. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to ATM Inhibitors: KU-60019 vs. AZD0156
For researchers and drug development professionals navigating the landscape of DNA damage response (DDR) inhibitors, the selection of a potent and selective ATM (Ataxia-Telangiectasia Mutated) kinase inhibitor is a critical decision. This guide provides an objective comparison of two prominent ATM inhibitors, KU-60019 and AZD0156, supported by experimental data to inform preclinical research and development strategies.
At a Glance: Key Differences
| Feature | This compound | AZD0156 |
| Potency (IC50) | 6.3 nM (cell-free)[1][2][3][4] | 0.58 nM (cell-based)[5][6][7][8] |
| Selectivity | High selectivity against a panel of 229 protein kinases.[2][4] 270-fold more selective for ATM than DNA-PK and 1600-fold more than ATR.[1] | >1,000-fold more selective for ATM over related kinases like ATR, mTOR, and PI3K-alpha.[5][7][9] |
| Bioavailability | Low aqueous solubility and oral bioavailability reported, making it more suitable for in vitro studies.[5] | Good preclinical pharmacokinetic properties, including oral bioavailability.[9][10][11][12] |
| Clinical Development | Primarily a preclinical tool.[13][14] | Has progressed to Phase I clinical trials (NCT02588105).[5][15] |
In-Depth Comparison of Preclinical Data
Potency and Selectivity
Both this compound and AZD0156 are highly potent inhibitors of ATM kinase. This compound exhibits a cell-free IC50 of 6.3 nM.[1][2][3][4] In cellular assays, AZD0156 demonstrates exceptional potency with an IC50 of 0.58 nM for the inhibition of ATM auto-phosphorylation at serine 1981 in HT29 cells following radiation.[5][6][7]
In terms of selectivity, both compounds show a favorable profile. This compound is reported to be 270-fold and 1600-fold more selective for ATM compared to DNA-PK and ATR, respectively.[1] AZD0156 boasts a selectivity of over 1,000-fold for ATM against other members of the PI3K-related kinase (PIKK) family, including ATR and mTOR.[5][7][9]
Cellular Activity and Downstream Signaling
Both inhibitors effectively block ATM-mediated signaling pathways in response to DNA damage. This compound has been shown to be 3- to 10-fold more potent than its predecessor, KU-55933, at inhibiting the radiation-induced phosphorylation of key ATM substrates such as p53, γ-H2AX, and CHK2 in human glioma cells.[1][16]
AZD0156 also abrogates irradiation-induced ATM signaling, as measured by the phosphorylation of its substrates.[5][7][15] It effectively reduces the olaparib-induced phosphorylation of ATM at Ser1981, demonstrating its ability to inhibit ATM signaling in the context of PARP inhibitor treatment.[5]
In Vitro and In Vivo Efficacy
Both this compound and AZD0156 have demonstrated potent radiosensitizing and chemosensitizing effects in preclinical models. This compound effectively radiosensitizes human glioma cells.[1][16] In orthotopic glioma xenograft models, the combination of this compound and radiation significantly increased the survival of mice.[1]
AZD0156 is a strong radiosensitizer in vitro and enhances the tumor growth inhibitory effects of radiation in lung xenograft models in vivo.[5][7][15] Furthermore, AZD0156 potentiates the effects of the PARP inhibitor olaparib across a range of cancer cell lines in vitro and improves its efficacy in patient-derived triple-negative breast cancer xenograft models.[5][15]
Experimental Methodologies
Kinase Inhibition Assay
To determine the potency of ATM inhibitors, a common method is a cell-free kinase assay. This typically involves incubating recombinant ATM protein with a specific substrate (e.g., a p53-derived peptide) and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured, often using methods like ELISA or radiometric assays, to calculate the IC50 value.[17]
Western Blotting for ATM Signaling
To assess the cellular activity of the inhibitors, western blotting is a standard technique. Cancer cell lines are treated with a DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence or absence of the ATM inhibitor. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is probed with antibodies specific for phosphorylated forms of ATM (e.g., p-ATM Ser1981) and its downstream targets (e.g., p-CHK2 Thr68, p-p53 Ser15) to evaluate the inhibitor's effect on the signaling cascade.[5][8]
Cellular Proliferation and Radiosensitization Assays
The impact of ATM inhibitors on cell growth and their ability to sensitize cells to radiation can be assessed using clonogenic survival assays or proliferation assays (e.g., using Sytox green).[5] For radiosensitization, cells are treated with the inhibitor before being exposed to varying doses of ionizing radiation. The surviving fraction of cells is then determined to evaluate the dose-enhancement ratio.
In Vivo Xenograft Models
To evaluate the in vivo efficacy, human cancer cells are implanted into immunocompromised mice to form tumors. Once tumors reach a certain size, the mice are treated with the ATM inhibitor, a DNA damaging agent (like radiation or chemotherapy), or a combination of both. Tumor growth is monitored over time to assess the anti-tumor efficacy of the combination treatment compared to single agents.[1][5][15]
Visualizing the ATM Signaling Pathway and Experimental Workflow
Caption: ATM Signaling Pathway and Inhibition by this compound and AZD0156.
Caption: Experimental Workflow for Evaluating ATM Inhibitors.
Conclusion
Both this compound and AZD0156 are potent and selective inhibitors of ATM kinase with significant preclinical activity. The choice between them will largely depend on the specific research application. This compound serves as an excellent and well-characterized tool for in vitro studies and proof-of-concept experiments. In contrast, AZD0156, with its superior potency in cellular assays and oral bioavailability, is a more suitable candidate for in vivo studies and represents a clinically relevant ATM inhibitor. Its progression into clinical trials underscores its potential as a therapeutic agent for sensitizing tumors to DNA damaging therapies. Researchers should consider these factors when selecting an ATM inhibitor for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KU 60019 (CAS 925701-46-8): R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KU 60019 | CAS 925701-46-8 | KU60019 | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facebook [cancer.gov]
- 13. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating KU-60019's ATM-Specific Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the on-target specificity of a kinase inhibitor is paramount. This guide provides a comparative analysis of KU-60019, a potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, with a focus on its validation using ATM knockout cells and a comparison with other ATM inhibitors.
This compound has emerged as a highly selective and potent second-generation ATM inhibitor, demonstrating significant advantages over its predecessor, KU-55933. Its specificity is crucial for accurately interpreting experimental results and for its potential therapeutic applications in oncology, particularly as a radiosensitizer. The use of ATM-deficient cells, such as those derived from Ataxia-Telangiectasia (A-T) patients, provides a definitive model for confirming that the cellular effects of this compound are mediated through the inhibition of ATM kinase activity.
Comparative Efficacy and Selectivity of ATM Inhibitors
The following table summarizes the quantitative data on the potency and selectivity of this compound in comparison to other notable ATM inhibitors. The data underscores this compound's high degree of selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and Ataxia telangiectasia and Rad3-related (ATR).
| Inhibitor | Target | IC50 (nM) | Selectivity vs. DNA-PK (fold) | Selectivity vs. ATR (fold) | Key Findings |
| This compound | ATM | 6.3 | ~270 | >1600 | Improved analogue of KU-55933 with higher potency. Radiosensitizes normal cells but not ATM-deficient (A-T) fibroblasts, confirming ATM-specific action.[1][2] |
| KU-55933 | ATM | 13 | High | High | First-generation ATM inhibitor. Less potent than this compound.[2] |
| AZD0156 | ATM | 0.58 | High | High | A potent ATM inhibitor that has entered clinical trials.[3] |
| AZD1390 | ATM | 0.78 | High | High | A brain-penetrant ATM inhibitor designed for treating glioblastoma; more potent than this compound.[4][5] |
Experimental Validation of ATM-Specificity
A cornerstone experiment to validate the ATM-specific effects of an inhibitor involves comparing its activity in wild-type cells versus cells lacking functional ATM protein (ATM knockout or A-T patient-derived cells). The logic is straightforward: if the inhibitor's effect is abolished in the absence of ATM, it confirms the inhibitor's on-target activity.
Below is a diagram illustrating the experimental workflow for validating the on-target specificity of an ATM inhibitor.
ATM Signaling Pathway
The ATM kinase is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis. Understanding this pathway is critical for interpreting the effects of ATM inhibitors.
The following diagram illustrates the canonical ATM signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the specificity and efficacy of ATM inhibitors.
Western Blot for ATM Signaling
This protocol is used to detect the phosphorylation status of key ATM substrates, providing a direct measure of ATM kinase activity.
-
Cell Lysis:
-
Treat wild-type and ATM knockout cells with this compound or vehicle (DMSO) for 1-2 hours, followed by induction of DNA damage (e.g., 10 Gy ionizing radiation).
-
After the desired time point (e.g., 1 hour post-IR), wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ATM targets (e.g., phospho-p53 Ser15, phospho-Chk2 Thr68, γH2AX) and total protein controls overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.[6][7]
-
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive viability after treatment with cytotoxic agents like ionizing radiation.
-
Cell Seeding:
-
Plate single-cell suspensions of wild-type and ATM knockout cells into 6-well plates at various densities (e.g., 200, 500, 1000, 2000 cells/well) to account for treatment-induced cell death.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing surviving cells to form colonies (defined as ≥50 cells).
-
-
Fixation and Staining:
-
Remove the medium, wash with PBS, and fix the colonies with a solution like 10% neutral buffered formalin or a methanol/acetic acid mixture.
-
Stain the colonies with 0.5% crystal violet solution.
-
-
Colony Counting and Analysis:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of KU-60019 and DNA-PK Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor KU-60019 against prominent DNA-dependent protein kinase (DNA-PK) inhibitors. This analysis is supported by experimental data to delineate their distinct mechanisms, performance, and potential therapeutic applications.
In the landscape of cancer therapy, targeting the DNA Damage Response (DDR) is a promising strategy. Two key kinases in the DDR network are Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK). While both play crucial roles in repairing DNA double-strand breaks (DSBs), they are involved in distinct signaling pathways. This guide focuses on a comparative analysis of this compound, a potent and selective ATM inhibitor, and a class of inhibitors targeting DNA-PK, including NU7441 (KU-57788), M3814 (Peposertib), and AZD7648.
Performance Comparison: this compound vs. DNA-PK Inhibitors
The primary distinction lies in their targets. This compound is a highly selective inhibitor of ATM kinase, a key initiator of the homologous recombination (HR) repair pathway, which is predominantly active in the S and G2 phases of the cell cycle.[1] In contrast, DNA-PK is the cornerstone of the non-homologous end joining (NHEJ) pathway, the primary DSB repair mechanism throughout the cell cycle.[2][3]
This compound demonstrates exceptional potency against ATM with an IC50 of 6.3 nM in cell-free assays.[4][5][6] Its selectivity for ATM is remarkable, being approximately 270-fold more selective for ATM than for DNA-PK and 1600-fold more selective than for ATR.[4][5][6] This high selectivity minimizes off-target effects. DNA-PK inhibitors such as NU7441, M3814, and AZD7648 are, in turn, highly potent against their target, with IC50 values in the low nanomolar range.[7][8]
A key application for both classes of inhibitors is to act as radiosensitizers, enhancing the efficacy of radiation therapy. This compound has been shown to be a highly effective radiosensitizer of human glioma cells.[4][9][10] Similarly, DNA-PK inhibitors like AZD7648 and M3814 have demonstrated potent radiosensitization in preclinical models.[11][12]
Beyond radiosensitization, this compound has been observed to inhibit glioma cell migration and invasion, potentially through its effects on the AKT and ERK pro-survival signaling pathways.[9][10] DNA-PK inhibitors are also being explored in combination with chemotherapy and other targeted therapies, such as PARP inhibitors, particularly in tumors with specific genetic backgrounds like ATM deficiency.[11][13]
Quantitative Data Summary
The following tables provide a structured overview of the biochemical potency and cellular activity of this compound and selected DNA-PK inhibitors based on available data. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical Potency (IC50) of this compound and DNA-PK Inhibitors
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | IC50 (nM) vs. DNA-PK | IC50 (nM) vs. ATM | IC50 (nM) vs. ATR | Reference(s) |
| This compound | ATM | 6.3 | 1700 | 6.3 | >10000 | [4][5][6] |
| NU7441 | DNA-PK | 14 | 14 | - | - | [14] |
| M3814 (Peposertib) | DNA-PK | <3 | <3 | - | - | [7] |
| AZD7648 | DNA-PK | 0.8 | 0.8 | >90-fold selectivity | >90-fold selectivity | [15] |
Table 2: Cellular Activity and Effects
| Inhibitor | Key Cellular Effects | Cell Lines Studied | Combination Therapies | Reference(s) |
| This compound | Potent radiosensitization, inhibition of cell migration and invasion, blocks radiation-induced phosphorylation of ATM targets (p53, γ-H2AX, CHK2). | Human glioma (U87, U1242), breast cancer (MCF-7). | Radiotherapy, Doxorubicin. | [1][9][10] |
| NU7441 | Radiosensitization, chemosensitization (Doxorubicin, Etoposide). | Human cancer cell lines. | Radiotherapy, Chemotherapy. | [7][9][14] |
| M3814 (Peposertib) | Radiosensitization, synergistic anti-tumor effect with DSB-inducing agents. | Head and neck, non-small cell lung, ovarian, rectal, leukemia. | Radiotherapy, Topoisomerase II inhibitors, CPX-351. | [11][12] |
| AZD7648 | Radiosensitization, chemosensitization (Doxorubicin), enhanced efficacy with PARP inhibitors (Olaparib) in ATM-deficient models. | Colorectal, breast, lung, ovarian, head and neck. | Radiotherapy, PARP inhibitors, Doxorubicin. | [11][13][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: DNA Double-Strand Break Repair Pathways and Inhibitor Targets.
Caption: General Experimental Workflow for Inhibitor Comparison.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the DNA Damage Response: A Guide to KU-60019 Alternatives
For researchers investigating the intricate signaling network of the DNA Damage Response (DDR), the choice of chemical probes is paramount. KU-60019, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, has been a valuable tool. However, the expanding landscape of DDR inhibitors offers a range of alternatives targeting not only ATM but also the other principal phosphatidylinositol 3-kinase-related kinases (PIKKs): ATR (ATM and Rad3-related) and DNA-PK (DNA-dependent protein kinase). This guide provides a comparative overview of these alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The Core Kinases of the DNA Damage Response
The DDR is a complex signaling network that detects and repairs DNA lesions, ensuring genomic stability. Three key kinases, ATM, ATR, and DNA-PK, act as apical regulators of this response, each activated by distinct types of DNA damage.
-
ATM (Ataxia-Telangiectasia Mutated): Primarily activated by DNA double-strand breaks (DSBs).
-
ATR (ATM and Rad3-related): Responds to a broad range of DNA damage, particularly single-stranded DNA (ssDNA) regions that arise from replication stress.
-
DNA-PK (DNA-dependent protein kinase): A key player in the non-homologous end joining (NHEJ) pathway of DSB repair.
The interplay between these kinases is crucial for a coordinated cellular response to DNA damage. The following diagram illustrates their central roles in the DDR signaling pathway.
Figure 1: Simplified DNA Damage Response (DDR) Signaling Pathway.
Comparative Analysis of DDR Kinase Inhibitors
The following tables provide a quantitative comparison of this compound and its alternatives, focusing on their in vitro potency (IC50) against their primary targets. Lower IC50 values indicate higher potency.
Table 1: ATM Inhibitors
| Inhibitor | IC50 (nM) | Key Features & Selectivity |
| This compound | 6.3[1] | An improved analog of KU-55933 with higher potency.[2] |
| AZD0156 | 0.58[3] | Potent, selective, and orally active.[4] |
| AZD1390 | 0.78 (in cell)[1] | Brain-penetrant, highly selective.[1] |
| M4076 (Lartesertib) | <1 | Orally administered, potent and selective. |
| CP-466722 | 410 | Rapidly reversible inhibitor.[1] |
| AZ32 | <6.2 | Orally bioavailable and blood-brain barrier-penetrating.[1] |
Table 2: ATR Inhibitors
| Inhibitor | IC50 (nM) | Key Features & Selectivity |
| Ceralasertib (AZD6738) | 1[5][6][7][8] | Orally active and selective.[7] |
| Berzosertib (VE-822/M6620) | 19 | An improved analog of VE-821. |
| Elimusertib (BAY-1895344) | 7[1] | Potent, highly selective, and orally available.[1] |
| M4344 (VX-803) | <0.15 (Ki) | ATP-competitive, orally active, and selective.[1] |
| Camonsertib (RP-3500) | 1[1] | Orally active, selective with high selectivity over mTOR, ATM, and DNA-PK.[1] |
| VE-821 | 26 | A potent and selective ATP competitive inhibitor.[1] |
Table 3: DNA-PK Inhibitors
| Inhibitor | IC50 (nM) | Key Features & Selectivity |
| Nedisertib (M3814) | <3[9][10][11] | Potent, orally available, and selective.[10] |
| AZD7648 | 0.6 | Potent, orally active, and selective. |
| VX-984 | - | Orally active, potent, selective, and BBB-penetrant. |
| KU-57788 (NU7441) | 14 | Highly potent and selective. Also inhibits PI3K and mTOR at higher concentrations. |
| CC-115 | 13 | Dual DNA-PK and mTOR inhibitor. |
Experimental Protocols for Evaluating DDR Inhibitors
Accurate evaluation of DDR inhibitors requires robust and well-defined experimental protocols. The following sections detail common assays used to characterize the efficacy and mechanism of action of these compounds.
Figure 2: General Experimental Workflow for Testing DDR Inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (ATM, ATR, or DNA-PK), a suitable substrate (e.g., a specific peptide), and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection of ADP).
-
Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays, luminescence or fluorescence-based detection of ADP is common.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Western Blotting for DDR Pathway Activation
This technique is used to assess the phosphorylation status of downstream targets of ATM, ATR, and DNA-PK, providing a cellular readout of inhibitor activity.
-
Cell Treatment: Culture cells to a suitable confluency, pre-treat with the inhibitor for a specified time, and then induce DNA damage (e.g., with ionizing radiation or a chemotherapeutic agent).
-
Lysis: Harvest the cells at different time points post-damage and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-ATM Ser1981, p-CHK2 Thr68, p-p53 Ser15, p-CHK1 Ser345) and total protein controls.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of downstream signaling.
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the inhibitor and a DNA damaging agent.
-
Fixation and Permeabilization: At desired time points, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γH2AX. Follow this with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. A decrease in the number of foci over time indicates DNA repair, which can be modulated by DDR inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor, alone or in combination with a DNA damaging agent.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the cytotoxic or cytostatic effects of the inhibitor.
Clonogenic Survival Assay
This is the gold standard for assessing the long-term reproductive viability of cells after treatment with a cytotoxic agent.
-
Cell Seeding: Plate a known number of single cells in culture dishes. The number of cells seeded will depend on the expected survival rate after treatment.
-
Treatment: Allow the cells to attach, and then treat them with the inhibitor and/or a DNA damaging agent (e.g., ionizing radiation).
-
Incubation: Incubate the cells for an extended period (typically 7-14 days) to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of treated cells to that of untreated controls.
Logical Relationships of DDR Inhibitors
The choice of inhibitor often depends on the specific research question and the type of DNA damage being investigated. The following diagram illustrates the logical relationship between the different classes of inhibitors and their primary targets in the DDR pathway.
Figure 3: Logical Relationship of DDR Inhibitor Classes to DNA Repair Pathways.
By providing a comprehensive overview of the available alternatives to this compound, along with the necessary data and protocols for their evaluation, this guide aims to empower researchers to make informed decisions in their study of the DNA damage response. The continued development of potent and selective inhibitors for ATM, ATR, and DNA-PK will undoubtedly lead to a deeper understanding of this critical cellular process and may pave the way for new therapeutic strategies in cancer and other diseases.
References
- 1. adooq.com [adooq.com]
- 2. benchchem.com [benchchem.com]
- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ceralasertib | ATM/ATR | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Nedisertib (M3814, MSC2490484A) | inhibitor/agonist | CAS 1637542-33-6 | Buy Nedisertib (M3814, MSC2490484A) from Supplier InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
Synergistic Anti-Tumor Effects of KU-60019 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to KU-60019 and PARP Inhibitors
This compound is a potent and specific inhibitor of the ATM kinase. ATM is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). By inhibiting ATM, this compound compromises the cell's ability to arrest the cell cycle and repair DNA damage, leading to increased sensitivity to DNA-damaging agents.
PARP inhibitors are a class of drugs that block the activity of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs is highly cytotoxic, a concept known as synthetic lethality.
The combination of this compound and a PARP inhibitor is hypothesized to create a potent synthetic lethal interaction, even in cancer cells without pre-existing HR deficiencies.
Experimental Evidence of Synergy
Studies have demonstrated that the combination of this compound and the PARP inhibitor olaparib results in synergistic cell killing in high-grade serous ovarian cancer (HGSC) cell lines. This effect was observed to be independent of the homologous recombination (HR) status of the cells, suggesting a broader applicability of this combination therapy.
Data Presentation
While specific IC50 and Combination Index (CI) values for the this compound and olaparib combination are not available in the reviewed literature, the following tables summarize the qualitative findings from key experimental assays.
Table 1: Summary of In Vitro Cell Viability and Proliferation Assays
| Assay Type | Cell Lines | Treatment Groups | Key Findings |
| Cell Viability Assay | HGSC cell lines (HR-deficient and HR-proficient) | This compound alone, Olaparib alone, this compound + Olaparib | The combination of this compound and olaparib resulted in a synergistic decrease in cell viability compared to either agent alone. |
| Colony Formation Assay | HGSC cell lines (HR-deficient and HR-proficient) | This compound alone, Olaparib alone, this compound + Olaparib | A statistically significant decrease in the colony-forming ability of cancer cells was observed with the combination treatment. |
Table 2: Summary of Apoptosis Assays
| Assay Type | Cell Lines | Treatment Groups | Key Findings |
| PARP Cleavage (Immunoblotting) | HGSC cell lines (HR-deficient and HR-proficient) | This compound alone, Olaparib alone, this compound + Olaparib | Increased cleavage of PARP, a hallmark of apoptosis, was observed in cells treated with the combination therapy. |
| Annexin V/PI Staining (Flow Cytometry) | HGSC cell lines (HR-deficient and HR-proficient) | This compound alone, Olaparib alone, this compound + Olaparib | A significant increase in the percentage of apoptotic cells was detected with the combination treatment. |
Signaling Pathway Analysis
The synergistic effect of combining this compound and PARP inhibitors appears to involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Experimental evidence suggests that the combination treatment leads to a decrease in the phosphorylation of the p65 subunit of NF-κB. This pathway is known to play a role in promoting cell survival and inflammation, and its inhibition could contribute to the enhanced cancer cell death observed with the combination therapy.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination at specified concentrations.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Caption: Workflow for evaluating this compound and PARP inhibitor synergy.
Apoptosis Assay (Annexin V/PI Staining)
This method detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Western Blotting for PARP Cleavage and Phospho-p65
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Conclusion
The combination of the ATM inhibitor this compound and PARP inhibitors demonstrates a strong synergistic effect in inducing cancer cell death, irrespective of the HR status of the cells. This synergy is mediated, at least in part, by the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway. While further studies are needed to provide detailed quantitative data on this specific combination, the existing evidence strongly supports its potential as a valuable therapeutic strategy in oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings.
A Head-to-Head Comparison of KU-60019 and ATR Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) network is a critical pathway for cancer cell survival, making its key players, such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) kinases, attractive targets for therapeutic intervention. This guide provides a detailed head-to-head comparison of the potent and selective ATM inhibitor, KU-60019, and various ATR inhibitors, summarizing their performance with supporting experimental data.
At a Glance: this compound vs. ATR Inhibitors
| Feature | This compound (ATM Inhibitor) | ATR Inhibitors (e.g., VE-822, AZD6738) |
| Primary Target | Ataxia-Telangiectasia Mutated (ATM) kinase | Ataxia-Telangiectasia and Rad3-related (ATR) kinase |
| Mechanism of Action | Inhibits ATM-mediated signaling in response to DNA double-strand breaks (DSBs), affecting downstream targets like p53 and Chk2. | Blocks ATR-mediated signaling in response to single-strand DNA (ssDNA) and replication stress, primarily inhibiting Chk1 phosphorylation. |
| Selectivity | Highly selective for ATM over other PIKK family members like DNA-PK and ATR. | Generally selective for ATR, though some may have off-target effects on other kinases like ATM at higher concentrations. |
| Monotherapy Efficacy | Can induce cell death and inhibit migration and invasion in some cancer cells. | Effective as monotherapy in cancers with high levels of replication stress or specific DNA repair defects. |
| Combination Therapy | Potent radiosensitizer and chemosensitizer, particularly with agents that induce DSBs. | Synergizes with a broad range of DNA-damaging agents, including chemotherapy and radiation, by preventing cell cycle arrest and DNA repair. |
Quantitative Performance Data
The following tables summarize key quantitative data from comparative studies of this compound and ATR inhibitors in cancer cells.
Table 1: Inhibitor Potency (IC50 Values)
| Inhibitor | Target | Cell Line | IC50 (in vitro kinase assay) | IC50 (Cell Viability) | Reference |
| This compound | ATM | - | 6.3 nM | 20 µM (HEC-6) | |
| VE-822 | ATR | - | <0.2 nM (Ki) | 1.5 µM (HEC-6) | |
| AZD6738 | ATR | H460 (NSCLC) | 1 nM | 1.05 µM (GI50) |
Table 2: Synergistic Effects with Chemotherapy (Cisplatin)
| Cancer Type | Inhibitor | Combination Effect with Cisplatin | Reference |
| Gynecologic Cancers | ETP-46464 (ATRi) | Significant synergistic enhancement of cisplatin activity. | |
| Gynecologic Cancers | KU-55933 (ATMi) | No significant alteration in cisplatin response. | |
| Chondrosarcoma | VE-822 (ATRi) | Reverses cisplatin resistance and enhances cell death. |
Signaling Pathways and Mechanisms of Action
This compound and ATR inhibitors target distinct but interconnected pathways within the DNA Damage Response network.
ATM Signaling Pathway and Inhibition by this compound
DNA double-strand breaks (DSBs), induced by agents like ionizing radiation, activate ATM. Activated ATM then phosphorylates a cascade of downstream proteins, including Chk2 and p53, leading to cell cycle arrest, DNA repair, or apoptosis. This compound, a potent and specific inhibitor of ATM, blocks this signaling cascade.
Caption: ATM signaling pathway and the inhibitory action of this compound.
ATR Signaling Pathway and Inhibition by ATR Inhibitors
Replication stress and single-strand DNA (ssDNA) breaks activate ATR. ATR then phosphorylates Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases, leading to cell cycle arrest. ATR inhibitors block this pathway, preventing the cell from halting its cycle to repair DNA damage, ultimately leading to mitotic catastrophe and cell death, especially in cancer cells with high replication stress.
Caption: ATR signaling pathway and the inhibitory action of ATR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments used to compare this compound and ATR inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and ATR inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the ATR inhibitor for the desired duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for DNA Damage Response Proteins
This technique is used to detect and quantify specific proteins involved in the DDR pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-p-Chk2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, measuring long-term cell survival.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound and ATR inhibitor stock solutions
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight, then treat with this compound or the ATR inhibitor for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Experimental Workflow for Comparing Inhibitor Efficacy
The following diagram illustrates a typical workflow for a head-to-head comparison of this compound and an ATR inhibitor.
Caption: A typical experimental workflow for comparing this compound and ATR inhibitors.
Conclusion
Both this compound and ATR inhibitors represent promising strategies for targeting the DNA damage response in cancer cells. This compound demonstrates high specificity for ATM and is a potent radiosensitizer. ATR inhibitors, on the other hand, show broad efficacy in combination with various DNA-damaging agents by exploiting the high replication stress inherent in many cancer cells. The choice between targeting ATM or ATR may depend on the specific genetic background of the tumor, the nature of the co-administered therapy, and the desired therapeutic outcome. This guide provides a foundational understanding to aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of these important DDR inhibitors.
A Comparative Guide to the Radiosensitizing Effects of KU-60019 Across Diverse Tumor Types
For researchers and drug development professionals, identifying potent and selective radiosensitizers is a critical step toward enhancing the efficacy of radiotherapy. KU-60019, a second-generation ataxia telangiectasia mutated (ATM) kinase inhibitor, has emerged as a promising agent in this field. By targeting the master regulator of the DNA damage response (DDR), this compound effectively disrupts the repair of radiation-induced DNA double-strand breaks, thereby increasing tumor cell sensitivity to radiation. This guide provides an objective comparison of this compound's radiosensitizing performance in various tumor models, supported by experimental data and detailed protocols.
Mechanism of Action: ATM Inhibition
This compound is a potent and highly selective inhibitor of the ATM kinase, with an IC50 of 6.3 nM.[1][2] It is significantly more effective than its predecessor, KU-55933, being approximately 10-fold more potent at blocking the radiation-induced phosphorylation of key ATM targets like p53, H2AX, and CHK2.[3][4][5] The primary mechanism of radiosensitization by this compound involves the inhibition of the DDR pathway, which leads to compromised cell cycle checkpoints and reduced DNA repair, ultimately resulting in increased cell death following irradiation.[3][4]
dot
References
- 1. aktpathway.com [aktpathway.com]
- 2. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KU-60019: A New Generation of ATM Inhibition Surpassing Early Predecessors
For researchers, scientists, and drug development professionals, the pursuit of highly specific and potent kinase inhibitors is paramount. In the landscape of DNA damage response (DDR) research, the evolution of ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors exemplifies this progression. This guide provides a comprehensive comparison of the second-generation ATM inhibitor, KU-60019, against its first-generation predecessors, highlighting its significant advantages through experimental data and detailed methodologies.
This compound represents a substantial leap forward from first-generation ATM inhibitors, such as the widely studied KU-55933.[1][2] As an improved analogue, this compound demonstrates superior potency, heightened selectivity, and enhanced cellular efficacy, positioning it as a more precise tool for investigating ATM signaling and as a more promising candidate for therapeutic development.[3][4]
Enhanced Potency and Efficacy of this compound
Experimental data consistently underscores the superior potency of this compound in comparison to KU-55933. In cell-free assays, this compound exhibits an IC50 of 6.3 nM for ATM, which is approximately half that of KU-55933.[1][4] This increased potency translates to greater efficacy within cellular contexts. Studies have shown that this compound is 3- to 10-fold more potent than KU-55933 at inhibiting the radiation-induced phosphorylation of key ATM substrates, such as p53, γ-H2AX, and CHK2, in human glioma cell lines.[1] For instance, a 1 μM concentration of this compound can achieve a greater than 70% decrease in the phosphorylation of p53 at serine 15, an effect that requires approximately a 10 μM concentration of KU-55933.[1]
Beyond its direct impact on ATM's kinase activity, this compound has been shown to effectively radiosensitize human glioma cells, with dose-enhancement ratios of 1.7 and 4.4 at 1 μM and 10 μM, respectively.[1] This radiosensitizing effect is specific to ATM, as it is not observed in A-T fibroblasts that lack functional ATM.[3] Furthermore, this compound has demonstrated the ability to inhibit the migration and invasion of human glioma cells, suggesting a broader therapeutic potential beyond sensitizing cells to DNA-damaging agents.[3]
Superior Selectivity Profile
A critical advantage of this compound lies in its remarkable selectivity for ATM over other related kinases in the PI3K-related kinase (PIKK) family. While KU-55933 displays good selectivity, this compound further refines this specificity. It is approximately 270-fold more selective for ATM than for DNA-PK and 1600-fold more selective than for ATR.[1] This high degree of selectivity minimizes off-target effects, providing researchers with a more precise tool to dissect the specific roles of ATM in cellular processes. Against a broader panel of 229 protein kinases, this compound shows minimal inhibitory activity, further cementing its status as a highly selective ATM inhibitor.[1][4]
Comparative Data: this compound vs. First-Generation ATM Inhibitors
The following tables summarize the key quantitative differences between this compound and the first-generation inhibitor KU-55933.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ATM | 6.3 | [1] |
| KU-55933 | ATM | ~13 | [4][5] |
Table 1: In Vitro Potency of ATM Inhibitors
| Inhibitor | Kinase | IC50 (μM) | Fold Selectivity (vs. ATM) | Reference |
| This compound | DNA-PK | 1.7 | ~270 | [1] |
| ATR | >10 | >1600 | [1] | |
| KU-55933 | DNA-PK | ~2.5 | ~192 | [5] |
| ATR | >100 | >7692 | ||
| mTOR | ~9.3 | ~715 | ||
| PI3K | ~16.6 | ~1277 |
Table 2: Selectivity Profile of ATM Inhibitors against PIKK Family Kinases
Visualizing the ATM Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to evaluating these inhibitors, the following diagrams have been generated.
Caption: ATM Signaling Pathway in response to DNA double-strand breaks.
Caption: Experimental workflow for comparing ATM inhibitors.
Detailed Experimental Protocols
In Vitro ATM Kinase Assay
This assay is designed to determine the direct inhibitory effect of compounds on ATM kinase activity.
Materials:
-
Recombinant human ATM protein
-
GST-p53 (1-40) as substrate
-
Kinase assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 10 µM ATP)
-
[γ-32P]ATP
-
This compound and first-generation ATM inhibitors
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., this compound, KU-55933) in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant ATM enzyme, GST-p53 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-32P]ATP to the mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of ATM Signaling
This method is used to assess the effect of inhibitors on the phosphorylation of ATM and its downstream targets in a cellular context.
Materials:
-
Human cell lines (e.g., U87 or U1242 glioma cells)
-
Cell culture medium and supplements
-
This compound and first-generation ATM inhibitors
-
Ionizing radiation source
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (S1981), anti-ATM, anti-p-p53 (S15), anti-p53, anti-γ-H2AX (S139), anti-H2AX, anti-p-CHK2 (T68), anti-CHK2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a first-generation inhibitor for a specified time (e.g., 1 hour).
-
Expose the cells to a controlled dose of ionizing radiation (e.g., 5-10 Gy).
-
After a designated post-irradiation incubation period (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of KU-60019: A Kinase Profiling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ataxia-telangiectasia mutated (ATM) kinase inhibitor, KU-60019, with alternative compounds. We present supporting experimental data from kinase profiling assays to validate its on-target activity and selectivity, crucial for its use as a chemical probe in preclinical research.
This compound is a second-generation, potent, and specific inhibitor of the ATM kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3] Its predecessor, KU-55933, was a foundational tool for studying ATM function, and this compound was developed as an improved analogue with greater potency and favorable properties.[1][3] Validating the specificity of such inhibitors is paramount to ensure that observed biological effects are correctly attributed to the inhibition of the intended target. Kinase profiling is the gold-standard method for this purpose, assessing the activity of an inhibitor against a broad panel of kinases.
Comparative Kinase Profiling Data
The on-target potency and selectivity of this compound have been evaluated against other inhibitors targeting the DDR pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternatives against ATM and other closely related kinases from the Phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATR and DNA-PKcs.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| This compound | ATM | 6.3 | Highly selective over other kinases | [1][4] |
| ATR | >10,000 | ~1600-fold vs ATM | [1][2] | |
| DNA-PKcs | 1,700 | ~270-fold vs ATM | [1][2] | |
| Panel of 229 other kinases | Little to no activity at 1 µM | Broadly selective | [1][4][5] | |
| KU-55933 | ATM | 13 | Parent compound, less potent than this compound | [2] |
| AZD0156 | ATM | 0.58 (cell-based) | >1000-fold selective over ATR, mTOR, and PI3Kα | [6][7] |
| Berzosertib (M6620) | ATR | Potent ATRi | Selective for ATR over other DDR kinases | [8][9] |
Data Interpretation:
-
Potency: this compound exhibits a low nanomolar IC50 value against ATM, indicating high potency. It is approximately twice as potent as its parent compound, KU-55933.[2] The clinical candidate AZD0156 demonstrates even greater potency in cell-based assays.[6][10]
-
Selectivity: this compound shows exceptional selectivity for ATM. It is significantly less active against the closely related kinases ATR and DNA-PKcs, with selectivity ratios of approximately 1600-fold and 270-fold, respectively.[1][2] Furthermore, screening against a large panel of 229 different protein kinases revealed minimal off-target activity, confirming its high specificity.[1][4] This is a critical feature, as off-target inhibition can confound experimental results. In contrast, Berzosertib is an inhibitor of ATR, highlighting the distinct selectivity profiles available for dissecting the DDR pathway.[8]
Signaling Pathway and Experimental Workflow
To provide context for the inhibitor's mechanism and the method of its validation, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow for kinase profiling.
Caption: ATM Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for In Vitro Kinase Profiling.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay designed to determine the IC50 value of an inhibitor like this compound. Specific reagents and conditions may vary depending on the kinase and the detection method used (e.g., radiometric, fluorescence, or luminescence-based).
Objective: To measure the concentration-dependent inhibition of a specific kinase (e.g., ATM) by this compound to calculate its IC50.
Materials:
-
Recombinant human ATM kinase
-
Specific peptide substrate for ATM
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (containing MgCl2, DTT, and other components)
-
ATP solution
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution series of this compound in kinase assay buffer. Typically, an 11-point, 3-fold dilution starting from a high concentration (e.g., 10 µM) is performed.
-
Include a DMSO-only control (vehicle control) for 0% inhibition and a control without kinase for 100% inhibition (background).
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO control to the wells of the assay plate.
-
Add the recombinant ATM kinase to each well (except for the background control) and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibition is accurately measured.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (often containing EDTA to chelate Mg2+).
-
Add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product formed (e.g., phosphorylated substrate or ADP generated).
-
Incubate as required for the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Subtract the background signal from all wells.
-
Normalize the data by setting the vehicle control as 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
The kinase profiling data for this compound robustly validate its use as a potent and highly selective tool for studying ATM kinase function. With a low nanomolar IC50 for ATM and minimal activity against a wide array of other kinases, including the closely related PIKK family members, researchers can be confident that the cellular effects observed upon treatment with this compound are primarily due to the inhibition of ATM.[1][3] This level of characterization is essential for the design of rigorous experiments and the accurate interpretation of their outcomes in the field of DNA damage response and cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KU 60019 | CAS 925701-46-8 | KU60019 | Tocris Bioscience [tocris.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. berzosertib - My Cancer Genome [mycancergenome.org]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Vivo Efficacy of KU-60019 and Clinically Approved Alternatives for ATM Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the investigational Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, KU-60019, with clinically approved drugs targeting the DNA damage response pathway, specifically the clinically evaluated ATM inhibitor AZD1390 and the PARP inhibitor Olaparib. This document summarizes key quantitative data, details experimental methodologies, and visualizes the targeted signaling pathway to offer an objective resource for researchers in oncology and drug development.
At a Glance: In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound, AZD1390, and Olaparib as radiosensitizers in preclinical glioblastoma models.
| Drug | Target | Animal Model | Treatment Regimen | Key Efficacy Endpoint | Reference |
| This compound | ATM Kinase | Orthotopic U1242 human glioma xenografts in mice | 250 μM this compound via convection-enhanced delivery + 3 Gy radiation (3 doses) | Increased median survival to 60 days vs. 38 days (radiation alone) and 35 days (no treatment)[1] | [1] |
| Orthotopic U87/p53-281G (mutant p53) human glioma xenografts in mice | This compound via convection-enhanced delivery + radiation | Increased median survival to >160 days vs. 44 days (radiation alone) and 42 days (no treatment)[1] | [1] | ||
| AZD1390 | ATM Kinase | Orthotopic U251 human glioma xenografts in mice | 20 mg/kg AZD1390 (oral, daily or twice daily) + 2 Gy x 5 fractions of radiation | Significant extension in symptom-free survival to >65 days vs. 30 days (radiation alone) and 33 days (control)[2] | [2] |
| Orthotopic syngeneic GL261 murine glioma model | 20 mg/kg AZD1390 (oral, once daily) + 5 Gy x 2 fractions of radiation | Significant increase in survival compared to radiation or AZD1390 alone[3][4] | [3][4] | ||
| Olaparib | PARP | Orthotopic U87MG human glioma xenografts in mice | 50 mg/kg Olaparib (intraperitoneal) + Temozolomide | No significant survival gain over Temozolomide alone in this specific study. However, the study confirmed tumor penetration.[5] | [5] |
| Recurrent Glioblastoma Patients (Clinical Trial) | Olaparib in combination with radiotherapy | Median progression-free survival of 6.2 months and overall survival of 19.8 months in a Phase 1 study with temozolomide and radiotherapy.[6][7] | [6][7] |
Targeting the ATM Signaling Pathway in DNA Damage Response
The Ataxia Telangiectasia Mutated (ATM) protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by ionizing radiation and certain chemotherapies. Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Both this compound and AZD1390 are potent inhibitors of ATM kinase activity, thereby preventing the downstream signaling required for repairing radiation-induced DNA damage and enhancing the cytotoxic effects of radiotherapy.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate experimental replication and comparison.
This compound In Vivo Radiosensitization Study in Orthotopic Glioma Xenografts[1]
-
Animal Model: Athymic nude mice.
-
Tumor Cell Line: U1242 or U87/p53-281G human glioma cells expressing luciferase were intracranially injected.
-
Drug Formulation and Administration: this compound was formulated at a concentration of 250 μM. 12.5 μl of the solution was infused directly into the tumor via convection-enhanced delivery (CED).
-
Treatment Schedule:
-
Six days after tumor cell injection, mice received the first dose of this compound via CED.
-
Immediately following drug administration, the head of each mouse was irradiated with 3 Gy.
-
This procedure of this compound administration followed by radiation was repeated on day 9 and day 12.
-
-
Efficacy Endpoint: Median survival of the mice was the primary endpoint. Tumor growth was monitored by bioluminescence imaging.
AZD1390 In Vivo Radiosensitization Study in an Orthotopic Glioma Model[2]
-
Animal Model: Mice with established U251 orthotopic tumors.
-
Drug Formulation and Administration: AZD1390 was administered orally (PO) at a dose of 20 mg/kg, either daily or twice daily.
-
Treatment Schedule:
-
AZD1390 was given concurrently with conventionally fractionated radiation.
-
Radiation was delivered at a dose of 2 Gy per fraction for 5 consecutive days.
-
-
Efficacy Endpoint: Symptom-free survival was the primary endpoint.
Olaparib In Vivo Study in an Orthotopic Glioblastoma Mouse Model[5]
-
Animal Model: BALB/c nude mice with orthotopic U87MG glioblastoma xenografts.
-
Drug Formulation and Administration: Olaparib was administered via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg.
-
Treatment Schedule:
-
Mice received i.p. injections of Olaparib for 4 consecutive days per week.
-
This treatment cycle was conducted for 4 weeks.
-
In the combination group, Temozolomide (TMZ) was also administered.
-
-
Efficacy Endpoint: Survival of the mice and tumor volume were measured.
Discussion and Conclusion
The preclinical data presented in this guide highlight the potential of ATM inhibitors as potent radiosensitizers for the treatment of glioblastoma. This compound has demonstrated remarkable efficacy in preclinical models, significantly extending the survival of mice with orthotopic glioma xenografts, particularly in tumors with mutant p53[1].
The clinically evaluated ATM inhibitor, AZD1390, also shows significant promise, with evidence of brain penetration and a substantial increase in the survival of mice in preclinical glioblastoma models when combined with radiation[2][3][4]. Clinical trial data for AZD1390 in combination with radiotherapy for glioblastoma patients has shown a manageable safety profile and encouraging preliminary efficacy[8][9].
Olaparib, a clinically approved PARP inhibitor, has demonstrated the ability to penetrate glioblastoma tissue in patients and can radiosensitize glioma cells in vitro at clinically relevant concentrations[10][11]. While the preclinical in vivo data for Olaparib as a radiosensitizer in glioblastoma is less extensive compared to the ATM inhibitors, its established clinical use for other cancers and its ability to cross the blood-brain barrier in tumors make it a relevant comparator[6][7][12].
References
- 1. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. AZD1390 Enhances Survival in Glioblastoma Patients | AACR 2024 [delveinsight.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
literature review comparing the therapeutic potential of various ATM inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of key Ataxia Telangiectasia Mutated (ATM) inhibitors. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support informed decisions in cancer research and drug development.
Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its central role in cell cycle control and DNA repair has made it a prime target for cancer therapy.[1] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[2][3] This guide focuses on a comparative analysis of four prominent ATM inhibitors: AZD0156, AZD1390, M3541, and KU-60019, which have been extensively studied in preclinical and clinical settings.
Comparative Analysis of Inhibitor Potency and Selectivity
The therapeutic efficacy of an ATM inhibitor is largely determined by its potency against ATM and its selectivity over other kinases, particularly those in the phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.[1][4] High selectivity is crucial to minimize off-target effects and associated toxicities. The following tables summarize the available quantitative data on the inhibitory activity of the selected compounds.
| Inhibitor | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | Reference |
| AZD0156 | 0.58 | >10,000 | 140 | 610 | [4] |
| AZD1390 | 0.78 | >10,000 | >10,000 | >10,000 | [5][6] |
| M3541 | 0.25 | >10,000 | 15 | >10,000 | [7][8][9] |
| This compound | 6.3 | >100,000 | 2,500 | 9,300 | [4] |
Table 1: Comparative Potency and Selectivity of ATM Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and assay conditions may vary.
Preclinical Efficacy: Radiosensitization and Chemopotentiation
A primary therapeutic strategy for ATM inhibitors is to enhance the efficacy of radiotherapy and chemotherapy. Preclinical studies have consistently demonstrated the potential of these inhibitors to sensitize cancer cells to DNA-damaging treatments.
AZD0156 and AZD1390 , developed by AstraZeneca, have shown potent radiosensitization in various cancer cell lines and in vivo models.[10] AZD1390 was specifically designed for improved brain penetration, making it a promising candidate for treating brain tumors like glioblastoma.[5][6][11]
M3541 , from Merck KGaA, has also demonstrated strong synergistic effects when combined with fractionated radiotherapy in preclinical models, leading to complete tumor regression in some instances.[12][13]
This compound has been shown to effectively radiosensitize glioma cells and inhibit tumor cell migration and invasion.[2]
| Inhibitor | Cancer Model | Combination Therapy | Outcome | Reference |
| AZD1390 | Orthotopic Glioblastoma Xenograft | Radiotherapy | Significant tumor regression and increased survival | [6][14] |
| M3541 | Human Tumor Xenografts | Radiotherapy | Enhanced antitumor activity, leading to complete tumor regression | [12][13] |
| This compound | Orthotopic Glioma Xenografts | Radiotherapy | Increased survival of mice | [3] |
Table 2: Summary of In Vivo Efficacy of ATM Inhibitors in Combination with Radiotherapy. This table highlights key findings from preclinical studies demonstrating the potential of ATM inhibitors to enhance the effects of radiation.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of ATM inhibitors and the experimental approaches used to evaluate them, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow.
Caption: ATM Signaling Pathway in DNA Damage Response. This diagram illustrates the central role of ATM in response to DNA double-strand breaks and the point of intervention for ATM inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of ATM inhibitors, from initial in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of ATM inhibitors.
In Vitro ATM Kinase Assay
This assay is crucial for determining the potency (IC50) and selectivity of ATM inhibitors.
Objective: To measure the enzymatic activity of purified ATM kinase in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant ATM kinase
-
ATM kinase substrate (e.g., a p53-derived peptide)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
Kinase assay buffer
-
Test inhibitors at various concentrations
-
96-well plates
-
Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Protocol:
-
Prepare serial dilutions of the ATM inhibitor.
-
In a 96-well plate, add the kinase buffer, ATM kinase, and the inhibitor at different concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[15][16]
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.
Western Blotting for ATM Signaling
Western blotting is used to assess the in-cell target engagement of ATM inhibitors by measuring the phosphorylation of ATM and its downstream substrates.
Objective: To detect changes in the phosphorylation status of ATM (at Ser1981) and its downstream targets (e.g., CHK2, p53) in cells treated with an ATM inhibitor.
Materials:
-
Cancer cell lines (e.g., U2OS, HeLa)
-
ATM inhibitor
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-CHK2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with the ATM inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing cells to ionizing radiation or a chemical agent.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
Clonogenic Survival Assay
This assay is the gold standard for determining the ability of a single cell to proliferate and form a colony, and it is used to assess the radiosensitizing or chemosensitizing effects of ATM inhibitors.
Objective: To quantify the long-term survival of cancer cells after treatment with an ATM inhibitor in combination with radiation or chemotherapy.
Protocol:
-
Plate cells at a low density in culture dishes.
-
Treat the cells with the ATM inhibitor and/or radiation.
-
Incubate the cells for 7-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Orthotopic Glioblastoma Xenograft Model
In vivo models are essential for evaluating the therapeutic efficacy of ATM inhibitors in a more physiologically relevant setting.
Objective: To assess the effect of an ATM inhibitor, alone or in combination with radiotherapy, on tumor growth and survival in an animal model of glioblastoma.[17]
Protocol:
-
Surgically implant human glioblastoma cells into the brains of immunodeficient mice.
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase).
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle, ATM inhibitor alone, radiation alone, combination).
-
Administer the ATM inhibitor via a clinically relevant route (e.g., oral gavage).
-
Deliver fractionated radiotherapy to the tumor-bearing region of the brain.
-
Monitor tumor growth and the overall health and survival of the mice.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., by Western blotting) to confirm target engagement in vivo.[14][18]
Conclusion
The ATM inhibitors discussed in this guide represent a promising class of targeted therapies with the potential to significantly enhance the efficacy of standard cancer treatments. AZD0156 and AZD1390 stand out for their high potency and selectivity, with AZD1390 showing particular promise for brain malignancies due to its ability to cross the blood-brain barrier. M3541 also demonstrates high potency and strong preclinical efficacy. While this compound is an important research tool, its broader clinical development may be limited compared to the other compounds. The choice of an optimal ATM inhibitor for further development will depend on a careful consideration of its potency, selectivity, pharmacokinetic properties, and the specific clinical context. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future ATM inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. AZD1390 [openinnovation.astrazeneca.com]
- 6. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemica.com [medchemica.com]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies of ATM Kinase Activity Using Engineered ATM Sensitive to ATP Analogues (ATM-AS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Patient-specific orthotopic glioblastoma xenograft models recapitulate the histopathology and biology of human glioblastomas in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of KU-60019
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of KU-60019, a potent and selective inhibitor of Ataxia-telangiectasia mutated (ATM) kinase. Adherence to these procedures is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] Personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water.
This compound is a solid, light beige powder. It is classified as a combustible solid.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Unused this compound powder should be treated as chemical waste.
-
Contaminated materials, such as pipette tips, tubes, and gloves, must also be disposed of as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place all solid this compound waste and contaminated disposables into a clearly labeled, sealed, and leak-proof waste container.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
For solutions of this compound (e.g., dissolved in DMSO), collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the required safety gear.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 925701-46-8 | [1][2][3] |
| Molecular Formula | C₃₀H₃₃N₃O₅S | [2] |
| Molecular Weight | 547.7 g/mol | [2] |
| Appearance | Solid, Light Beige Powder | |
| Solubility | DMSO: 50 mg/mL | |
| Storage Temperature | 2-8°C | |
| Long-term Storage | -20°C or -80°C | [4][5] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling KU-60019
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, operational use, and disposal of KU-60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. Adherence to these protocols is critical to ensure laboratory safety and the integrity of experimental outcomes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Name | 2-((2R,6S)-2,6-dimethylmorpholino)-N-(5-(6-morpholino-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide |
| CAS Number | 925701-46-8[1][2] |
| Molecular Formula | C₃₀H₃₃N₃O₅S[2] |
| Molecular Weight | 547.67 g/mol [2][3] |
| Appearance | Solid |
| Purity | ≥98%[2] |
| Solubility | DMSO: 50 mg/mLEthanol: 50 mg/mLDMF: 20 mg/mL[2] |
| Storage | Store at -20°C for long-term storage[4][5] |
| Stability | ≥ 4 years at -20°C[2] |
Biological Activity and Specificity
This compound is a second-generation ATM inhibitor, demonstrating high potency and selectivity.[6] It functions as an ATP-competitive inhibitor.[6]
| Target | IC₅₀ | Notes |
| ATM | 6.3 nM[3][4][7] | Highly potent and specific inhibition. |
| DNA-PKcs | 1.7 µM[3][5][7] | ~270-fold less sensitive than ATM.[3][7] |
| ATR | >10 µM[3][5][7] | ~1600-fold less sensitive than ATM.[3][7] |
| Other Kinases | Minimal activity against a panel of 229 other protein kinases.[2][7] | Demonstrates high selectivity for ATM. |
Operational Plans: Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, strict adherence to safety protocols is mandatory. The following PPE is required when handling this compound in solid or dissolved form.
1. Engineering Controls:
-
Always handle solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
When preparing solutions, work within a chemical fume hood.
2. Personal Protective Equipment:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves are required.[8] The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath. Change gloves immediately if contaminated or every two hours.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against splashes.[9]
-
Lab Coat: A disposable, back-closing, solid-front gown made of a low-permeability fabric is required.[8][9] Standard cotton lab coats are not sufficient.
-
Respiratory Protection: For handling the solid compound, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[9][10]
3. Hygiene:
-
Wash hands thoroughly with soap and water before and after handling the compound, and after removing gloves.
-
Do not eat, drink, or apply cosmetics in the laboratory.
Experimental Protocol: In-Vitro Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of cancer cells, such as human glioma cell lines (e.g., U87, U1242).[5][11]
1. Cell Culture:
-
Culture human glioma cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Stock Solution:
-
Under a chemical fume hood, dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
4. Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
5. Incubation:
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
6. Viability Assessment (e.g., using AlamarBlue): [3][5]
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.[3][5]
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
1. Solid Waste:
-
All disposable PPE (gloves, gowns, etc.), plasticware (pipette tips, tubes, plates), and any other solid materials that have come into contact with this compound must be collected in a designated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
All liquid waste containing this compound (e.g., unused stock solutions, media from treated cells) must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour this compound waste down the drain.
3. Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
4. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the ATM signaling pathway.
Experimental Workflow for Radiosensitization Assay
Caption: Workflow for assessing the radiosensitizing effect of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurodiagnostico.com [eurodiagnostico.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pogo.ca [pogo.ca]
- 9. halyardhealth.com [halyardhealth.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
